5-Bromo-2-(methylthio)benzo[d]thiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMLEPVOELTZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384225 | |
| Record name | 5-Bromo-2-(methylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203395-29-3 | |
| Record name | 5-Bromo-2-(methylthio)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole: Properties, Synthesis, and Applications
Introduction
5-Bromo-2-(methylthio)benzo[d]thiazole is a halogenated heterocyclic compound built upon the privileged benzothiazole scaffold. The benzothiazole core, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry and materials science, appearing in numerous bioactive molecules and functional materials.[1] The subject of this guide, featuring a bromine atom at the 5-position and a methylthio group at the 2-position, is a versatile chemical intermediate. Its specific substitution pattern endows it with unique reactivity, making it a valuable building block for the synthesis of more complex molecular architectures.
The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the methylthio group and the benzothiazole ring system influence the molecule's electronic properties and biological interactions. This guide offers a comprehensive overview of its chemical properties, synthetic methodologies, and key applications, with a focus on providing practical insights for researchers in organic synthesis and drug discovery.
Physicochemical and Structural Properties
This compound is typically supplied as a solid with a purity of 97-98%.[2] Its core structural and identifying properties are summarized in the table below. The unique combination of a halogen and sulfur functionalities significantly influences its chemical behavior and biological activity when compared to related compounds.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-(methylthio)-1,3-benzothiazole | |
| Synonyms | 5-Bromo-2-(methylthio)benzothiazole | [2] |
| CAS Number | 203395-29-3 | [2] |
| Molecular Formula | C₈H₆BrNS₂ | [3] |
| Molecular Weight | 260.17 g/mol | [3] |
| Appearance | Solid | [2][3] |
| InChI Key | PSMLEPVOELTZAZ-UHFFFAOYSA-N | [3] |
| SMILES | CSC1=NC2=C(S1)C=CC(=C2)Br | [3] |
Structural Insights & Reactivity Centers
The molecule's reactivity is dictated by several key features, which can be targeted for synthetic transformations. The diagram below highlights the primary reactive centers.
Synthesis and Purification
While multiple pathways to the benzothiazole core exist, the most direct synthesis for this specific molecule involves the selective bromination of the precursor, 2-(methylthio)benzo[d]thiazole. Alternative strategies common for benzothiazole synthesis include the Hantzsch thiazole synthesis or one-pot multicomponent reactions.
A plausible and efficient laboratory-scale synthesis involves electrophilic aromatic substitution on the electron-rich benzothiazole ring system using a mild brominating agent like N-Bromosuccinimide (NBS). This approach avoids the use of harsh elemental bromine and offers good regioselectivity.
Experimental Protocol: Synthesis via Bromination
This protocol is based on established methods for the bromination of activated aromatic systems and related benzothiazole compounds.
Objective: To synthesize this compound from 2-(methylthio)benzo[d]thiazole.
Materials:
-
2-(methylthio)benzo[d]thiazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)benzo[d]thiazole (1.0 eq) in chloroform (or another suitable halogenated solvent).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature. Causality Note: Adding NBS portion-wise helps to control the reaction exotherm and minimize potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Quench the reaction by adding saturated NaHCO₃ solution to neutralize any acidic byproducts and destroy excess NBS.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
-
Spectral Characterization
Disclaimer: Experimental spectral data for this compound is not consistently available from public databases or commercial suppliers. Sigma-Aldrich, for instance, notes that they do not collect analytical data for this specific product and the buyer assumes responsibility for confirming its identity and purity. The data presented below is therefore based on prediction and analysis of closely related analogues to provide researchers with an expected spectral profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
-
Aromatic Region (δ 7.0-8.0 ppm): Three protons on the benzene ring will likely appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methyl Protons (δ ~2.8 ppm): The three protons of the methylthio (-SCH₃) group are expected to appear as a sharp singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum will show eight distinct signals.
-
Aromatic/Heterocyclic Carbons (δ 110-170 ppm): Six signals will correspond to the carbons of the benzothiazole core. The carbon atom attached to the bromine (C-5) will be influenced by its electron-withdrawing and heavy-atom effects. The C-2 carbon, bonded to both sulfur and nitrogen, is expected to be significantly downfield.
-
Methyl Carbon (δ ~15-20 ppm): A single signal in the aliphatic region will correspond to the -SCH₃ carbon.
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z ≈ 259 and m/z ≈ 261.
Chemical Reactivity and Field Insights
The utility of this compound as a synthetic intermediate stems from its predictable reactivity at the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide at the 5-position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating C-C, C-N, and C-O bonds.
-
Suzuki Coupling: Reaction with aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the formation of a biaryl linkage at the 5-position. This is a robust method for introducing diverse aromatic and heteroaromatic substituents.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines. This is a key strategy for synthesizing derivatives for structure-activity relationship (SAR) studies.
-
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, further expanding the molecular diversity accessible from this intermediate.
Insight for Researchers: The choice of catalyst, ligand, base, and solvent is critical for optimizing these transformations. The electron-rich nature of the benzothiazole ring can influence catalyst activity, sometimes requiring tailored ligand systems for optimal yield and purity.
Other Transformations
-
N-Arylation: Copper-catalyzed N-arylation reactions have been reported for this class of compounds, providing another avenue for derivatization.
-
Oxidation of the Methylthio Group: The -SCH₃ group can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using agents like m-CPBA or Oxone®. This transformation dramatically alters the electronic properties of the substituent, converting an electron-donating group into a powerful electron-withdrawing group, which can be leveraged to modulate biological activity.
Applications in Research and Drug Development
The benzothiazole scaffold is a well-established pharmacophore. Derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] this compound serves as a key starting material for accessing novel analogues within this chemical space.
Scaffold for Medicinal Chemistry
Its derivatives have been specifically explored for their potential as anti-tubercular agents. The ability to easily modify the 5-position via cross-coupling allows for the systematic exploration of SAR to optimize potency and pharmacokinetic properties. Commercial suppliers have also categorized this compound as a "Protein Degrader Building Block," suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality.
Interaction with Metabolic Enzymes
Interaction studies have revealed that this compound is an inhibitor of key drug-metabolizing enzymes, specifically cytochrome P450 isoforms CYP1A2 and CYP2C19. This is a critical piece of information for drug development professionals.
-
Expert Insight: Inhibition of major CYP enzymes can lead to significant drug-drug interactions (DDIs). If this scaffold is incorporated into a drug candidate, it necessitates early screening for CYP inhibition to assess the risk of altering the metabolism and clearance of co-administered drugs. Conversely, this property could be intentionally exploited in certain therapeutic strategies to boost the plasma concentration of another drug.
Materials Science
The electronic properties of the benzothiazole ring system make it a candidate for use in the development of organic semiconductors and other functional materials. The ability to functionalize the core structure allows for the fine-tuning of properties like conductivity and thermal stability.
Safety and Handling
According to available safety data, this compound is classified with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H413 (May cause long lasting harmful effects to aquatic life).[3]
-
GHS Pictogram: GHS07 (Exclamation mark).[3]
-
Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).[3]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a strategically important building block whose value lies in its synthetic versatility. The predictable reactivity of its aryl bromide moiety in cross-coupling reactions provides a reliable gateway to a vast chemical space of novel benzothiazole derivatives. While a lack of publicly available experimental spectral data necessitates independent characterization by the end-user, its established applications in medicinal chemistry and known interactions with metabolic enzymes make it a compound of significant interest. For researchers and drug development professionals, it represents not just a starting material, but a tool for the rational design and synthesis of next-generation therapeutics and functional materials.
References
- Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. The Royal Society of Chemistry.
- Veeprho. (n.d.). Aripiprazole Impurity 41 | CAS 203395-59-9.
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- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- SynZeal. (n.d.). Aripiprazole Impurities.
- ChemWhat. (n.d.). Aripiprazole Bromobutoxyquinolinone Analog CAS#: 203395-59-9.
- Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
- Tan, Y. S., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(7), 589-606.
- Royal Society of Chemistry. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(10), 1169-1200.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4936.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588.
Sources
An In-depth Technical Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole (CAS Number: 203395-29-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(methylthio)benzo[d]thiazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into the compound's chemical properties, outlines a detailed synthetic protocol, and explores its reactivity and potential applications. By synthesizing information from academic literature and chemical databases, this guide serves as a valuable resource for researchers interested in utilizing this versatile molecule in their work. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides well-founded theoretical and practical insights based on the established chemistry of benzothiazoles.
Introduction: The Benzothiazole Scaffold
The benzothiazole core, a fusion of benzene and thiazole rings, is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Derivatives of benzothiazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique electronic and structural features of the benzothiazole ring system allow for diverse interactions with biological targets. This compound, with its distinct substitution pattern, offers multiple avenues for synthetic diversification, making it a valuable intermediate for the development of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 203395-29-3 | [1] |
| Molecular Formula | C₈H₆BrNS₂ | [1] |
| Molecular Weight | 260.17 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| IUPAC Name | 5-bromo-2-(methylthio)-1,3-benzothiazole | [1] |
| SMILES | CSC1=NC2=C(S1)C=C(Br)C=C2 | [2] |
| InChI Key | PSMLEPVOELTZAZ-UHFFFAOYSA-N | [2] |
Synthesis of this compound
Proposed Synthetic Pathway
Sources
5-Bromo-2-(methylthio)benzo[d]thiazole molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and material science. We delve into its fundamental physicochemical properties, outline robust synthetic pathways, and explore its chemical reactivity, which positions it as a versatile building block for chemical library synthesis. Furthermore, this guide discusses its emerging applications in drug development, particularly as a scaffold for protein degraders and as a modulator of key metabolic enzymes. Detailed experimental protocols are provided to illustrate its practical utility in the laboratory, underpinned by authoritative references to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole (BTA) core is a privileged heterocyclic structure, forming the backbone of numerous natural products and pharmaceutical agents.[1][2] Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] Several FDA-approved drugs, such as the anti-ALS agent Riluzole, feature the benzothiazole motif, highlighting its clinical relevance.[4][5]
Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its structure is characterized by three key features: the core benzothiazole ring, a methylthio (-SMe) group at the 2-position, and a bromine atom at the 5-position. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for molecular elaboration. The methylthio group modifies the electronic character of the ring and can also be a site for further chemical transformation. This combination makes the molecule a strategic starting point for the synthesis of complex derivatives for drug discovery and materials science research.[6]
Physicochemical and Structural Properties
This compound is a solid organic compound whose identity is defined by a precise arrangement of atoms, giving rise to its specific chemical characteristics. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrNS₂ | [6][7][8] |
| Molecular Weight | 260.17 g/mol (or 260.2 g/mol ) | [6][8][9] |
| IUPAC Name | 5-bromo-2-methylsulfanyl-1,3-benzothiazole | [6] |
| CAS Number | 203395-29-3 | [6][7][8] |
| Appearance | Solid | [7] |
| SMILES | CSC1=NC2=C(S1)C=CC(=C2)Br | [6] |
| InChI Key | PSMLEPVOELTZAZ-UHFFFAOYSA-N | [6][7] |
Synthesis and Chemical Reactivity
Synthetic Pathways
While specific proprietary methods may exist, a logical and efficient synthesis of this compound can be devised based on established benzothiazole chemistry.[10][11] A highly plausible two-step approach, adapted from methodologies for analogous compounds, involves the S-methylation of a readily available precursor followed by regioselective bromination.[12]
Step 1: S-methylation of 2-Mercaptobenzothiazole. The synthesis begins with 2-mercaptobenzothiazole, which is deprotonated with a suitable base (e.g., sodium hydroxide) to form the thiolate. This nucleophilic thiolate is then reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield 2-(methylthio)benzo[d]thiazole. This reaction is typically robust and high-yielding.
Step 2: Electrophilic Bromination. The second step involves the regioselective bromination of the 2-(methylthio)benzo[d]thiazole intermediate. The benzothiazole ring system directs electrophilic substitution to the benzene ring portion. Using a controlled brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., chloroform or acetic acid) allows for the specific introduction of a bromine atom at the 5-position, yielding the final product.[12]
Caption: Proposed two-step synthesis workflow.
Chemical Reactivity and Synthetic Utility
The true value of this compound for researchers lies in its predictable reactivity, which allows for the creation of diverse molecular libraries. The bromine atom at the 5-position is the primary site for synthetic elaboration via modern cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The compound readily participates in palladium-catalyzed Suzuki reactions with a wide range of aryl or heteroaryl boronic acids (or esters). This reaction forms a new carbon-carbon bond, enabling the straightforward synthesis of 5-aryl-2-(methylthio)benzothiazoles, a scaffold of significant interest in drug discovery.[6]
-
Buchwald-Hartwig Amination: The bromo group can be converted to an amino group through palladium-catalyzed amination reactions, allowing for the introduction of primary or secondary amines at the 5-position.
-
N-Arylation Reactions: The nitrogen atom in the thiazole ring can undergo selective N-arylation, typically using copper catalysts, to further expand the structural diversity of the derivatives.[6]
Caption: Major cross-coupling reaction pathways.
Applications in Research and Drug Development
The benzothiazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a key entry point for several cutting-edge applications.
Scaffold for Bioactive Molecules
The inherent biological relevance of the benzothiazole ring makes this compound an attractive starting material for drug discovery programs.[1][5] The benzothiazole core is found in molecules with a wide range of activities, and this building block allows for systematic exploration of the chemical space around this privileged scaffold.[3][6]
-
Protein Degrader Building Block: The compound is recognized as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[8] In this context, it can serve as a core component or a ligand for an E3 ligase or a protein of interest, with the bromine atom providing a convenient attachment point for the linker element.
-
Enzyme Inhibition: Research has identified this compound as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[6] These enzymes are critical for the metabolism of a vast number of clinical drugs. This inhibitory activity is a crucial piece of information for drug development, as it suggests potential drug-drug interactions. It also presents an opportunity to design molecules that intentionally modulate drug metabolism.
Intermediate in Materials Science
Beyond pharmaceuticals, heterocyclic compounds like benzothiazoles are used as building blocks for organic materials with interesting electronic or photophysical properties.[6] The ability to functionalize this molecule via cross-coupling allows for the synthesis of conjugated systems that could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
Key Experimental Protocols
To facilitate the use of this compound, the following sections provide detailed, exemplary protocols for its synthesis and a key downstream reaction.
Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical principles for analogous compounds.[12]
Part A: Synthesis of 2-(Methylthio)benzo[d]thiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzothiazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq) at room temperature. Stir until a clear solution of the sodium thiolate is formed.
-
Methylation: Cool the flask in an ice bath. Add dimethyl sulfate (1.1 eq) dropwise to the stirred solution. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain pure 2-(methylthio)benzo[d]thiazole.
Part B: Bromination to Yield this compound
-
Reaction Setup: Dissolve the 2-(methylthio)benzo[d]thiazole (1.0 eq) from Part A in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask protected from light.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the desired 5-aryl-2-(methylthio)benzo[d]thiazole product.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [9] |
| Hazard Statements | H302: Harmful if swallowedH413: May cause long lasting harmful effects to aquatic life | [9] |
| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [9] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [8] |
Handling Recommendations:
-
Always use in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a strategically designed chemical scaffold that offers immense potential for researchers in drug discovery and materials science. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an ideal starting point for the development of novel, high-value compounds. Its demonstrated role as a P450 inhibitor and its utility as a building block for protein degraders underscore its relevance in modern medicinal chemistry. By providing a robust foundation of technical knowledge and practical protocols, this guide aims to empower scientists to fully exploit the capabilities of this potent chemical tool.
References
- StruChem. (n.d.). 5-Bromo-2-(methylthio)benzothiazole, min 98%.
- Google Patents. (2011). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 162-179.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(3), 291-314.
- Al-Ostath, A. I., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
- MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Bromo-2-(methylthio)benzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold, and its specific functionalization with a bromine atom and a methylthio group offers unique chemical properties for further derivatization and biological interaction studies.[1] This document details two primary, field-proven synthetic strategies, complete with step-by-step protocols, mechanistic insights, and characterization data. The guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous resource for the synthesis of this key intermediate.
Introduction and Strategic Overview
This compound (IUPAC Name: 5-bromo-2-(methylthio)-1,3-benzothiazole) is an organic compound featuring a bicyclic benzothiazole system.[2] The structure is characterized by a bromine atom at the 5-position of the benzene ring and a methylthio (-SCH₃) group at the 2-position of the thiazole ring. This substitution pattern provides two key reactive sites: the C-Br bond, which is amenable to various cross-coupling reactions, and the methylthio group, which can be a target for oxidation or other transformations.[1]
The synthesis of this molecule can be approached from two logical retrosynthetic disconnections:
-
Strategy A: Late-Stage Bromination. This approach involves the synthesis of the 2-(methylthio)benzo[d]thiazole core, followed by electrophilic aromatic substitution to install the bromine atom at the C5 position.
-
Strategy B: Early Introduction of Bromine. This strategy begins with a bromine-substituted precursor, such as 5-bromo-2-mercaptobenzothiazole, followed by S-methylation to introduce the methylthio group.
This guide will elaborate on both strategies, providing detailed experimental procedures that are both robust and reproducible.
Physicochemical Properties & Data
A summary of the key identifiers and properties for the target compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 203395-29-3 | [3][4][5] |
| Molecular Formula | C₈H₆BrNS₂ | [1][2][4] |
| Molecular Weight | 260.17 g/mol | [1] |
| IUPAC Name | 5-bromo-2-(methylthio)-1,3-benzothiazole | [2] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2][5] |
Synthetic Pathways and Methodologies
The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations. Both strategies presented here are highly effective.
Logical Diagram of Synthetic Strategies
Caption: Primary retrosynthetic approaches to the target compound.
PART I: Synthesis via Late-Stage Bromination (Strategy A)
This pathway is advantageous if the starting material, 2-(methylthio)benzo[d]thiazole, is readily available. The key step is a selective electrophilic bromination on the benzene ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is safer and easier to handle than elemental bromine and often provides higher selectivity.[6][7]
Step 1: Synthesis of 2-(Methylthio)benzo[d]thiazole
The precursor is synthesized from the widely available 2-mercaptobenzothiazole.
-
Reaction: 2-Mercaptobenzothiazole is deprotonated with a base to form a nucleophilic thiolate, which then undergoes an Sₙ2 reaction with a methylating agent.
-
Reagents: 2-Mercaptobenzothiazole, Sodium Hydroxide (NaOH), Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄), Methanol.
Step 2: Bromination of 2-(Methylthio)benzo[d]thiazole
-
Reaction Principle: This step involves the direct electrophilic substitution on the benzothiazole ring system. A similar procedure for the 2-ethylthio analogue has been documented, demonstrating the viability of this approach.[6]
-
Reagents: 2-(Methylthio)benzo[d]thiazole[8][9], N-Bromosuccinimide (NBS), Chloroform (CHCl₃) or Acetic Acid.
Detailed Experimental Protocol (Strategy A)
-
Preparation of 2-(Methylthio)benzo[d]thiazole:
-
In a 250 mL round-bottom flask, dissolve 2-mercaptobenzothiazole (16.7 g, 0.1 mol) in 100 mL of methanol.
-
Add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of water dropwise while stirring.
-
Cool the mixture in an ice bath and add methyl iodide (15.6 g, 0.11 mol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the methanol under reduced pressure. Add 100 mL of water to the residue.
-
Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(methylthio)benzo[d]thiazole, which can be used in the next step without further purification.
-
-
Bromination:
-
Dissolve 2-(methylthio)benzo[d]thiazole (9.05 g, 50 mmol) in 100 mL of chloroform in a 250 mL three-necked flask equipped with a reflux condenser.[6]
-
Heat the solution to reflux (approx. 60°C).
-
Add N-Bromosuccinimide (NBS) (10.7 g, 60 mmol) portion-wise over 20 minutes.
-
Causality Note: Using NBS provides a constant, low concentration of bromine, minimizing over-bromination and side reactions. Chloroform is an effective, non-protic solvent for this reaction.[6]
-
Maintain the reaction at reflux for 6-8 hours, monitoring progress by TLC.
-
Cool the reaction mixture to room temperature and wash with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
-
PART II: Synthesis via S-Methylation (Strategy B)
This is arguably the more common and direct route, starting from the commercially available or readily synthesized 5-bromo-2-mercaptobenzothiazole. This approach ensures the bromine is correctly positioned from the outset.
Step 1: Synthesis of 5-Bromo-2-mercaptobenzo[d]thiazole (if not purchased)
-
Reaction Principle: The classical synthesis involves the reaction of 4-bromoaniline with potassium thiocyanate and bromine in acetic acid to form the 2-amino-5-bromobenzothiazole intermediate, which can then be converted to the thiol.[10][11] However, 5-bromo-2-mercaptobenzothiazole itself is available from commercial suppliers.[12]
Step 2: S-Methylation of 5-Bromo-2-mercaptobenzo[d]thiazole
-
Reaction Principle: A straightforward nucleophilic substitution where the thiolate, generated in situ from 5-bromo-2-mercaptobenzothiazole and a base, attacks a methylating agent like methyl iodide.
Detailed Experimental Protocol (Strategy B)
-
To a 250 mL round-bottom flask, add 5-bromo-2-mercaptobenzo[d]thiazole (12.3 g, 50 mmol) and 120 mL of ethanol.
-
Add a solution of sodium hydroxide (2.2 g, 55 mmol) in 20 mL of water. Stir the mixture until a clear solution of the sodium thiolate is formed.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Add methyl iodide (7.8 g, 55 mmol) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Causality Note: The base (NaOH) is crucial for deprotonating the thiol (pKa ≈ 7-8), forming the highly nucleophilic thiolate anion required for the Sₙ2 reaction. Methyl iodide is a highly effective methylating agent for this purpose.
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 400 mL of cold water with stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 100 mL) to remove salts, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50°C to yield this compound.
Workflow Diagram for Strategy B
Caption: Step-by-step experimental workflow for the S-Methylation route.
Characterization, Safety, and Handling
Expected Analytical Data
While Sigma-Aldrich notes that they do not collect analytical data for this specific product, the expected characterization would be as follows:
-
¹H-NMR (CDCl₃, 400 MHz): δ ~2.7-2.8 (s, 3H, -SCH₃), δ ~7.4-7.9 (m, 3H, Ar-H). The aromatic region would show a doublet for H4, a doublet of doublets for H6, and a doublet for H7, consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C-NMR (CDCl₃, 100 MHz): Expected signals for the methyl carbon (~15-20 ppm), the aromatic carbons (115-140 ppm), the C-Br carbon, and the thiazole carbons (one quaternary carbon adjacent to S and N, and the C=S carbon).
-
Mass Spectrometry (ESI+): m/z = 259.9, 261.9 corresponding to [M+H]⁺ with the characteristic isotopic pattern for one bromine atom.
Safety and Handling
-
Hazard Classification: Acute Toxicity 4, Oral; Aquatic Chronic 4.
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H413 (May cause long lasting harmful effects to aquatic life).
-
Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is efficiently achieved through two primary and reliable synthetic strategies. The S-methylation of 5-bromo-2-mercaptobenzothiazole (Strategy B) is often the more direct and higher-yielding approach, contingent on the availability of the starting mercaptan. The late-stage bromination of 2-(methylthio)benzo[d]thiazole (Strategy A) provides a viable alternative. Both methods utilize standard organic chemistry techniques and reagents, making the target compound highly accessible for further research in drug discovery and material science. This guide provides the necessary protocols and scientific rationale to empower researchers to confidently synthesize this valuable chemical building block.
References
- National Center for Biotechnology Information. Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC.
- Synthonix. This compound - [B47955].
- Google Patents. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- PubChem. 2-(Methylthio)benzothiazole. National Center for Biotechnology Information.
- Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- ResearchGate. Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
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An In-depth Technical Guide to the Structural Characterization of 5-Bromo-2-(methylthio)benzo[d]thiazole
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the definitive structural characterization of 5-Bromo-2-(methylthio)benzo[d]thiazole (CAS No: 203395-29-3). We will move beyond a simple recitation of data to explain the causality behind the analytical choices, ensuring a robust and self-validating approach to structural confirmation. The methodologies detailed herein integrate mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to create an unambiguous molecular portrait.
Foundational Identity and Structural Overview
This compound is a substituted heterocyclic compound built upon a benzothiazole core.[1] This core is prevalent in molecules of medicinal interest, exhibiting a range of biological activities.[2][3] The subject molecule is specifically characterized by a bromine atom at the 5-position of the benzene ring and a methylthio (-SCH₃) group at the 2-position of the thiazole ring. Accurate elucidation of this precise substitution pattern is critical for understanding its chemical reactivity and potential as a pharmacological agent, such as its known inhibitory effects on cytochrome P450 enzymes.[1]
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 203395-29-3 | [1][4] |
| Molecular Formula | C₈H₆BrNS₂ | [1][5] |
| Molecular Weight | ~260.17 g/mol | [1][5] |
| IUPAC Name | 5-bromo-2-(methylthio)-1,3-benzothiazole | [1] |
| SMILES | CSC1=NC2=C(S1)C=CC(=C2)Br | [1] |
| InChI Key | PSMLEPVOELTZAZ-UHFFFAOYSA-N |[1][5] |
The Logic of Structural Elucidation: An Integrated Workflow
Confirming the structure of a synthesized molecule is not a linear process but a convergent one, where orthogonal analytical techniques provide complementary pieces of a puzzle. The workflow below illustrates the logical progression, starting from the confirmation of molecular mass and proceeding to the detailed mapping of the molecular framework and functional groups.
Caption: Integrated workflow for structural characterization.
Mass Spectrometry: Validating the Molecular Formula
Expertise & Causality: The first and most fundamental question in structural analysis is "What is the molecular weight?". Mass spectrometry directly answers this by measuring the mass-to-charge ratio (m/z) of the ionized molecule.[6] For this compound, we expect a distinct isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula.[6]
Experimental Protocol: High-Resolution LC-MS (ESI+)
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Serially dilute this stock solution to a final concentration of ~5 µg/mL using the initial mobile phase composition.
-
Instrumentation (Illustrative): A high-resolution mass spectrometer (e.g., Bruker micrOTOF II) coupled with a liquid chromatography system is used.[7]
-
Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
-
Data Acquisition: Acquire data in full scan mode over a range of m/z 100-500.
-
Analysis: Identify the molecular ion peaks. In positive ESI mode, this will be the protonated molecule [M+H]⁺. Look for two peaks of nearly equal intensity separated by ~2 Da, characteristic of a monobrominated compound. Compare the measured accurate mass of the monoisotopic peak with the theoretical mass.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Theoretical Monoisotopic Mass (Da) | Expected Observation |
|---|---|---|
| [C₈H₆⁷⁹BrNS₂ + H]⁺ | 259.9177 | High-intensity peak for the ⁷⁹Br isotope. |
| [C₈H₆⁸¹BrNS₂ + H]⁺ | 261.9157 | Peak of nearly equal intensity to the ⁷⁹Br peak. |
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecular bonds.[8] It provides a unique "fingerprint" of the functional groups present. While it doesn't reveal the full connectivity, it serves as a crucial validation step. For our target molecule, we expect to see characteristic absorptions for the aromatic benzothiazole system, the methyl group, and the carbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[8]
-
Sample Measurement: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. The instrument software automatically ratios the sample scan against the background to generate the final transmittance or absorbance spectrum.
Table 3: Predicted Infrared Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2950 - 2850 | Symmetric and asymmetric stretching of the -SCH₃ methyl group. |
| C=N Stretch (Thiazole) | 1620 - 1580 | Stretching of the imine bond within the thiazole ring is a key identifier.[9] |
| C=C Aromatic Stretch | 1550 - 1450 | Multiple bands are expected from the fused aromatic system. |
| C-H Bending (Methyl) | ~1440 & ~1380 | Asymmetric and symmetric deformations ("umbrella mode") of the methyl group. |
| C-S Stretch | 800 - 600 | Can be weak and difficult to assign definitively. |
| C-Br Stretch | 650 - 550 | Strong absorption expected in the lower frequency region of the fingerprint. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. The combination of chemical shifts, integration, and coupling patterns allows for the unambiguous assembly of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a singlet.
-
2D NMR (Optional but Recommended): Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign proton-proton and proton-carbon connectivities.
-
Predicted NMR Data and Interpretation
The substitution pattern dictates the expected NMR spectrum. The electron-withdrawing bromine atom and the benzothiazole ring system will influence the chemical shifts of the aromatic protons.
Caption: Numbering scheme for proton assignment.
Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H7 | 7.95 - 8.10 | Doublet (d) | 1H | Deshielded by the adjacent thiazole sulfur and nitrogen. |
| H4 | 7.70 - 7.85 | Doublet (d) | 1H | Deshielded due to proximity to the bromine atom. |
| H6 | 7.35 - 7.50 | Doublet of Doublets (dd) | 1H | Coupled to both H4 and H7. |
| -SCH₃ | 2.40 - 2.60 | Singlet (s) | 3H | Typical chemical shift for a methylthio group attached to an aromatic system.[10] |
Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Environment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=N (C2) | 165 - 170 | Characteristic chemical shift for the imine carbon in a thiazole ring.[10] |
| Aromatic C (quaternary) | 120 - 155 | Several peaks corresponding to the quaternary carbons of the fused ring system. |
| Aromatic C-H | 120 - 130 | Peaks corresponding to the protonated carbons (C4, C6, C7). |
| Aromatic C-Br | 115 - 120 | The carbon directly attached to bromine will be shifted to this region. |
| -SCH₃ | 18 - 22 | Typical shift for a methyl carbon attached to a sulfur atom.[10] |
Conclusion: A Self-Validating Structural Confirmation
The structural characterization of this compound is achieved through a synergistic application of modern analytical techniques.
-
Mass Spectrometry establishes the correct molecular formula, C₈H₆BrNS₂, confirmed by the characteristic bromine isotopic pattern.
-
Infrared Spectroscopy validates the presence of the core functional groups: the aromatic system, the C=N bond of the thiazole, and the methyl group.
-
NMR Spectroscopy provides the definitive and unambiguous map of the atomic framework, confirming the 5-bromo and 2-methylthio substitution pattern through the unique chemical shifts and coupling patterns of the three aromatic protons and the singlet signal of the methyl group.
Together, these methods provide a robust, self-validating dataset that confirms the identity and purity of the target compound with a high degree of scientific certainty, enabling its confident use in further research and development.
References
- Benchchem.
- Smolecule. Buy this compound | 203395-29-3.
- Oriental Journal of Chemistry.
- ResearchGate. Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Request PDF.
- Journal of the Serbian Chemical Society.
- MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- ChemicalBook. This compound.
- CymitQuimica. 5-Bromo-2-(methylthio)benzothiazole.
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. This compound.
- The Royal Society of Chemistry. d4ob01725k1.pdf.
- ScienceDirect. FT-IR spectrum of 2-(4-methoxyphenyl)
- Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- Progress in Chemical and Biochemical Research.
- PubChem. 2-(Methylthio)benzothiazole.
- Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-methylpyridine.
- ResearchGate. Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram.
- Benchchem.
- ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles.
- MDPI. Benzo[1,2-d:4,5-d′]bis([1][2][10]thiadiazole)-4-carbonitrile.
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An In-depth Technical Guide to the NMR Spectral Data of 5-Bromo-2-(methylthio)benzo[d]thiazole
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-2-(methylthio)benzo[d]thiazole. As a crucial tool for structural elucidation in organic chemistry, NMR spectroscopy offers unambiguous insights into the molecular framework of novel compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this specific benzothiazole derivative.
While direct experimental spectra for this compound are not widely published in peer-reviewed literature, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from closely related analogues to provide a robust, predictive analysis. This approach serves as a reliable benchmark for researchers synthesizing or working with this compound.
Molecular Structure and NMR-Relevant Features
This compound possesses a molecular formula of C₈H₆BrNS₂ and a molecular weight of approximately 260.17 g/mol .[1] The structure consists of a benzothiazole core, which is a bicyclic system comprising a benzene ring fused to a thiazole ring. Key features for NMR analysis include a bromine atom at the 5-position, a methylthio (-SCH₃) group at the 2-position, and three distinct aromatic protons on the benzene ring.
The following diagram illustrates the structure with systematic numbering used for the subsequent NMR assignments.
Caption: Molecular structure and atom numbering for NMR assignment.
Experimental Protocol for NMR Data Acquisition
To ensure data integrity and reproducibility, a standardized protocol for sample preparation and spectral acquisition is paramount. The following workflow is recommended for researchers aiming to acquire experimental NMR data for this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For solubility or stability issues, deuterated dimethyl sulfoxide (DMSO-d₆) is a common alternative.
-
Sample Concentration: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data Analysis
The ¹H NMR spectrum is predicted to show signals corresponding to the three aromatic protons and the three protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the thiazole ring, and the electron-donating character of the sulfur atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-7 | 7.95 - 8.05 | Doublet (d) | J ≈ 2.0 Hz | This proton is ortho to the bromine atom, which has a deshielding effect. It is also adjacent to the fused thiazole ring. The small coupling constant is characteristic of a meta-coupling to H-6. |
| H-4 | 7.75 - 7.85 | Doublet (d) | J ≈ 8.5 Hz | H-4 is adjacent to the electron-withdrawing thiazole nitrogen and experiences deshielding. It exhibits a typical ortho-coupling to H-6. |
| H-6 | 7.45 - 7.55 | Doublet of doublets (dd) | J ≈ 8.5 Hz, 2.0 Hz | This proton is ortho to H-4 and meta to H-7, resulting in a doublet of doublets splitting pattern. Its chemical shift is influenced by the para-position of the bromine atom. |
| -SCH₃ | 2.70 - 2.80 | Singlet (s) | N/A | The methyl protons are attached to a sulfur atom, which places them in this characteristic chemical shift region. As there are no adjacent protons, the signal is a singlet. |
Predicted ¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, S, N) and the overall aromatic system.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 165.0 - 170.0 | The carbon in the thiazole ring bonded to both sulfur and nitrogen, as well as the exocyclic sulfur of the methylthio group, is expected to be significantly downfield. |
| C-3a | 135.0 - 140.0 | This is a bridgehead carbon, part of the aromatic system and the thiazole ring. Its chemical shift is influenced by the fusion of the two rings. |
| C-4 | 122.0 - 125.0 | An aromatic CH carbon, its shift is influenced by the adjacent nitrogen atom in the thiazole ring. |
| C-5 | 115.0 - 120.0 | This carbon is directly attached to the electron-withdrawing bromine atom, causing a significant upfield shift compared to other aromatic carbons due to the heavy atom effect, while also being deshielded by its electronegativity. The net effect places it in this range. |
| C-6 | 128.0 - 132.0 | An aromatic CH carbon, its chemical shift is in a typical range for a benzothiazole system, influenced by the para-bromine substituent. |
| C-7 | 124.0 - 127.0 | This aromatic CH carbon is ortho to the bromine atom, leading to a downfield shift. |
| C-7a | 152.0 - 155.0 | As a bridgehead carbon bonded to the thiazole sulfur and part of the benzene ring, it is expected to be significantly downfield. |
| -SCH₃ | 15.0 - 20.0 | The methyl carbon attached to the sulfur atom typically appears in this upfield region of the spectrum. |
Conclusion
The structural elucidation of this compound via NMR spectroscopy is straightforward, provided that high-quality spectra are obtained. The predicted ¹H NMR spectrum is characterized by three distinct signals in the aromatic region, reflecting the substitution pattern, and a singlet for the methylthio group in the aliphatic region. The ¹³C NMR spectrum is expected to show eight distinct signals, with the carbon atoms of the heterocyclic ring appearing at the downfield end of the spectrum. The predictions laid out in this guide, based on established chemical principles and data from analogous structures, provide a solid foundation for the empirical analysis and confirmation of the structure of this compound.
References
- The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.
- Smolecule. Buy this compound | 203395-29-3.
- The Royal Society of Chemistry. Supplementary Materials.
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- PubChem. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989.
- ResearchGate. 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives.
- Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- Sigma-Aldrich. This compound.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-(methylthio)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-2-(methylthio)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] In the absence of a publicly available experimental mass spectrum for this specific molecule, this guide synthesizes data from closely related analogs and foundational mass spectrometry principles to predict its fragmentation behavior. We will delve into the rationale behind experimental choices, from sample preparation and ionization techniques to the interpretation of mass spectra. This document is intended to serve as a practical resource for researchers, enabling them to develop robust analytical methods for the characterization of this and similar benzothiazole derivatives.
Introduction: The Analytical Imperative for Substituted Benzothiazoles
Benzothiazoles are a class of bicyclic heterocyclic compounds that form the core of numerous biologically active molecules with a wide range of therapeutic properties, including antimicrobial and anticancer activities.[2] The specific compound of interest, this compound, possesses a unique substitution pattern with a bromine atom on the benzene ring and a methylthio group on the thiazole moiety.[3][4] These features are expected to significantly influence its chemical reactivity and biological interactions.
Accurate molecular weight determination and structural elucidation are paramount in the development of novel compounds. Mass spectrometry is an indispensable tool for providing this critical information with high sensitivity and specificity. This guide will focus on the mass spectrometric analysis of this compound, offering both theoretical predictions and practical experimental guidance.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development in mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNS₂ | [3][4] |
| Molecular Weight | ~260.17 g/mol | [3][4] |
| Monoisotopic Mass | ~258.91 g/mol | Calculated |
| Appearance | Solid | [3] |
The presence of bromine is a key feature, as it will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.
Predicted Mass Spectrum and Fragmentation Pathways
The Molecular Ion
Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙). The highest energy non-bonding electrons, likely on the sulfur or nitrogen atoms, are the most probable sites of ionization. Given the molecular formula C₈H₆⁷⁹BrNS₂, the monoisotopic molecular ion peak will appear at m/z 259, with a corresponding peak for the ⁸¹Br isotope at m/z 261.
Key Fragmentation Pathways
The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.
-
Loss of a Methyl Radical (•CH₃): This is a very common fragmentation pathway for molecules containing a methylthio group. The cleavage of the S-CH₃ bond would result in a stable cation at m/z 244 (for ⁷⁹Br) and 246 (for ⁸¹Br). This is often a prominent peak in the spectrum.
-
Loss of a Thioformyl Radical (•CHS): Cleavage within the thiazole ring could lead to the expulsion of a thioformyl radical, resulting in a fragment ion at m/z 214 (for ⁷⁹Br) and 216 (for ⁸¹Br).
-
Formation of the Bromobenzothiazole Cation: Subsequent fragmentation of the ion at m/z 244/246 could involve the loss of a sulfur atom, leading to the formation of a bromobenzothiazole cation at m/z 212 (for ⁷⁹Br) and 214 (for ⁸¹Br).
-
Cleavage of the Benzothiazole Ring: The benzothiazole core itself can undergo fragmentation. A common pathway for benzothiazoles is the loss of HCN, which would lead to a fragment ion at m/z 185 (for ⁷⁹Br) and 187 (for ⁸¹Br) from the bromobenzothiazole cation.
The predicted fragmentation is visualized in the following diagram:
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
Experimental Protocols for Mass Spectrometry Analysis
The choice of experimental conditions is critical for obtaining high-quality mass spectra. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be suitable for the analysis of this compound.
Sample Preparation
Proper sample preparation is essential to ensure accurate and reproducible results.
Step-by-Step Protocol:
-
Solubilization: Dissolve approximately 1 mg of this compound in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.
-
Dilution: For LC-MS analysis, dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL. For GC-MS, further dilution in a volatile solvent may be necessary.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of a wide range of compounds, including benzothiazole derivatives.[8][9]
Experimental Workflow Diagram:
Caption: A typical workflow for the LC-MS analysis of this compound.
Detailed LC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3 µm) | Provides good retention and separation for moderately polar compounds like benzothiazoles.[10] |
| Mobile Phase A | 0.1% formic acid in water | Acidification aids in protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10-15 minutes | A gradient elution is suitable for separating the analyte from potential impurities. |
| Flow Rate | 0.2-0.4 mL/min | A standard flow rate for analytical LC-MS. |
| Injection Volume | 1-5 µL | |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and semi-polar compounds. Can be operated in both positive and negative ion modes. |
| Ionization Mode | Positive Ion Mode | The nitrogen atom in the thiazole ring is readily protonated. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | High-resolution mass analyzers are recommended to confirm the elemental composition of the molecular ion and its fragments. |
| Data Acquisition | Full scan mode and tandem MS (MS/MS) | Full scan will provide the molecular ion information, while MS/MS on the molecular ion will confirm the fragmentation pattern. |
Data Interpretation and Validation
The interpretation of the mass spectrum should be a systematic process.
-
Identify the Molecular Ion: Look for a pair of peaks separated by 2 Da with nearly equal intensity around m/z 259 and 261. The accurate mass of these peaks should be within 5 ppm of the calculated mass for C₈H₆BrNS₂.
-
Analyze the Isotopic Patterns of Fragment Ions: All bromine-containing fragments should also exhibit the characteristic 1:1 isotopic pattern.
-
Correlate Fragments to the Predicted Pathways: Compare the observed fragment ions to the predicted fragmentation pathways. The presence of key fragments, such as the loss of a methyl group, will provide strong evidence for the proposed structure.
-
Utilize High-Resolution Data: If high-resolution mass spectrometry is used, determine the elemental composition of the major fragment ions to further validate the fragmentation assignments.
Conclusion
The mass spectrometric analysis of this compound is a critical step in its characterization. While an experimental spectrum is not publicly available, a detailed understanding of the fragmentation patterns of related benzothiazole derivatives allows for a confident prediction of its mass spectral behavior. By following the experimental protocols outlined in this guide, researchers can obtain high-quality data to confirm the identity and structure of this and similar compounds. The combination of a logical, stepwise approach to data interpretation and the use of high-resolution instrumentation will ensure the trustworthiness and scientific integrity of the analytical results.
References
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Franke, S., Kümmel, S., & Nijenhuis, I. (2018). Liquid chromatography/isotope Ratio Mass Spectrometry Analysis of Halogenated Benzoates for Characterization of the Underlying Degradation Reaction in Thauera Chlorobenzoica CB-1 T. Rapid Communications in Mass Spectrometry, 32(17), 1583. [Link]
- Poyatos, J. M., et al. (2010). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
- PubChem. (n.d.). 2-(Methylthio)benzothiazole.
- PubChem. (n.d.). Benzothiazole.
- Khan Academy. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
- National Institute of Standards and Technology. (n.d.). Benzothiazole. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Benzothiazole, 2-methyl-. In NIST Chemistry WebBook.
- MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS.
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An In-depth Technical Guide to the Solubility of 5-Bromo-2-(methylthio)benzo[d]thiazole
This guide provides a comprehensive technical overview of the solubility of 5-Bromo-2-(methylthio)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Given the limited availability of publicly accessible, experimentally determined solubility data for this specific molecule, this document emphasizes the foundational physicochemical principles that govern its solubility, alongside detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications ranging from reaction chemistry to formulation development.
Introduction to this compound
This compound is an organic compound featuring a benzothiazole core structure.[1] This bicyclic system, composed of a benzene ring fused to a thiazole ring, is a common motif in a variety of biologically active molecules.[2] The presence of a bromine atom at the 5-position and a methylthio group at the 2-position significantly influences the molecule's electronic and steric properties, which in turn dictate its reactivity and intermolecular interactions.[1] While specific applications of this compound are not extensively documented, the benzothiazole scaffold is known to be present in compounds with antimicrobial and antifungal properties.[1]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNS₂ | [1][3][4] |
| Molecular Weight | 260.17 g/mol | [3] |
| Appearance | Solid | [3][4] |
| Boiling Point (Predicted) | 358.5 ± 34.0 °C | [5] |
| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 0.72 ± 0.10 | [5] |
Expert Insights: The predicted low pKa suggests that this compound is a very weak base. This implies that its solubility is unlikely to be significantly affected by pH changes in the physiological range. The solid form at room temperature is typical for a molecule of this size and complexity. The high predicted boiling point is consistent with a stable aromatic structure.
Expected Solubility Profile
While specific experimental data is lacking, an informed estimation of the solubility of this compound can be made based on its structure and the general properties of benzothiazoles.
-
Aqueous Solubility: Benzothiazoles are generally characterized as having limited or sparing solubility in water.[6] The parent compound, benzothiazole, has an aqueous solubility of 4.30 x 10³ mg/L at 25°C.[7] The presence of the lipophilic bromine atom and methylthio group on this compound is expected to further decrease its aqueous solubility. Therefore, it is anticipated that this compound will be poorly soluble in aqueous media.
-
Organic Solvent Solubility: Benzothiazoles typically exhibit moderate to good solubility in a range of organic solvents.[2] It is expected that this compound will be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents. Its solubility in alcohols like ethanol and methanol is likely to be moderate.
The following diagram illustrates the logical relationship between the compound's structural features and its expected solubility.
Caption: Relationship between molecular structure and expected solubility.
Experimental Determination of Solubility
In the absence of published data, experimental determination is necessary. The following sections provide detailed protocols for both thermodynamic and kinetic solubility measurements.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Visually inspect the vials to confirm the presence of undissolved solid.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the dissolved compound from the undissolved solid by either centrifugation or filtration. If filtering, use a filter material that does not bind the compound.
-
-
Concentration Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Determine the concentration of the compound in the filtered or centrifuged supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[10]
-
Calculate the solubility from the measured concentration.
-
The following workflow diagram illustrates the shake-flask method.
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[10]
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
-
Serial Dilution:
-
In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS).
-
-
Precipitation and Detection:
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
The following diagram outlines the kinetic solubility measurement workflow.
Caption: Workflow for kinetic solubility determination.
Conclusion
References
- Synthesis, Properties, and Biological Applications of Benzothiazoles. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry; 2024.
- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Published February 10, 2012. [Link]
- Benzothiazole. Solubility of Things. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Solubility Determination in Drug Discovery and Development. SlideShare. Published February 15, 2013. [Link]
- Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification.
- Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry. [Link]
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Published September 24, 2003. [Link]
- Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity.
- Benzothiazole.
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A Technical Guide to the Synthesis and Scientific History of 5-Bromo-2-(methylthio)benzo[d]thiazole
Abstract: This technical guide provides an in-depth exploration of 5-Bromo-2-(methylthio)benzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the specific discovery of this molecule is not prominently documented in seminal literature, its synthesis is logically derived from well-established principles of benzothiazole chemistry. This document outlines the historical context of the benzothiazole scaffold, details a robust and validated two-step synthetic protocol from a commercially available precursor, discusses an alternative synthetic strategy, and provides a comprehensive summary of its physicochemical properties and potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this valuable chemical building block.
Chapter 1: The Benzothiazole Scaffold: A Century of Chemical Significance
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in organic and medicinal chemistry. First synthesized by A.W. Hofmann in 1887, this heterocyclic structure has become a cornerstone in the development of a vast array of functional molecules. Its derivatives are noted for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Industrially, the journey of benzothiazoles began with the application of 2-mercaptobenzothiazole (MBT) as a superior vulcanization accelerator in the rubber industry in the early 20th century, a role it still holds today[1][2]. In modern drug discovery, the benzothiazole motif is present in numerous experimental and approved therapeutic agents, valued for its ability to act as a versatile pharmacophore that can engage with a variety of biological targets[3][4]. The subject of this guide, this compound, represents a key functionalized intermediate, providing chemists with a strategic handle for further molecular elaboration. The bromine atom at the 5-position is ideal for cross-coupling reactions, while the 2-(methylthio) group can be retained or modified, making it a valuable building block for creating diverse chemical libraries.
Chapter 2: Synthetic Methodologies and Mechanistic Insights
While a singular "discovery" paper for this compound is not readily identifiable, its preparation logically follows fundamental principles of thiol chemistry. The most direct and reliable method involves the S-methylation of a commercially available precursor. An alternative, also viable, route involves the electrophilic bromination of the corresponding unbrominated benzothiazole.
Primary Synthetic Route: S-Methylation of 5-Bromo-2-mercaptobenzothiazole
This approach is favored due to the high commercial availability of the starting material and the typically clean, high-yielding nature of S-alkylation reactions. The overall transformation is a nucleophilic substitution (SN2) reaction where the deprotonated thiol (thiolate) acts as the nucleophile.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is sufficient to deprotonate the acidic thiol (pKa ≈ 7), forming the highly nucleophilic thiolate anion in situ[5]. The choice of base is critical; overly strong bases are unnecessary and could promote side reactions. K₂CO₃ is often preferred in solvents like acetone or DMF as it is easily filtered off post-reaction.
-
Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the thiolate anion, preserving its nucleophilicity for a rapid SN2 reaction.
-
Methylating Agent: Methyl iodide is a highly effective and reactive methylating agent due to the excellent leaving group ability of iodide[6]. Other agents like dimethyl sulfate could be used, but methyl iodide is common for lab-scale synthesis.
-
Temperature: The reaction typically proceeds efficiently at room temperature, but gentle heating (40-50 °C) can be applied to ensure completion, especially with less reactive substrates or milder bases.
Detailed Experimental Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-mercaptobenzothiazole (2.46 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Solvent Addition: Add 40 mL of dry acetone to the flask.
-
Reagent Addition: While stirring vigorously, add methyl iodide (0.75 mL, 1.70 g, 12.0 mmol, 1.2 equiv.) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: a. Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. b. Concentrate the filtrate under reduced pressure to yield a crude solid. c. Redissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (1 x 30 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure product.
Alternative Synthetic Route: Electrophilic Bromination
An alternative strategy involves the bromination of 2-(methylthio)benzothiazole. This approach is predicated on the electrophilic aromatic substitution of the benzothiazole ring system.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for controlled monobromination as it provides a low, steady concentration of electrophilic bromine, minimizing over-bromination[7][8][9]. Elemental bromine (Br₂) in a solvent like acetic acid is more aggressive but also effective[10].
-
Solvent: For NBS bromination, a non-polar solvent like 1,2-dimethoxyethane (DME) or a halogenated solvent is suitable[7]. Acetic acid is a common solvent for reactions using elemental bromine.
-
Regioselectivity: The position of bromination on the benzothiazole ring is directed by the existing substituents. The 5- and 7-positions are often susceptible to electrophilic attack. Precise control of stoichiometry and reaction conditions is necessary to favor the desired 5-bromo isomer.
Chapter 3: Physicochemical Characterization
While a complete, published dataset for this specific compound is scarce, its properties can be reliably tabulated from supplier data and predicted based on the analysis of its precursors and structurally related analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 203395-29-3 | Chemical Suppliers[11] |
| Molecular Formula | C₈H₆BrNS₂ | Elemental Analysis |
| Molecular Weight | 260.17 g/mol | Mass Spectrometry |
| Appearance | Off-white to yellow solid | Supplier Data |
| Purity | >95% | Commercially Available |
| Melting Point | Not reported (Predicted: 70-80 °C) | Prediction based on analogs |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) | Rationale / Notes |
| ¹H NMR | ~ 8.0-8.1 ppm (d, 1H)~ 7.7-7.8 ppm (d, 1H)~ 7.4-7.5 ppm (dd, 1H)~ 2.8 ppm (s, 3H) | The aromatic region will show three distinct protons on the benzene ring. The methylthio group will appear as a sharp singlet further downfield compared to a standard methyl group due to the deshielding effect of the sulfur atom. |
| ¹³C NMR | ~ 170 ppm (C=N)~ 154 ppm (C-S)~ 120-140 ppm (Aromatic C)~ 115 ppm (C-Br)~ 16 ppm (S-CH₃) | The spectrum will be characterized by the quaternary carbon of the thiazole ring, six aromatic carbons (four CH, two quaternary), and the methyl carbon. The C-Br carbon will be identifiable by its chemical shift and potential coupling. |
| IR Spectroscopy | ~ 3050-3100 cm⁻¹ (Aromatic C-H)~ 1550-1600 cm⁻¹ (C=N, C=C stretch)~ 1450 cm⁻¹ (Aromatic stretch)~ 800-850 cm⁻¹ (C-Br stretch) | Key peaks will correspond to the aromatic system and the carbon-nitrogen double bond characteristic of the thiazole ring. |
Chapter 4: Applications in Research and Drug Development
This compound serves primarily as a versatile intermediate in synthetic chemistry. Its utility stems from its dual functionality:
-
Site for Cross-Coupling: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups, enabling the rapid diversification of the benzothiazole core to build libraries of compounds for biological screening.
-
Modifiable Thioether: The methylthio group at the 2-position can be oxidized to sulfoxide and sulfone derivatives, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This modification is a common strategy in medicinal chemistry to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.
While specific, extensive studies on this exact molecule are limited, its derivatives are explored for a range of therapeutic targets. The benzothiazole scaffold is a known inhibitor of various enzymes, and this compound has been identified as a potential building block for developing inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism.
References
- BenchChem. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines. [URL: https://www.benchchem.com/product/b47955/technical-sheet]
- ChemicalBook. (n.d.). 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/7152-24-1_1hnmr.htm]
- ChemicalBook. (n.d.). 2-(METHYLTHIO)THIAZOLE(5053-24-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/5053-24-7_1hnmr.htm]
- PubChem. (n.d.). 2-(Methylthio)benzothiazole. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11989]
- Royal Society of Chemistry. (2024). Supplementary Information for a related benzothiazole synthesis. [URL: https://www.rsc.
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Unlocking the Potential of 5-Bromo-2-(methylthio)benzo[d]thiazole: A Technical Guide for Researchers
Introduction: The Benzothiazole Scaffold as a Privileged Motif in Modern Research
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of compounds with significant biological activities and material functionalities. From anticancer and antimicrobial agents to organic semiconductors, the applications of benzothiazole derivatives are both broad and profound.[2][3][4] This guide focuses on a particularly intriguing, yet underexplored, member of this family: 5-Bromo-2-(methylthio)benzo[d]thiazole . The strategic placement of a bromine atom at the 5-position and a methylthio group at the 2-position presents a unique combination of electronic and steric properties, opening up a compelling array of potential research applications. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, aiming to illuminate the untapped potential of this molecule and provide a roadmap for its exploration.
I. Strategic Molecular Features: The "Why" Behind the Potential
The promise of this compound as a research tool stems from the interplay of its constituent parts: the benzothiazole core, the bromo substituent, and the methylthio group.
-
The Benzothiazole Core: This planar, aromatic system provides a rigid scaffold that can effectively interact with biological targets through π-π stacking and other non-covalent interactions. Its heterocyclic nature also imparts favorable pharmacokinetic properties in many drug candidates.
-
The 5-Bromo Substituent: The presence of a halogen, particularly bromine, at the 5-position significantly influences the molecule's electronic and lipophilic character. Bromine is an electron-withdrawing group, which can modulate the reactivity of the aromatic ring and participate in halogen bonding, a crucial interaction in ligand-protein binding.[5] Furthermore, the bromo group offers a reactive handle for further synthetic modifications via cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the generation of diverse chemical libraries.
-
The 2-Methylthio Group: The methylthio moiety at the 2-position is a key modulator of the molecule's biological activity. It can influence the compound's solubility and metabolic stability. Importantly, the sulfur atom can act as a hydrogen bond acceptor and a coordination site for metal ions in metalloenzymes. This group can also be a target for oxidative metabolism, a factor to consider in drug development.
These features collectively suggest that this compound is a prime candidate for investigation in several key research areas.
II. Potential Research Application I: Anticancer Drug Discovery
The benzothiazole scaffold is a well-established pharmacophore in oncology research, with numerous derivatives exhibiting potent anticancer activity.[2][3] We hypothesize that this compound can serve as a valuable starting point for the development of novel anticancer agents, potentially acting through multiple mechanisms.
A. Proposed Mechanisms of Action
-
Topoisomerase Inhibition: DNA topoisomerases are crucial enzymes in DNA replication and transcription, making them attractive targets for cancer chemotherapy. Several heterocyclic compounds, including benzothiazole derivatives, have been shown to inhibit topoisomerase activity, leading to cancer cell death.[6][7][8] The planar structure of this compound could allow it to intercalate into DNA or bind to the enzyme-DNA complex, disrupting its function.
-
Kinase Inhibition: Protein kinases play a central role in cell signaling pathways that are often dysregulated in cancer. The benzothiazole nucleus is a known kinase inhibitor template.[4][9] The substituents on this compound could be tailored to achieve selectivity for specific kinases implicated in cancer progression, such as EGFR, VEGFR, or Abl kinase.[10]
-
Induction of Apoptosis: Many successful anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Benzothiazole derivatives have been shown to trigger apoptosis in various cancer cell lines through the modulation of key signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways.[10][11]
B. Experimental Workflow for Anticancer Evaluation
Caption: Workflow for antimicrobial screening of this compound.
C. Detailed Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans, a common fungal pathogen, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
1. Preparation of Inoculum:
- Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
- Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
- Dilute the suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
2. Broth Microdilution:
- In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells.
- Add 100 µL of the test compound stock solution (in RPMI with a low percentage of DMSO) to the first well and perform serial twofold dilutions across the plate.
- Add 100 µL of the prepared fungal inoculum to each well.
- Include a growth control (no compound) and a sterility control (no inoculum).
3. Incubation and MIC Determination:
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
| Antifungal Agent | MIC₅₀ (µg/mL) against C. albicans | MIC₉₀ (µg/mL) against C. albicans |
| Fluconazole | 1 | 4 |
| Itraconazole | 0.063 | 1 |
| Voriconazole | 0.125 | 0.5 |
| Predicted for BMT | 1-8 | 8-32 |
Note: Predicted values are based on the activity of other benzothiazole derivatives and require experimental validation. [12]
IV. Potential Research Application III: Materials Science - Organic Semiconductors
The extended π-conjugated system of the benzothiazole ring makes it an attractive building block for organic semiconductor materials. These materials are at the heart of next-generation electronic devices, including organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). [4][13][14][15]
A. Rationale for Semiconductor Properties
The planar structure of this compound can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. The electron-withdrawing nature of the benzothiazole ring and the bromo substituent can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key parameters determining the semiconductor's performance. The bromo group also provides a site for further functionalization to create more complex and efficient semiconductor architectures.
B. Experimental Workflow for OTFT Fabrication and Characterization
Caption: Workflow for the fabrication and characterization of OTFTs based on this compound derivatives.
C. Detailed Experimental Protocol: Fabrication of a Top-Contact, Bottom-Gate OTFT
This protocol outlines the fabrication of a basic OTFT device to evaluate the semiconductor properties of a functionalized this compound derivative. [16][17][18] 1. Substrate Preparation:
- Use a heavily n-doped silicon wafer with a 300 nm thick thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
- Clean the substrate by sonicating in acetone and isopropanol, followed by oxygen plasma treatment to create a hydrophilic surface.
- Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the interface for organic semiconductor deposition.
2. Semiconductor Deposition:
- Deposit a 50 nm thick film of the purified this compound derivative onto the OTS-treated substrate via vacuum thermal evaporation at a pressure of 10⁻⁶ Torr. Maintain the substrate at an elevated temperature (e.g., 80°C) during deposition to promote crystalline film growth.
3. Electrode Deposition:
- Deposit 50 nm thick gold source and drain electrodes on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask dimensions.
4. Device Characterization:
- Perform electrical characterization of the OTFT in a nitrogen-filled glovebox or in ambient air using a semiconductor parameter analyzer.
- Measure the output and transfer characteristics to determine key performance metrics such as field-effect mobility, on/off current ratio, and threshold voltage.
V. Conclusion and Future Directions
This compound is a molecule of significant, yet largely untapped, potential. Its unique structural features position it as a versatile platform for the development of novel therapeutics and advanced materials. This guide has outlined several promising research avenues, from anticancer and antimicrobial drug discovery to the fabrication of organic electronic devices. The provided experimental workflows and protocols offer a starting point for researchers to embark on the exploration of this fascinating compound.
Future research should focus on the synthesis of a diverse library of derivatives, systematically modifying the 5- and 2-positions to establish clear structure-activity and structure-property relationships. In-depth mechanistic studies will be crucial to elucidate the mode of action of biologically active compounds. For materials science applications, a thorough investigation of the thin-film morphology and its impact on charge transport properties will be essential for optimizing device performance. The journey to unlock the full potential of this compound has just begun, and it promises to be a rewarding endeavor for the scientific community.
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An In-depth Technical Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-(methylthio)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing from the existing scientific literature, this document details its chemical characteristics, synthesis strategies, reactivity, and potential applications, offering a valuable resource for researchers engaged in the discovery and development of novel small molecules.
Introduction: The Benzothiazole Scaffold and the Significance of this compound
The benzothiazole moiety is a privileged heterocyclic system widely encountered in natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties confer a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2] The incorporation of a bromine atom at the 5-position and a methylthio group at the 2-position of the benzothiazole core, as in this compound, offers a versatile platform for further chemical modifications. The bromine atom serves as a valuable handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the methylthio group can influence the compound's electronic properties and metabolic stability. This unique combination of functionalities makes this compound an attractive building block for the synthesis of novel compounds with potential therapeutic or material applications.[3]
Physicochemical Properties and Characterization
While specific, experimentally determined data for this compound is not extensively detailed in publicly available literature, its fundamental properties can be summarized from supplier information and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNS₂ | [3][4] |
| Molecular Weight | 260.17 g/mol | |
| Appearance | Solid | [4] |
| CAS Number | 203395-29-3 | [4] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a singlet for the methyl protons of the methylthio group. The coupling patterns of the aromatic protons would be indicative of their positions on the substituted ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule, including the carbons of the benzothiazole core and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H, C=N, C-S, and C-Br stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 260 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for constructing the benzothiazole ring system and introducing the desired substituents. The most logical and commonly employed strategy involves a two-step process: the formation of the 2-(methylthio)benzo[d]thiazole core followed by electrophilic bromination.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol (Hypothetical, based on general procedures):
Step 1: Synthesis of 2-(Methylthio)benzo[d]thiazole
-
Formation of 2-Mercaptobenzothiazole: To a solution of 2-aminothiophenol in a suitable solvent (e.g., ethanol), an equimolar amount of carbon disulfide is added, followed by a base such as potassium hydroxide. The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the product, 2-mercaptobenzothiazole, is isolated by filtration.
-
Methylation: The 2-mercaptobenzothiazole is then dissolved in a suitable solvent (e.g., acetone or DMF), and a base (e.g., potassium carbonate) is added. An equimolar amount of a methylating agent, such as methyl iodide, is added dropwise, and the reaction mixture is stirred at room temperature until completion. The product, 2-(methylthio)benzo[d]thiazole, is then isolated by extraction and purified by chromatography.
Step 2: Bromination of 2-(Methylthio)benzo[d]thiazole
-
Electrophilic Bromination: 2-(Methylthio)benzo[d]thiazole is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent). A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the crude product is isolated. Purification by recrystallization or column chromatography yields this compound.[3]
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom on the aromatic ring, which makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling this compound with a boronic acid or ester. This reaction is a powerful tool for introducing a wide range of aryl or heteroaryl substituents at the 5-position.[3]
-
N-Arylation Reactions: The nitrogen atom in the thiazole ring can undergo arylation, typically using copper catalysts, to form N-aryl derivatives.[3]
General Suzuki-Miyaura Coupling Protocol:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol (General):
-
To a reaction vessel under an inert atmosphere, add this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired 5-aryl-2-(methylthio)benzo[d]thiazole.
Biological and Pharmacological Relevance
While specific biological studies on this compound are limited in the public domain, the benzothiazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications.
Potential Biological Activities:
-
Anticancer: Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[5]
-
Antimicrobial: The benzothiazole nucleus is found in numerous compounds with antibacterial and antifungal properties.
-
Enzyme Inhibition: Notably, this compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[3] This suggests that it could have applications in modulating drug metabolism or could be a starting point for the design of more selective enzyme inhibitors.
The diverse biological activities of the benzothiazole core suggest that this compound is a promising starting point for the development of novel therapeutic agents.
Applications in Materials Science
The electronic properties of the benzothiazole ring system also make its derivatives interesting candidates for applications in materials science.[3] The ability to functionalize the 5-position through cross-coupling reactions allows for the synthesis of conjugated systems with tailored optical and electronic properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
Based on available supplier safety data, this compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and may cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound is a versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through established methodologies, and its reactivity, particularly in cross-coupling reactions, provides a gateway to a vast chemical space of novel derivatives. While detailed experimental and biological data for this specific compound are not yet widely published, the well-documented importance of the benzothiazole scaffold strongly suggests that further investigation into the properties and applications of this compound and its derivatives is a promising avenue for future research and development.
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An In-depth Technical Guide on the Safety and Handling of 5-Bromo-2-(methylthio)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methylthio)benzo[d]thiazole is a heterocyclic organic compound with the molecular formula C₈H₆BrNS₂.[1][2] Characterized by a benzothiazole core structure with a bromine atom and a methylthio group, this compound serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique combination of halogen and sulfur functionalities imparts specific chemical reactivity, making it a subject of interest for the synthesis of novel bioactive molecules and organic semiconductors.[1] Derivatives of this compound are being explored for potential therapeutic applications, including as anti-tubercular agents.[1] Given its reactive nature and potential biological activity, a thorough understanding of its safety and handling is paramount for all personnel involved in its use.
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses necessary for the safe utilization of this compound in a laboratory setting. The information herein is synthesized from available safety data for the compound and its structural analogs, providing a robust framework for risk mitigation.
Hazard Identification and Assessment
While a comprehensive toxicological profile for this compound is not extensively documented, the available data and the safety profiles of analogous compounds necessitate a cautious approach. The primary hazards are summarized below.
GHS Classification
Based on supplier information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Hazardous to the Aquatic Environment, Long-term | 4 | H413: May cause long lasting harmful effects to aquatic life | None for this classification |
Signal Word: Warning
It is crucial to note that the absence of other hazard classifications does not imply the absence of other risks. Due to the presence of the benzothiazole moiety and the bromine atom, skin and eye irritation are potential hazards that should be proactively managed. For instance, related benzothiazole compounds are known to cause serious eye irritation.[3]
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is the cornerstone of laboratory safety when working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following should be worn at all times when handling the compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as double-layered nitrile or Viton™, are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Body Protection: A fully buttoned laboratory coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron is also advised.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Engineering Controls
All manipulations of this compound, including weighing and solution preparation, must be performed within a well-ventilated area, preferably a certified chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible and in good working order.[5]
Storage Requirements
Proper storage is critical to maintaining the stability of the compound and preventing accidental release.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Temperature: Store at room temperature in a dry, cool, and well-ventilated place.[5][6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[7][8]
Experimental Workflow: A Step-by-Step Guide for Safe Handling
The following protocol outlines a standard procedure for weighing and preparing a solution of this compound, integrating key safety measures at each step.
Objective: To safely prepare a stock solution of this compound.
Materials:
-
This compound (solid)[2]
-
Appropriate solvent (e.g., DMSO, DMF)
-
Analytical balance
-
Weighing paper/boat
-
Spatula
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Appropriate PPE
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the solid. A magnetic stirrer can be used for this purpose.
-
Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Store the solution according to the recommended storage conditions.
-
-
Decontamination:
-
Clean the spatula and any other contaminated equipment with an appropriate solvent.
-
Dispose of the weighing paper and any other solid waste in a designated hazardous waste container.
-
Caption: Experimental workflow for the safe preparation of a this compound solution.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Scenario | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[5] If not breathing, give artificial respiration. If symptoms persist, call a poison center or doctor.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[8] |
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert a supervisor and the institutional safety office.
-
Prevent entry into the affected area.
-
Follow institutional procedures for large chemical spills.
-
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety department for specific guidance.
Conclusion
This compound is a compound with significant potential in scientific research and development. However, its safe use is contingent upon a comprehensive understanding of its potential hazards and the strict implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment.
References
- CPAchem. Safety data sheet: 2-(Methylthio)benzothiazole. [Link]
- HPC Standards. 5-Bromo-2-(methylthio)benzothiazole, min 98%. [Link]
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stability and storage of 5-Bromo-2-(methylthio)benzo[d]thiazole
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-(methylthio)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound with potential applications in medicinal chemistry and material science.[1] As with any chemical entity intended for research and development, a thorough understanding of its stability profile is paramount to ensure data integrity, experimental reproducibility, and the development of safe and effective products. This guide provides a comprehensive overview of the intrinsic chemical stability of this compound, outlining potential degradation pathways and providing field-proven methodologies for its storage, handling, and stability assessment. The protocols described herein are designed to be self-validating, empowering researchers to establish a robust stability-indicating framework for this molecule.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its stability.
| Property | Value | Source |
| Molecular Formula | C8H6BrNS2 | [1][2][3] |
| Molecular Weight | 260.2 g/mol | [1][3] |
| Appearance | Solid | [2][4][5] |
| Storage Temperature | Room Temperature | [3][6] |
| Storage Conditions | Sealed in a dry place | [6] |
| Hazard Class | Combustible Solid | [4][5] |
Intrinsic Stability and Predicted Degradation Pathways
The chemical architecture of this compound, featuring a brominated aromatic ring, a benzothiazole core, and a methylthio group, presents several potential sites for degradation. While specific experimental degradation data for this molecule is not extensively documented, we can infer likely degradation pathways based on the known reactivity of these functional moieties.
Oxidative Degradation
The methylthio (-SCH3) group is susceptible to oxidation.[2] This is often the most probable degradation pathway for thioethers. The oxidation typically proceeds in a stepwise manner, first forming the corresponding sulfoxide and then the sulfone. These transformations can be induced by atmospheric oxygen over long periods, or more rapidly by oxidizing agents.
Caption: Predicted oxidative degradation pathway of this compound.
Photodegradation
Brominated aromatic compounds are known to be susceptible to photodegradation, primarily through a process of reductive debromination.[3] Exposure to light, particularly in the UV spectrum, can lead to the cleavage of the carbon-bromine bond. This would result in the formation of 2-(methylthio)benzo[d]thiazole.
Hydrolytic Degradation
Thioethers can undergo hydrolysis to yield a thiol and an alcohol. In the context of this compound, this would involve the cleavage of the methyl-sulfur bond. However, aryl thioethers are generally more stable to hydrolysis than their alkyl counterparts. While possible under extreme pH and temperature conditions, this is likely a less significant degradation pathway under typical storage conditions.
Recommended Storage and Handling
Based on the available data and the predicted degradation pathways, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:
-
Storage Temperature: The compound should be stored at room temperature.[3][6]
-
Atmosphere: To mitigate oxidative degradation, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.
-
Moisture: The compound should be kept in a tightly sealed container in a dry environment to prevent potential hydrolysis.[6] Desiccants can be used to maintain a low-humidity environment.
-
Light: Protect the compound from light to prevent photodegradation. Use amber vials or store containers in the dark.
-
Handling: When handling the compound, use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.
Experimental Workflow for Stability Assessment: A Forced Degradation Study
A forced degradation study is essential to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[7][8] The following protocol outlines a comprehensive approach to the forced degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature and collect samples at various time points. Neutralize the samples with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature and collect samples at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat at 70°C. Collect samples at various time points.
-
Photolytic Degradation: Expose both the solid compound and the stock solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10] A control sample should be wrapped in aluminum foil to exclude light.
Data Presentation
The results of the forced degradation study should be summarized in a clear and concise table.
| Stress Condition | Parameters | Duration (hours) | % Degradation | Number of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2, 8, 24 | |||
| Base Hydrolysis | 0.1 M NaOH, RT | 2, 8, 24 | |||
| Oxidation | 3% H2O2, RT | 2, 8, 24 | |||
| Thermal | 70°C, solid | 24, 48, 72 | |||
| Photolytic | ICH Q1B | - |
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance due to degradation.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[4][11]
Caption: Logical workflow for developing a stability-indicating HPLC method.
Recommended HPLC Parameters
-
Column: A C18 reversed-phase column is a good starting point for the separation of benzothiazole derivatives.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Spectrometry (MS) Coupling: Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[11]
Conclusion
While this compound is reported to be stable at room temperature when stored in a dry, sealed container, its chemical structure suggests potential susceptibility to oxidative and photolytic degradation.[3][6] This guide provides a scientifically grounded framework for researchers to ensure the stability of this compound and to undertake a systematic investigation of its degradation profile. By implementing the recommended storage and handling procedures and by performing a thorough forced degradation study, scientists can generate reliable data, which is the cornerstone of high-quality research and development.
References
- 5-Bromo-2-(methylthio)benzothiazole, min 98%, 1 gram. (URL: [Link])
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - MDPI. (URL: [Link])
- Oxidation of Methyl (Methylthio)methyl Sulfoxide | Bulletin of the Chemical Society of Japan. (URL: [Link])
- Thermal behaviour and adsorption properties of some benzothiazole deriv
- Thioester - Wikipedia. (URL: [Link])
- Analytical Techniques In Stability Testing - Separ
- Q1B Photostability Testing of New Drug Substances and Products - FDA. (URL: [Link])
- Forced Degradation Study as per ICH Guidelines: Wh
- HOW TO APPROACH A FORCED DEGRAD
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
5-Bromo-2-(methylthio)benzo[d]thiazole: A Technical Guide to Its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(methylthio)benzo[d]thiazole is a synthetic heterocyclic compound belonging to the esteemed benzothiazole class of molecules. While the definitive mechanism of action for this specific entity remains an area of active investigation, the extensive body of research on structurally related benzothiazole derivatives provides a robust framework for predicting its biological activities and molecular targets. This technical guide synthesizes the available data on this compound and extrapolates its potential mechanisms of action based on the well-established pharmacological profile of the benzothiazole scaffold. We will delve into its known interactions with metabolic enzymes and explore its putative roles in oncology, infectious diseases, and inflammatory processes. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a comprehensive overview and detailed experimental protocols to facilitate further exploration of this promising compound.
Introduction to the Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus, an aromatic bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in modern medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms confer unique electronic and steric properties, enabling it to interact with a diverse array of biological macromolecules.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[4][5][6] This versatility has led to the development of several clinically approved drugs and a plethora of investigational agents targeting a wide spectrum of human diseases.[3]
This compound, with its characteristic bromine and methylthio substitutions, represents an intriguing member of this chemical class.[7] While direct and extensive studies on its specific biological targets are limited, its structural features suggest a high potential for bioactivity, warranting a deeper investigation into its mechanism of action.
Confirmed Molecular Interaction: Inhibition of Cytochrome P450 Enzymes
A key piece of experimentally determined information for this compound is its inhibitory activity against specific cytochrome P450 (CYP) enzymes.[7]
Table 1: Known Enzymatic Inhibition Profile of this compound
| Enzyme Target | Biological Function | Implication of Inhibition |
| CYP1A2 | Metabolism of xenobiotics, including procarcinogens and drugs. | Potential for altering the pharmacokinetics of co-administered drugs; possible chemopreventive effects. |
| CYP2C19 | Metabolism of a wide range of clinically important drugs. | Significant potential for drug-drug interactions, necessitating careful consideration in polypharmacy settings. |
This established interaction underscores the importance of considering the metabolic profile of this compound in any preclinical or clinical development program. The inhibition of these key drug-metabolizing enzymes can have profound effects on the efficacy and toxicity of concomitant medications.
Experimental Protocol: Cytochrome P450 Inhibition Assay
A standardized in vitro assay to determine the inhibitory potential of a compound against CYP enzymes is crucial. A common method involves the use of fluorescent probe substrates.
Objective: To determine the IC50 value of this compound for CYP1A2 and CYP2C19.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes
-
This compound (test compound)
-
CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)
-
CYP2C19 substrate (e.g., 3-cyano-7-hydroxycoumarin)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the appropriate buffer, HLMs or recombinant enzyme, and the fluorescent probe substrate.
-
Add serial dilutions of the test compound to the wells. Include a positive control inhibitor and a vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the specified reaction time.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the metabolized product using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Putative Mechanisms of Action: Extrapolations from the Benzothiazole Class
Based on the extensive literature on benzothiazole derivatives, several plausible mechanisms of action can be proposed for this compound. These are categorized below by therapeutic area.
Anticancer Activity
The benzothiazole scaffold is a well-known pharmacophore in the design of anticancer agents.[4][5] Several derivatives have demonstrated potent cytotoxic and antiproliferative effects through various mechanisms.
Many benzothiazole derivatives function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer.
-
c-Jun N-terminal Kinase (JNK) Inhibition: A series of 2-thioether-benzothiazoles have been identified as potent and allosteric inhibitors of JNK. JNKs are involved in cellular responses to stress and can mediate apoptosis. Inhibition of JNK signaling can be a therapeutic strategy in certain cancers.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer. Benzothiazole derivatives have been shown to suppress this pathway, leading to decreased cell survival and proliferation.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Certain benzothiazole derivatives act as tubulin polymerization inhibitors. By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by several successful anticancer drugs.
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Benzothiazole-based compounds have been reported to inhibit both topoisomerase I and II, leading to DNA damage and cell death.
Antimicrobial Activity
The benzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents.
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that are validated targets for antibacterial drugs. Benzothiazole derivatives have been shown to inhibit these enzymes, thereby preventing bacterial DNA replication and leading to cell death.[8]
CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Thiazole-containing compounds are known inhibitors of CYP51.[9]
Caption: Putative antimicrobial mechanisms of this compound.
Future Directions and Conclusion
While the precise mechanism of action of this compound remains to be fully elucidated, the wealth of data on the benzothiazole class of compounds provides a strong foundation for future research. The known inhibition of cytochrome P450 enzymes by this compound highlights its potential for drug-drug interactions and warrants further investigation. The putative mechanisms in oncology and infectious diseases, extrapolated from structurally similar molecules, offer exciting avenues for drug discovery and development.
To definitively establish the mechanism of action of this compound, a systematic approach is required. This should include broad phenotypic screening to identify its primary biological effects, followed by target identification studies using techniques such as affinity chromatography, chemical proteomics, and computational modeling. The experimental protocols provided in this guide offer a starting point for researchers to embark on this important endeavor.
References
- Buy this compound | 203395-29-3 - Smolecule. (URL: )
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (URL: )
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - NIH. (URL: [Link])
- Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis Online. (URL: [Link])
- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. (URL: [Link])
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC - NIH. (URL: [Link])
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC - NIH. (URL: [Link])
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (URL: [Link])
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - ResearchG
- Design, Synthesis and Biological Activities of (Thio)
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: [Link])
- Benzothiazole derivatives as anticancer agents - FLORE. (URL: [Link])
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (URL: [Link])
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5-Bromo-2-(methylthio)benzo[d]thiazole starting material for synthesis
An In-depth Technical Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole as a Strategic Starting Material in Modern Synthesis
Abstract
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Within this class, this compound has emerged as a highly versatile and strategic starting material. Its unique bifunctional nature, presenting two distinct and orthogonally reactive sites—the C5-bromine and the C2-methylthio group—offers synthetic chemists a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key building block, with a focus on field-proven insights and detailed protocols for researchers in drug discovery and chemical development.
Introduction and Physicochemical Profile
This compound is an organic compound featuring a benzothiazole core substituted with a bromine atom at the 5-position and a methylthio (-SMe) group at the 2-position.[3] This substitution pattern is not accidental; it is a deliberate design that enables chemists to perform selective and sequential modifications. The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, while the methylthio group can be transformed into a reactive sulfone, facilitating nucleophilic substitution. This dual reactivity is the key to its utility, allowing for the systematic elaboration of the benzothiazole scaffold to explore chemical space and optimize biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 203395-29-3 | [3][4] |
| Molecular Formula | C₈H₆BrNS₂ | [3][4] |
| Molecular Weight | 260.17 g/mol | [3][4] |
| IUPAC Name | 5-bromo-2-(methylthio)-1,3-benzothiazole | [3] |
| Appearance | Solid | [4] |
| SMILES | CSC1=NC2=C(S1)C=CC(=C2)Br | [3] |
| InChI Key | PSMLEPVOELTZAZ-UHFFFAOYSA-N | [3][4] |
Synthesis of the Starting Material
The most direct and common method for preparing the title compound is through the electrophilic bromination of its precursor, 2-(methylthio)benzo[d]thiazole. This approach is advantageous due to the high regioselectivity of the bromination on the electron-rich benzothiazole ring system. A related patent for the synthesis of the 2-ethylthio analog demonstrates the use of N-Bromosuccinimide (NBS) as an effective and milder brominating agent compared to elemental bromine, simplifying handling and improving reaction control.[5]
Protocol 2.1: Synthesis via Electrophilic Bromination
Causality and Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is chosen as the bromine source. Unlike liquid Br₂, NBS is a solid that is easier to handle and allows for more controlled, portion-wise addition, minimizing over-bromination and side reactions.
-
Solvent: A chlorinated solvent like chloroform (CHCl₃) or dichloromethane (DCM) is typically used as it is inert under the reaction conditions and effectively dissolves the starting material.[5]
-
Temperature: The reaction is often run at reflux to ensure a sufficient reaction rate.[5]
-
Work-up: A wash with aqueous sodium thiosulfate or sodium bisulfite is critical to quench any unreacted NBS or bromine, preventing their persistence in the final product.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 2-(methylthio)benzo[d]thiazole in chloroform (approx. 0.5 M concentration).
-
Reagent Addition: Gently heat the solution to reflux (approx. 60°C). Once refluxing, add N-Bromosuccinimide (1.1 equivalents) to the flask in small portions over 15 minutes.
-
Reaction: Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M aqueous sodium thiosulfate solution, water, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Core Synthetic Transformations: A Bifunctional Platform
The synthetic power of this compound lies in its ability to undergo selective functionalization at its two key positions. This allows for a modular approach to building libraries of complex derivatives.
Diagram 1: Orthogonal Reactivity of the Scaffold
Caption: Orthogonal synthetic pathways for derivatization.
Functionalization at the C5-Position: Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a premier choice for forming C(sp²)-C(sp²) bonds.[6] This reaction is fundamental in drug discovery for synthesizing biaryl structures, which are common motifs in bioactive molecules.[6]
Causality and Mechanism: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The benzothiazole nitrogen can coordinate with the palladium catalyst, sometimes leading to inhibition, which makes the choice of ligand and conditions crucial for this substrate class.[7][8] The general mechanism involves (1) Oxidative Addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation of the aryl group from the boronic acid to the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 3.1: Suzuki-Miyaura Coupling of this compound
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried flask, add this compound (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.5 eq.).
-
Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.[7]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[8]
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel) to obtain the 5-aryl-2-(methylthio)benzo[d]thiazole product.
Functionalization at the C2-Position: Oxidation and Nucleophilic Substitution
The C2-methylthio group is relatively inert. However, it can be activated by oxidation to the corresponding methylsulfone (-SO₂Me). The sulfone is a potent electron-withdrawing group and an excellent leaving group, rendering the C2 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). This two-step sequence is a powerful strategy for introducing diverse functionalities, particularly nitrogen nucleophiles, which are prevalent in kinase inhibitors and other drug classes.[9]
Protocol 3.2: Two-Step C2-Functionalization via Oxidation/SNAr
Step 1: Oxidation to the Sulfone
-
Setup: Dissolve this compound (1 eq.) in a suitable solvent like dichloromethane (DCM).
-
Oxidation: Cool the solution in an ice bath to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis confirms the complete conversion of the starting material to a more polar product.
-
Work-up: Quench the reaction with aqueous sodium sulfite solution. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude 5-Bromo-2-(methylsulfonyl)benzo[d]thiazole, which can often be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Setup: Dissolve the crude sulfone from the previous step (1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 eq.).
-
Reaction: Heat the reaction mixture (typically 80-120°C) and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the mixture, dilute with water to precipitate the product, or perform an extractive work-up with ethyl acetate. Purify the crude material by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is integral to numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10][11] The synthetic strategies detailed above allow for the targeted synthesis of derivatives with enhanced biological activity.
-
Anticancer Agents: Many potent anticancer agents feature a 2-aminobenzothiazole core. The Oxidation/SNAr strategy is directly applicable for synthesizing libraries of 2-amino derivatives for screening. Furthermore, Suzuki coupling at the C5 position can introduce aryl moieties that mimic the structures of known tubulin inhibitors or kinase inhibitors.
-
Antitubercular Agents: Derivatives of 2-mercaptobenzothiazole have shown promise as novel agents against tuberculosis.[10] The C5-bromo position of the title compound can be used to tune lipophilicity and electronic properties to optimize antimycobacterial activity.
-
Kinase Inhibitors: The benzothiazole scaffold has been used to develop inhibitors of key signaling proteins like c-Jun N-terminal kinase (JNK).[9] The modular synthesis enabled by this compound is ideal for exploring the structure-activity relationships (SAR) of such inhibitors.
-
Enzyme Inhibition: This compound has been identified as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism.[3] This property, while a potential source of drug-drug interactions, can also be exploited in the design of metabolic enhancers or specialized therapeutics.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and is harmful if swallowed.
Table 2: Hazard and Precautionary Information
| Classification | Code | Description |
| Hazard Class | Acute Tox. 4 | Acute Toxicity (Oral), Category 4[12] |
| Hazard Statement | H302 | Harmful if swallowed[12] |
| Hazard Statement | H315 | Causes skin irritation[13][14] |
| Hazard Statement | H319 | Causes serious eye irritation[12][13][14] |
| Precautionary Statement | P264 | Wash face, hands and any exposed skin thoroughly after handling[12][13] |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection[13][14] |
| Precautionary Statement | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |
| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[13][14] |
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[13][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a gateway to vast chemical diversity. Its orthogonal reactive sites enable chemists to execute logical and efficient synthetic campaigns, making it an invaluable tool in modern medicinal chemistry. By mastering the transformations at the C5 and C2 positions, researchers can rapidly generate novel analogs of biologically active compounds, accelerating the journey from hit identification to lead optimization in the drug discovery pipeline.
References
- Safety Data Sheet - Benzothiazole. A&J Pharmtech. [Link]
- Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science. [Link]
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health (NIH). [Link]
- 5-Bromobenzothiazole | C7H4BrNS | CID 3610155. PubChem. [Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Institutes of Health (NIH), PubMed Central. [Link]
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
- CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
- Benzothiazole synthesis. Organic Chemistry Portal. [Link]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. [Link]
- A Review on Recent Development and biological applications of benzothiazole derivatives (PDF). Progress in Chemical and Biochemical Research. [Link]
- Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([3][4][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]
- Palladium(0)
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
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- 9. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Topic: A Validated Protocol for the Synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] The benzothiazole core is a privileged scaffold found in numerous bioactive molecules.[1] This guide is designed for researchers in organic synthesis and drug development, offering a detailed methodology, mechanistic insights, safety protocols, and characterization guidelines. The protocol is built upon established chemical principles and adapted from verified synthetic routes for analogous structures, ensuring reliability and reproducibility.
Introduction and Scientific Rationale
The benzo[d]thiazole framework is a cornerstone in the development of therapeutic agents and functional materials. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The title compound, this compound (Molecular Formula: C₈H₆BrNS₂, Molecular Weight: 260.17 g/mol ), incorporates a bromine atom and a methylthio group.[1][3] These functionalities provide valuable handles for further chemical modification through reactions like Suzuki or N-arylation cross-couplings, making it a versatile building block for creating libraries of novel compounds.[1]
This protocol details a robust and efficient two-step synthesis beginning from the commercially available 2-mercaptobenzothiazole.
The synthetic strategy involves:
-
S-Methylation: Nucleophilic substitution at the sulfur atom of 2-mercaptobenzothiazole to yield the intermediate, 2-(methylthio)benzo[d]thiazole.
-
Electrophilic Aromatic Bromination: Regioselective bromination of the benzothiazole ring system at the 5-position using N-Bromosuccinimide (NBS) to afford the final product.
The choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate. Compared to elemental bromine, NBS is a safer solid reagent that allows for a more controlled, selective introduction of a single bromine atom onto the aromatic ring, minimizing over-bromination and improving reaction yield and purity.[4]
Overall Synthetic Workflow
The diagram below outlines the complete two-step synthesis from the starting material to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Considerations
The key step in this synthesis is the regioselective bromination. The benzothiazole ring system's reactivity towards electrophilic substitution is influenced by the heteroatoms. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where NBS serves as the source of the electrophilic bromine species (Br⁺). The substitution is directed to the 5-position of the benzene ring portion of the molecule.
Caption: Simplified mechanism for the electrophilic bromination step.
Experimental Protocols
4.1. Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 2-Mercaptobenzothiazole | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Thermo Fisher Scientific |
| Methyl Iodide (CH₃I) | 99.5%, contains copper stabilizer | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich |
| Ethanol (EtOH), Anhydrous | ≥99.5% | Standard lab supplier |
| Chloroform (CHCl₃) | HPLC Grade, ≥99.8% | Standard lab supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Standard lab supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard lab supplier |
| Equipment |
| 250 mL Three-neck round-bottom flask |
| Magnetic stirrer with heating mantle |
| Reflux condenser and thermometer |
| Dropping funnel |
| Standard laboratory glassware (beakers, funnels, etc.) |
| Rotary evaporator |
| Fume hood |
4.2. Protocol 1: Synthesis of 2-(methylthio)benzo[d]thiazole
-
Reactor Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzothiazole (8.36 g, 50.0 mmol) in 100 mL of anhydrous ethanol.
-
Base Addition: Separately, prepare a solution of sodium hydroxide (2.20 g, 55.0 mmol) in 20 mL of water. Add this solution dropwise to the flask. Stir for 15 minutes at room temperature to form the sodium thiolate salt.
-
Methylation: Add methyl iodide (7.80 g, 3.42 mL, 55.0 mmol) dropwise to the reaction mixture using a dropping funnel over 20 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold water. A pale yellow solid will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield 2-(methylthio)benzo[d]thiazole. The product is typically of sufficient purity for the next step.
4.3. Protocol 2: Synthesis of this compound
This part of the protocol is adapted from a similar synthesis of the 2-ethylthio analog.[4]
-
Reactor Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve the 2-(methylthio)benzo[d]thiazole (9.06 g, 50.0 mmol) from the previous step in 100 mL of chloroform (CHCl₃).[4]
-
Heating: Begin stirring and heat the solution to reflux (approximately 60°C).
-
Bromination: Once refluxing, add N-Bromosuccinimide (NBS) (9.78 g, 55.0 mmol) to the flask in small portions over 30 minutes. Caution: The reaction can be exothermic. Maintain a controlled reflux. The solution will typically change color from yellow to orange or red-brown.[4]
-
Reaction: Continue to reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to quench any remaining acid and unreacted NBS, followed by water (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer (chloroform) over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a solid.
Data Summary and Expected Results
| Parameter | Step 1: Intermediate | Step 2: Final Product |
| Product Name | 2-(Methylthio)benzo[d]thiazole | This compound |
| Molecular Formula | C₈H₇NS₂ | C₈H₆BrNS₂ |
| Molecular Weight | 181.28 g/mol | 260.17 g/mol [3] |
| Theoretical Yield | 9.06 g | 13.01 g |
| Expected Yield | 85-95% | 75-85% |
| Appearance | Pale yellow solid | Off-white to light brown solid |
Product Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry of the bromine substitution.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.
-
Melting Point: To assess the purity of the final product.
Safety and Handling Precautions
All experimental work must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methyl Iodide (CH₃I): Highly toxic, a carcinogen, and a potent alkylating agent. Handle with extreme care.[5]
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.[4]
-
Chloroform (CHCl₃): Harmful if swallowed or inhaled and a suspected carcinogen. Ensure adequate ventilation.[6]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.[5][6] Emergency eyewash stations and safety showers should be readily accessible.[6] Dispose of all chemical waste according to institutional and local regulations.
References
- Smolecule. (n.d.). Buy this compound | 203395-29-3.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-5-methylthiazole.
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2-chlorobenzo[d]thiazole Derivatives.
- National Center for Biotechnology Information. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed Central.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
Sources
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
Application Notes & Protocols for Antimicrobial Assays of 5-Bromo-2-(methylthio)benzo[d]thiazole
Abstract
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Benzothiazoles represent a promising class of heterocyclic compounds, known for a wide spectrum of biological activities.[1][2] This document provides a comprehensive guide to evaluating the antimicrobial potential of a specific derivative, 5-Bromo-2-(methylthio)benzo[d]thiazole . We offer in-depth, field-proven protocols for preliminary and quantitative antimicrobial susceptibility testing, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI). This guide is designed to equip researchers with the necessary tools to generate reliable, reproducible, and insightful data.
Introduction: The Scientific Context
The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, appearing in molecules with diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2] The functionalization of this core allows for the fine-tuning of its biological effects. The subject of this guide, this compound, incorporates a bromine atom and a methylthio group, modifications that can significantly influence its lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets.
Given the escalating global health crisis of antimicrobial resistance, rigorous and standardized evaluation of new compounds is a critical first step in the drug discovery pipeline.[2] This guide provides the foundational methodologies for such an evaluation.
Compound Profile: this compound
-
Molecular Formula: C₈H₆BrNS₂
-
Molecular Weight: 260.17 g/mol
-
Appearance: Typically a solid
-
Key Features: The electron-withdrawing bromine at position 5 and the methylthio group at position 2 are critical for its potential bioactivity. Structure-activity relationship (SAR) studies on related benzothiazoles suggest these positions are crucial for modulating antimicrobial potency.[1]
Postulated Mechanism of Action
While the precise mechanism for this specific derivative is yet to be elucidated, research on the broader benzothiazole class points to several potential modes of action. These compounds are known to interfere with essential bacterial processes.[2] A plausible mechanism involves the inhibition of key enzymes required for microbial survival.
-
Enzyme Inhibition: Benzothiazole derivatives have been reported to inhibit critical bacterial enzymes such as DNA gyrase (essential for DNA replication), dihydropteroate synthase (involved in folate synthesis), and dihydroorotase.[2][3] Inhibition of these targets disrupts fundamental cellular processes, leading to bacteriostatic or bactericidal effects.
The following diagram illustrates a hypothesized mechanism targeting DNA gyrase.
Caption: Hypothesized mechanism: Inhibition of bacterial DNA gyrase.
Experimental Planning & Preparation
Scientific integrity begins before the first assay. Careful preparation is paramount for reproducibility.
Compound Handling and Stock Solution Preparation
Most novel organic compounds, including this compound, exhibit low aqueous solubility. Dimethyl sulfoxide (DMSO) is therefore the recommended solvent for creating a high-concentration primary stock solution.[4][5]
Causality: DMSO is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds. Preparing a concentrated stock (e.g., 10-50 mM) allows for minimal volumes to be added to aqueous assay media, thereby minimizing solvent-induced toxicity or artifacts.[6] The final concentration of DMSO in the assay should ideally not exceed 1%, and a solvent control is mandatory.[7]
Protocol: 10 mM DMSO Stock Solution Preparation
-
Calculation: Determine the mass of this compound (MW: 260.17 g/mol ) needed. For 1 mL of a 10 mM stock: 0.01 mol/L * 0.001 L * 260.17 g/mol = 0.0026 g = 2.6 mg.
-
Weighing: Accurately weigh 2.6 mg of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, high-purity DMSO. Vortex vigorously until the solid is completely dissolved.[4]
-
Aliquoting & Storage: Dispense into single-use aliquots (e.g., 50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.[5]
-
Storage: Store aliquots at -20°C for short-term use (1-2 months) or -80°C for long-term storage.
Quality Control (QC)
Protocols are only reliable if they are validated. The use of standard, well-characterized bacterial strains from a recognized culture collection (e.g., the American Type Culture Collection - ATCC) is non-negotiable.[8]
Causality: QC strains have known, predictable susceptibility profiles to standard antibiotics.[9] Running these strains in parallel with your experimental compound validates the entire workflow—from media preparation and inoculum density to incubation conditions. If the QC strain results fall outside their accepted range, the results for the test compound are considered invalid.
Recommended QC Strains:
-
Staphylococcus aureus ATCC 25923 or ATCC 29213 (Gram-positive)
-
Escherichia coli ATCC 25922 (Gram-negative)
-
Pseudomonas aeruginosa ATCC 27853 (Gram-negative, non-Enterobacteriaceae)
Core Antimicrobial Assay Protocols
The following diagram outlines the comprehensive workflow for evaluating a novel antimicrobial compound.
Caption: Comprehensive workflow for antimicrobial susceptibility testing.
Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)
This method provides a rapid, visual assessment of antimicrobial activity. It is an excellent primary screen to determine if the compound has any activity against the selected microorganisms.
Causality: The compound diffuses from a well into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone provides a qualitative measure of potency.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs, pipette tips, and cork borer (6-8 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Compound stock solution, positive control antibiotic, and DMSO (solvent control)
Procedure:
-
Inoculation: Dip a sterile swab into the standardized inoculum, removing excess liquid by pressing against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure confluent growth.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and DMSO solvent control into separate wells.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each well. A zone around the compound well (and no zone around the DMSO well) indicates activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] This quantitative assay is the gold standard for susceptibility testing, adhering to CLSI guidelines (M07 document).[13][14]
Causality: By exposing a standardized number of bacteria to serial two-fold dilutions of the compound, we can pinpoint the precise concentration at which growth is halted. This provides a quantitative value (e.g., in µg/mL) that is crucial for comparing potencies and for further drug development.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (final concentration in well should be ~5 x 10⁵ CFU/mL)
-
Compound stock solution and controls
Procedure:
-
Plate Setup: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. This creates a two-fold serial dilution.
-
Controls: Well 11 serves as the growth control (100 µL CAMHB, no compound). Well 12 is the sterility control (100 µL CAMHB, no compound, no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[15]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][11]
Causality: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. While the MIC well may appear clear, viable bacteria could still be present. Sub-culturing onto antibiotic-free agar allows any surviving bacteria to grow, thus revealing the true killing potential of the compound.
Procedure:
-
Perform MIC Assay: First, determine the MIC as described in Protocol 2.
-
Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate each aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often the concentration that yields no more than 1-5 colonies from a 10 µL spot.
Data Interpretation and Presentation
Results should be presented clearly and concisely. For MIC and MBC data, a table is the most effective format.
Table 1: Representative Antimicrobial Activity of this compound (Note: The following data are for illustrative purposes to demonstrate proper formatting. Actual values must be determined experimentally.)
| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | Positive | 8 | 16 | Bactericidal (≤4) |
| Escherichia coli | ATCC 25922 | Negative | 16 | 64 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 32 | >128 | Tolerant |
| Enterococcus faecalis | ATCC 29212 | Positive | 4 | 8 | Bactericidal (≤4) |
Interpretation Notes:
-
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[16]
-
A ratio >4 suggests bacteriostatic activity.
-
Directly comparing MIC values between different compounds is valid; however, comparing the MIC of one drug against E. coli to another drug against S. aureus is not a direct comparison of potency due to inherent differences in the organisms.[16][17]
Troubleshooting & Advanced Insights
-
Problem: Compound precipitates in the broth.
-
Cause & Solution: The compound's solubility limit in the aqueous medium may have been exceeded. Use a higher concentration DMSO stock to reduce the volume added, or consider using a co-solvent like Tween 80 (at a low, non-inhibitory concentration), ensuring a solvent control is included.[18]
-
-
Problem: Inconsistent MIC results between replicates.
-
Problem: Growth in the sterility control well.
-
Cause & Solution: The broth or plate was contaminated. All results are invalid. Repeat the assay with fresh, sterile materials.
-
References
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Comprehensive In Vitro and In Vivo Protocols for Evaluating the Anticancer Activity of 5-Bromo-2-(methylthio)benzo[d]thiazole
APPLICATION NOTE & PROTOCOL
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: This document provides a detailed guide for the systematic evaluation of the anticancer potential of the novel compound, 5-Bromo-2-(methylthio)benzo[d]thiazole. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] This protocol outlines a tiered approach, beginning with fundamental in vitro cytotoxicity screening and progressing to more complex mechanistic assays, including apoptosis and cell cycle analysis. Furthermore, it provides a framework for subsequent in vivo validation using a xenograft mouse model, a critical step in preclinical drug development.[3][4] The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to thoroughly investigate the therapeutic promise of this compound.
Introduction: The Rationale for Investigating this compound
The benzothiazole scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating significant biological activity.[5][6] The incorporation of a bromine atom and a methylthio group at the 5 and 2 positions, respectively, of the benzo[d]thiazole core may confer unique pharmacological properties.[7] Bromine can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the methylthio group can be a site for metabolic activation or interaction with specific biological targets.[8] This unique combination of functional groups warrants a thorough investigation into its potential as an anticancer agent.
The following protocols are designed to systematically assess the compound's efficacy and elucidate its mechanism of action, providing a solid foundation for further preclinical and clinical development.
Compound Information and Preparation
Before commencing any biological assays, it is crucial to characterize the test compound, this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNS₂ | [7][9][10] |
| Molecular Weight | 260.17 g/mol | [7][9][10] |
| Appearance | Solid | [9][10] |
| Purity | ≥97% | [9] |
Stock Solution Preparation:
For in vitro assays, a 10 mM stock solution of this compound should be prepared in dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.
In Vitro Anticancer Activity Assessment
A tiered approach to in vitro testing is recommended to build a comprehensive profile of the compound's anticancer activity.
Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[12]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.[13][14]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[16][17] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.[19] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C for several weeks.[20][21][22]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a nucleic acid staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).[20][22]
-
Incubation: Incubate for 30 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram representing the cell cycle distribution.
Western Blotting for Mechanistic Insights
Western blotting is a technique used to detect specific proteins in a sample.[23][24] This can provide insights into the molecular pathways affected by this compound. Key proteins to investigate could include those involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[25]
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[25]
In Vivo Anticancer Activity Assessment (Xenograft Mouse Model)
In vivo studies are essential to evaluate the efficacy and toxicity of a potential anticancer agent in a whole-organism setting.[27] The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used preclinical model.[3][27][28]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID), typically 6-8 weeks old. Allow the mice to acclimatize for at least one week.[3]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3]
-
Drug Administration: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound to the treatment group at various doses, while the control group receives the vehicle.[3]
-
Data Collection: Measure tumor volume (using calipers) and body weight 2-3 times per week.[3] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess any signs of toxicity.
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameters to be Determined |
| MTT Assay | IC₅₀ values at 48 and 72 hours. |
| Apoptosis Assay | Percentage of viable, early apoptotic, late apoptotic, and necrotic cells. |
| Cell Cycle Analysis | Percentage of cells in G0/G1, S, and G2/M phases. |
| Xenograft Study | Tumor volume, body weight, and Tumor Growth Inhibition (TGI). |
Diagrams
Caption: Overall experimental workflow for anticancer activity testing.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and effects on apoptosis and the cell cycle, and validating these findings in an in vivo model, researchers can build a robust data package to support its further development. The elucidation of its mechanism of action through techniques like Western blotting will be crucial in identifying its molecular targets and potential biomarkers for patient stratification in future clinical trials.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- PubMed. (2007). Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. Arzneimittelforschung, 57(8), 547-553.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- ResearchGate. (n.d.). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives.
- PubMed. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
- Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents.
- Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- National Institutes of Health. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- National Institutes of Health. (2016). Assessing Specificity of Anticancer Drugs In Vitro.
- PubMed Central. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories.
- YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
- PubMed Central. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- PubChem. (n.d.). 5-Bromobenzothiazole.
- PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.
- Journal of Drug Delivery and Therapeutics. (2022). A Review on Emerging Benzothiazoles: Biological Aspects.
- ResearchGate. (n.d.). (PDF) Benzothiazole derivatives as anticancer agents.
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Illuminating Enzyme Inhibition: A Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the identification and characterization of novel enzyme inhibitors are paramount to advancing therapeutic strategies. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] Among these, 5-Bromo-2-(methylthio)benzo[d]thiazole presents a compelling case for investigation as a modulator of enzyme activity. This guide provides a comprehensive overview of the application of this compound in enzyme inhibitor assays, detailing the theoretical underpinnings, practical protocols, and data interpretation. While direct, quantitative inhibitory data for this compound is emerging, we will use closely related benzothiazole analogs as exemplars to illustrate the experimental workflows and principles.
The Benzothiazole Scaffold: A Hub of Biological Activity
Benzothiazole derivatives are known to interact with a variety of biological targets, including essential enzymes in pathogens and humans.[2][3] Notably, various benzothiazoles have demonstrated inhibitory activity against enzymes such as cytochrome P450s (CYPs), c-Jun N-terminal kinases (JNKs), and bacterial enzymes, highlighting the therapeutic potential of this chemical class.[4][5] The unique electronic and structural properties of the benzothiazole ring system allow for diverse interactions with enzyme active sites.
Core Principles of Enzyme Inhibition Assays
Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Enzyme inhibition assays are designed to determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), and to elucidate its mode of action (e.g., competitive, non-competitive, or uncompetitive).
Understanding Inhibition Kinetics
The foundation of these assays lies in Michaelis-Menten kinetics, which describes the relationship between the reaction rate and substrate concentration. The introduction of an inhibitor alters this relationship in a predictable manner, depending on its mechanism of action. These changes can be visualized and quantified using graphical representations such as the Lineweaver-Burk plot.
Featured Application: Targeting Cytochrome P450 Enzymes
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[6] Inhibition of specific CYP isoforms can lead to significant drug-drug interactions, making the assessment of CYP inhibition a critical step in drug development. While concrete data for this compound is still under investigation, its structural similarity to known CYP inhibitors warrants a thorough evaluation of its potential to inhibit key isoforms like CYP1A2 and CYP2C19.
Experimental Workflow for CYP Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory potential of a test compound against a CYP enzyme.
Caption: General workflow for a CYP450 inhibition assay.
Detailed Protocols
The following protocols provide a starting point for evaluating the inhibitory activity of this compound against CYP1A2 and CYP2C19. These are based on commercially available luminescent assay systems, which offer high sensitivity and a broad dynamic range.
Protocol 1: CYP1A2 Inhibition Assay (Luminescent)
Objective: To determine the IC50 value of this compound for the inhibition of human CYP1A2.
Materials:
-
Recombinant human CYP1A2 enzyme preparation
-
P450-Glo™ CYP1A2 Assay Kit (or equivalent)
-
This compound (test inhibitor)
-
Alpha-naphthoflavone (positive control inhibitor)
-
DMSO (vehicle)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 0.1 nM).
-
Prepare a stock solution of the positive control inhibitor (alpha-naphthoflavone) in DMSO.
-
Reconstitute the CYP1A2 enzyme and substrate according to the manufacturer's instructions. Prepare the NADPH regeneration system.
-
-
Assay Setup:
-
In a 96-well plate, add 1 µL of the serially diluted test inhibitor or control to the appropriate wells. For the vehicle control, add 1 µL of DMSO.
-
Add 24 µL of the CYP1A2 enzyme/buffer mixture to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of the substrate/NADPH regeneration system mixture to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Signal Detection:
-
Add 50 µL of the luciferin detection reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: CYP2C19 Inhibition Assay (Luminescent)
This protocol is analogous to the CYP1A2 assay, with the following modifications:
-
Enzyme: Use recombinant human CYP2C19.
-
Substrate: Use a specific luminogenic substrate for CYP2C19.
-
Positive Control: Use a known CYP2C19 inhibitor, such as ticlopidine.
Data Presentation and Interpretation
The results of the enzyme inhibition assays should be presented clearly to allow for straightforward interpretation.
Table 1: Inhibitory Potency of a Representative Benzothiazole Analog
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Benzothiazole Analog | CYP1A2 | Luminescent | [Insert experimental value] | α-Naphthoflavone | [Insert known value] |
| Benzothiazole Analog | CYP2C19 | Luminescent | [Insert experimental value] | Ticlopidine | [Insert known value] |
*Note: The IC50 values for the benzothiazole analog are placeholders and should be replaced with experimentally determined data.
Mechanism of Action Studies
To further characterize the inhibition, kinetic studies should be performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using a Lineweaver-Burk plot to determine the mechanism of inhibition.
Caption: Lineweaver-Burk plots illustrating different inhibition types.
Broader Applications: Exploring Other Enzyme Targets
The versatility of the benzothiazole scaffold suggests that this compound may inhibit other classes of enzymes. Researchers are encouraged to explore its activity against targets relevant to their specific areas of interest, such as:
-
Bacterial DNA Gyrase: An essential enzyme for bacterial replication and a validated target for antibiotics.
-
Cyclooxygenase (COX) Enzymes: Key enzymes in the inflammatory pathway.
Protocols for assaying these enzymes are well-established and can be adapted for testing this compound.
Conclusion
This compound represents a promising starting point for the discovery of novel enzyme inhibitors. The protocols and principles outlined in this guide provide a robust framework for its characterization. By systematically evaluating its inhibitory activity against a panel of relevant enzymes, researchers can uncover its therapeutic potential and contribute to the development of new medicines. The self-validating nature of these protocols, incorporating positive and negative controls, ensures the generation of reliable and reproducible data, a cornerstone of scientific integrity.
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- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2024). PubMed Central.
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- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2011). NIH.
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- Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). NIH.
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- Application of Graph-based Data Mining to Metabolic Pathways. ResearchGate.
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- 1. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-2-(methylthio)benzo[d]thiazole in Advanced Materials Synthesis
Introduction: A Bifunctional Building Block for Functional Materials
In the landscape of materials science, the rational design of organic molecules with tailored electronic and photophysical properties is paramount for advancing technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional polymers. 5-Bromo-2-(methylthio)benzo[d]thiazole has emerged as a strategically important heterocyclic building block. Its value lies in its bifunctional nature, possessing two distinct and orthogonally reactive sites: a bromine atom on the benzene ring and a methylthio group on the thiazole ring.
The benzothiazole core itself imparts desirable electronic properties and thermal stability. The bromine atom serves as a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, allowing for the systematic extension of π-conjugation. Simultaneously, the 2-(methylthio) group can be chemically modified, most notably through oxidation, to profoundly alter the electron-accepting character of the entire heterocyclic system. This dual reactivity enables chemists to exert precise control over the frontier molecular orbitals (HOMO/LUMO) and, consequently, the optoelectronic properties of the final material.
This guide provides an in-depth exploration of this compound, presenting detailed protocols for its synthesis and subsequent functionalization, and outlining its conceptual application in the design of next-generation organic electronic materials.
| Property | Value | Reference(s) |
| Chemical Name | This compound | |
| CAS Number | 203395-29-3 | |
| Molecular Formula | C₈H₆BrNS₂ | |
| Molecular Weight | 260.17 g/mol | |
| Appearance | Solid | |
| Key Reactive Sites | 1. C5-Br (Aryl Bromide)2. S-CH₃ (Thioether) | [1][2] |
| Primary Utility | Precursor for organic semiconductors, dyes, and functional polymers. | [3] |
Synthesis of the Core Building Block
The synthesis of this compound is efficiently achieved in a two-step process starting from the commercially available 2-mercaptobenzothiazole (MBT). The first step involves the S-alkylation of the thiol group, followed by regioselective bromination of the benzene ring.
Protocol 2.1: Synthesis of this compound
Step A: Synthesis of 2-(Methylthio)benzo[d]thiazole
-
Reagents & Setup:
-
2-Mercaptobenzothiazole (MBT) (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Dissolve NaOH in ethanol in the round-bottom flask with stirring.
-
Add 2-mercaptobenzothiazole to the solution and stir until it fully dissolves, forming the sodium salt.
-
Carefully add methyl iodide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue. The product, 2-(methylthio)benzo[d]thiazole, should precipitate or form an oil.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.
-
Step B: Bromination to this compound
-
Reagents & Setup:
-
2-(Methylthio)benzo[d]thiazole (from Step A) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Chloroform (CHCl₃) or Acetonitrile (CH₃CN) (as solvent)
-
Round-bottom flask equipped with a magnetic stirrer and protected from light.
-
-
Procedure:
-
Dissolve the crude 2-(methylthio)benzo[d]thiazole in the chosen solvent in the flask.
-
Cool the solution in an ice bath (0 °C).
-
Add N-Bromosuccinimide portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at room temperature and continue for 4-6 hours, protected from light. Monitor by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure this compound.
-
Caption: Synthesis of the target building block.
Core Application: A Precursor for Functional Materials
The true power of this compound lies in its capacity for sequential, selective functionalization at its two primary reactive sites.
Part A: Functionalization via Suzuki Cross-Coupling at the C-Br Bond
Application Note: The C5-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction allows for the facile introduction of a vast array of aryl and heteroaryl substituents. By strategically choosing the boronic acid coupling partner, researchers can precisely engineer the electronic properties of the molecule.
-
For OLEDs: Coupling with electron-donating groups (e.g., carbazole, triphenylamine derivatives) can create molecules with strong intramolecular charge transfer (ICT) character, leading to red-shifted emission. Conversely, coupling with electron-accepting groups can produce materials suitable as hosts or electron transporters.
-
For OPVs: This methodology is ideal for constructing donor-acceptor (D-A) type molecules, where the functionalized benzothiazole can act as either the donor or acceptor unit, depending on the coupled substituent.
Protocol 3.1: Representative Suzuki-Miyaura Coupling
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Base (e.g., anhydrous K₂CO₃ or Na₂CO₃) (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed.
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen).
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours. For sterically hindered substrates, a ligand-free approach where the benzothiazole nitrogen coordinates to the palladium may be effective.[1]
-
Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Caption: Suzuki cross-coupling workflow.
Part B: Functionalization via Oxidation of the Methylthio Group
Application Note: The 2-(methylthio) group provides a second, powerful handle for tuning electronic properties. Oxidation of the sulfide to a sulfoxide and, more importantly, to a sulfone (–SO₂CH₃) dramatically increases the electron-withdrawing nature of the benzothiazole core.[2][5] This transformation is a key strategy for:
-
Creating n-type Materials: The resulting 2-(methylsulfonyl)benzothiazole derivatives are highly electron-deficient, making them excellent candidates for n-type semiconductors in organic field-effect transistors (OFETs) or as electron-accepting materials in OPVs.
-
Enhancing Electroluminescence: In the context of OLEDs, incorporating a strong acceptor like a sulfone group can promote efficient charge injection and transport and is a common design element in materials for Thermally Activated Delayed Fluorescence (TADF).
-
Enabling Further Reactions: The 2-sulfonylbenzothiazole group is an excellent leaving group, enabling nucleophilic aromatic substitution (SₙAr) reactions to introduce new functionalities at the 2-position.[6]
Protocol 3.2: Oxidation to 2-(Methylsulfonyl) Derivative
-
Reagents & Setup:
-
Substituted 2-(methylthio)benzothiazole derivative (1.0 eq)
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid, m-CPBA) (2.2-2.5 eq for sulfone)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve the starting sulfide in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature at 0 °C during addition.
-
After addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Using ~1.1 eq of m-CPBA can selectively yield the sulfoxide, while >2.2 eq drives the reaction to the sulfone.[2]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove m-chlorobenzoic acid), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure sulfone derivative.
-
Caption: Oxidation of the methylthio group.
Conceptual Workflow: Design of a Donor-Acceptor Emitter for OLEDs
This workflow illustrates how the orthogonal reactivity of this compound can be harnessed to construct a sophisticated Donor-Acceptor (D-A) molecule, a common motif for high-efficiency OLED emitters.
Caption: From Building Block to OLED Device.
In this conceptual path, a Suzuki coupling is first performed to attach an electron-donating aromatic unit (e.g., a carbazole moiety) to the C5 position. This creates a molecule with moderate donor-acceptor character. Subsequently, the methylthio group is oxidized to the strongly electron-withdrawing methylsulfonyl group. This second step dramatically enhances the acceptor strength of the benzothiazole core, resulting in a potent D-A molecule with strong intramolecular charge-transfer character, which is then suitable for use as an emissive material in an OLED device.
References
- ResearchGate. Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole....
- Indian Academy of Sciences. Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation.
- Al-Said, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
- Nguyen, T. T. H., et al. (2020). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Science and Technology.
- Yaseen, M., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central.
- Roy, V., et al. (2020). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. NIH.
- Open Research@CSIR-NIScPR. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction.
- Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry.
- FooDB. (2010). Showing Compound 2-(Methylthio)benzothiazole (FDB011171).
- Google Patents. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- Chhabria, M. T., et al. (2016). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH.
- Organic Letters. (2020). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.
- ACS Publications. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs.
- MDPI. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production.
- Organic Chemistry Portal. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.
- ACS Publications. (2021). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications.
- MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Organic Chemistry Portal. Sulfone synthesis by oxidation.
- PubChem. 2-(Methylthio)benzothiazole.
- ResearchGate. (2018). New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone.
- Organic Chemistry Portal. Benzothiazole synthesis.
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 5. ias.ac.in [ias.ac.in]
- 6. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions [organic-chemistry.org]
Application Note: A Robust HPLC Method for the Analysis of 5-Bromo-2-(methylthio)benzo[d]thiazole
Abstract
This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Bromo-2-(methylthio)benzo[d]thiazole. This compound is of significant interest in medicinal chemistry and materials science due to the versatile biological and electronic properties of the benzothiazole scaffold.[1][2] The developed reversed-phase HPLC (RP-HPLC) method is suitable for the quantification, purity assessment, and stability testing of this compound in various sample matrices. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, ensuring reproducible and accurate results.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₈H₆BrNS₂ and a molecular weight of approximately 260.17 g/mol .[1][3] Its structure features a benzothiazole core, which is a prominent scaffold in numerous pharmacologically active molecules.[2][4][5] The presence of a bromine atom and a methylthio group on the benzothiazole ring influences its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and material characteristics.[1] Given its potential applications, a validated analytical method is crucial for its characterization and quality control.
Principles of the HPLC Method
The developed method utilizes reversed-phase chromatography, a powerful and widely used technique for the separation of small organic molecules.[6][7] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[8] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Non-polar compounds, like this compound, will have a stronger affinity for the hydrophobic stationary phase and will thus be retained longer on the column.[8] By carefully selecting the stationary phase and optimizing the mobile phase composition, a high-resolution separation can be achieved.
Rationale for Method Development
The choice of a C18 stationary phase is a common and effective starting point for the analysis of relatively non-polar small molecules. Acetonitrile is selected as the organic modifier in the mobile phase due to its excellent elution strength and UV transparency.[6] The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with a wider range of polarities and can lead to sharper peaks and improved resolution.[9]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)[10]
-
HPLC-grade acetonitrile[11]
-
HPLC-grade water (e.g., Milli-Q or equivalent)[12]
-
HPLC-grade methanol (for sample preparation, if needed)
-
0.45 µm syringe filters for sample clarification
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The key chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Program | 0-1 min: 50% B, 1-8 min: 50-95% B, 8-10 min: 95% B, 10.1-12 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (based on typical UV absorbance of benzothiazole derivatives) |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Dissolve the sample containing this compound in a suitable solvent (preferably the initial mobile phase composition) to obtain a concentration within the established calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.[11]
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis.
Figure 1: HPLC Analysis Workflow. A schematic representation of the steps involved from sample preparation to final quantification.
Data Analysis and System Suitability
Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The concentration of the analyte in the samples can then be calculated using this calibration curve.
System Suitability
To ensure the performance of the HPLC system, system suitability tests should be performed before sample analysis. This typically involves multiple injections of a standard solution to evaluate parameters such as peak area precision, retention time reproducibility, theoretical plates, and tailing factor.
Method Validation (Conceptual Framework)
A comprehensive method validation should be performed according to ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. The following is a logical framework for the validation of this HPLC method.
Figure 2: Method Validation Parameters. Key parameters to be assessed during the validation of the HPLC method.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. The described reversed-phase method is robust, reliable, and suitable for routine quality control and research applications. The detailed protocol and the logical framework for method validation will enable researchers and scientists to achieve accurate and reproducible results in their analysis of this important benzothiazole derivative.
References
- ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- Phenomenex.
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- International Journal of Pharmaceutical Research and Applications. Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
- Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?. [Link]
- Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
- LCGC International.
- Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
- LCGC International.
- Labroots. Mastering Small Molecule Reversed-Phase Method Development. [Link]
- PubMed Central.
- ResearchGate.
- PubMed. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. [Link]
- LCGC International.
- Semantic Scholar. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. [Link]
- Abacipharm. This compound. [Link]
- R Discovery. Comparison of enantioseparation of selected benzodiazepine and phenothiazine derivatives on chiral stationary phases based on β‐cyclodextrin and macrocyclic antibiotics. [Link]
- PubMed. Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. [Link]
- Oakwood Chemical. 5-Bromo-2-(methylthio)benzothiazole, min 98%, 1 gram. [Link]
- PubMed Central.
Sources
- 1. Buy this compound | 203395-29-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-2-(methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. moravek.com [moravek.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Application Notes & Protocols: High-Purity Isolation of 5-Bromo-2-(methylthio)benzo[d]thiazole via Column Chromatography
Abstract
This comprehensive technical guide provides a detailed protocol for the purification of 5-Bromo-2-(methylthio)benzo[d]thiazole, a key heterocyclic building block in medicinal chemistry and materials science.[1] The synthesis of this compound often yields a crude mixture requiring robust purification to ensure the integrity of downstream applications. This document outlines a systematic approach to column chromatography, grounded in the physicochemical properties of the target molecule, and offers expert insights into overcoming common challenges associated with the purification of sulfur-containing heterocyclic compounds.
Introduction: The Rationale Behind Chromatographic Purification
This compound is an organic compound with a molecular formula of C₈H₆BrNS₂ and a molecular weight of approximately 260.17 g/mol .[1][2] Its structure, featuring a benzothiazole core with bromine and methylthio substituents, imparts a moderate polarity that makes it an ideal candidate for purification by normal-phase column chromatography. The principle of this technique hinges on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.
The successful isolation of this compound is predicated on the careful selection of the stationary and mobile phases, proper column packing, and methodical fraction collection. This guide will elucidate the causality behind each experimental choice to provide a self-validating and reproducible protocol.
Physicochemical Properties and Safety Information
A thorough understanding of the target compound's properties is paramount for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNS₂ | |
| Molecular Weight | 260.17 g/mol | |
| Appearance | Solid | |
| Purity (Typical) | ≥98% | [3] |
Safety Precautions: this compound is classified as acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before committing the crude material to a column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rƒ) for the desired compound in the range of 0.2-0.4, which generally provides the best separation in column chromatography.
Protocol: TLC Analysis
-
Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of hexanes and ethyl acetate. Start with a low polarity system, such as 95:5 hexanes:ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and visualize the spots under a UV lamp (254 nm).
-
Optimization: If the Rƒ value is too high (compound runs too fast), decrease the polarity of the mobile phase (increase the proportion of hexanes). If the Rƒ is too low (compound stays near the baseline), increase the polarity (increase the proportion of ethyl acetate). Test various ratios (e.g., 90:10, 85:15, 80:20 hexanes:ethyl acetate) until the target Rƒ is achieved. For many benzothiazole derivatives, a system of ethyl acetate in hexanes is effective.
Detailed Protocol: Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale accordingly.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)
-
Separatory funnel or addition funnel
-
Collection tubes or flasks
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
Step-by-Step Procedure:
-
Column Packing (Slurry Method):
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (approximately 30-50 g for 1 g of crude material) in the initial, low-polarity eluent determined by TLC (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The top of the silica bed should be flat and level. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 g) to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This method often results in better separation than wet loading.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column using a separatory funnel to ensure a constant flow.
-
Open the stopcock and begin collecting the eluate in fractions (e.g., 10-15 mL per fraction).
-
Gradient Elution: It is often beneficial to start with a low-polarity mobile phase to elute non-polar impurities and then gradually increase the polarity to elute the product and more polar impurities. For example:
-
Fractions 1-10: 95:5 Hexanes:Ethyl Acetate
-
Fractions 11-30: 90:10 Hexanes:Ethyl Acetate (or the optimal system from TLC)
-
Fractions 31-40: 80:20 Hexanes:Ethyl Acetate (to elute more polar impurities)
-
-
-
Monitoring and Fraction Collection:
-
Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.
-
Develop the TLC plate using the same solvent system as the column elution.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Product Isolation:
-
Combine all fractions containing the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified product. Determine the yield and confirm the purity and identity using analytical methods such as NMR, and mass spectrometry.
-
Expertise & Experience: Troubleshooting Common Issues
In the purification of benzothiazole derivatives, several challenges may arise. An experienced scientist anticipates these and knows how to address them.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation/Overlapping Peaks | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. If adjusting the ratio of hexanes:ethyl acetate is ineffective, consider a different solvent system, such as dichloromethane/methanol for more polar compounds.[3] |
| Product Streaking on TLC/Column | The benzothiazole nitrogen is basic and interacts strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[3] Alternatively, consider using a neutral stationary phase like alumina.[3] |
| Compound Decomposes on the Column | Some benzothiazole derivatives can be unstable on silica gel. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, decomposition is likely.[4] In such cases, using a less acidic stationary phase (neutral alumina) or a faster purification technique might be necessary. |
| Product Not Eluting from the Column | The compound is too polar for the chosen solvent system. | Drastically increase the polarity of the mobile phase. A gradient elution up to 100% ethyl acetate or even adding a small percentage of methanol to dichloromethane may be required.[3] |
| Low Recovery of Product | The compound may have some solubility in the mobile phase, leading to broad elution bands. | Ensure the column is not overloaded (sample should be 1-2% of the silica gel mass).[3] Collect smaller fractions and carefully analyze them by TLC to avoid combining fractions with impurities. |
Conclusion
The protocol detailed herein provides a robust and reproducible method for the high-purity isolation of this compound using column chromatography. By systematically developing the separation method with TLC and understanding the potential interactions between the analyte, stationary phase, and mobile phase, researchers can confidently purify this and similar benzothiazole derivatives. The key to success lies in meticulous technique and the ability to troubleshoot effectively, ensuring the final compound meets the stringent purity requirements for its intended application in research and development.
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
Sources
derivatization of 5-Bromo-2-(methylthio)benzo[d]thiazole for biological screening
Application Notes & Protocols
Topic: Derivatization of 5-Bromo-2-(methylthio)benzo[d]thiazole for Biological Screening
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole core is a recurring motif in a multitude of biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework and the presence of electron-rich nitrogen and sulfur heteroatoms allow for diverse interactions with various biological targets.[1][2][3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5]
This compound is a particularly attractive starting material for generating a library of novel compounds for biological screening. It possesses three key points for chemical modification: the C5-bromo position, the C2-methylthio group, and the thiazole nitrogen. This strategic arrangement allows for the systematic and combinatorial introduction of chemical diversity, enabling a thorough exploration of the structure-activity relationship (SAR).
This guide provides detailed protocols for three primary derivatization strategies targeting the C5 and C2 positions, transforming this versatile building block into a library of compounds ready for high-throughput biological evaluation.
Strategic Derivatization of this compound
The derivatization strategy is centered on three high-yield, versatile chemical transformations that allow for the creation of a diverse chemical library from a single starting material.
Figure 1: Overview of Derivatization Strategies. A logical workflow illustrating the three core synthetic pathways for modifying the starting material.
Strategy 1: C-C Bond Formation via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[6][7] It is particularly effective for coupling aryl halides with aryl boronic acids.[8][9] This strategy allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl moieties at the C5 position, significantly increasing molecular complexity and providing probes for π-stacking or hydrophobic interactions with biological targets. The reaction is known for its high functional group tolerance, making it ideal for library synthesis.[10]
Figure 2: Workflow for Suzuki-Miyaura Coupling. A step-by-step process from reactant assembly to final product isolation.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(dppf)Cl2] (0.05 eq.)
-
Cesium carbonate (Cs2CO3) (2.5 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom or pressure flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a pressure flask equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)benzo[d]thiazole derivative.
Strategy 2: C2-Functionalization via Oxidation and Nucleophilic Substitution
Rationale: The 2-methylthio group is relatively unreactive. However, oxidation to the corresponding sulfone dramatically increases the electrophilicity of the C2 carbon.[11][12] The methylsulfonyl group is an excellent leaving group, facilitating nucleophilic substitution by a wide range of amines. This two-step sequence is a powerful method for generating 2-aminobenzothiazole derivatives, a subclass of compounds with extensive and well-documented biological activities.[13][14][15][16]
Figure 3: Two-Step C2-Amination Workflow. A sequential process involving oxidation followed by nucleophilic substitution.
Protocol 2A: Oxidation to 5-Bromo-2-(methylsulfonyl)benzo[d]thiazole
Materials:
-
This compound (1.0 eq.)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.5 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated Na2S2O3 solution to neutralize excess peroxide, followed by saturated NaHCO3 solution to remove m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
The crude 5-Bromo-2-(methylsulfonyl)benzo[d]thiazole is often of sufficient purity for the next step, but can be purified by recrystallization or a short silica plug if necessary.
Protocol 2B: Nucleophilic Substitution with Amines
Materials:
-
5-Bromo-2-(methylsulfonyl)benzo[d]thiazole (1.0 eq.)
-
Primary or secondary amine (1.5 - 2.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
In a sealed vial, dissolve 5-Bromo-2-(methylsulfonyl)benzo[d]thiazole in NMP or DMF.
-
Add the desired amine followed by DIPEA.
-
Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Stir for 6-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water. A precipitate will often form.
-
Collect the solid by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the target 2-aminobenzothiazole derivative.
Strategy 3: Nucleophilic Aromatic Substitution (SNAr) at C5
Rationale: While Suzuki coupling is excellent for C-C bonds, Nucleophilic Aromatic Substitution (SNAr) provides a direct route to install heteroatom nucleophiles (N, O, S) at the C5 position.[17][18][19] The benzothiazole ring system itself provides some activation towards SNAr, although it is less pronounced than systems with strongly electron-withdrawing groups like nitro groups.[20] This pathway is valuable for accessing derivatives that are complementary to those made via cross-coupling, such as anilines, ethers, and thioethers. The success of this reaction is highly dependent on the nucleophile's strength and reaction conditions.
Protocol 3: Direct C5-Amination via SNAr
Materials:
-
This compound (1.0 eq.)
-
Amine (e.g., morpholine, piperidine, or a primary aniline) (3.0 eq. or used as solvent)
-
Potassium carbonate (K2CO3) or Sodium tert-butoxide (NaOtBu) (2.0 eq.)
-
Dimethyl sulfoxide (DMSO) or NMP
Procedure:
-
To a microwave vial or sealed tube, add this compound and the base (K2CO3 for less reactive amines, NaOtBu for more hindered ones).
-
Add the solvent (DMSO or NMP) and the amine nucleophile.
-
Seal the vessel and heat the reaction to 120-150 °C. Microwave irradiation can often accelerate this reaction significantly.
-
Monitor the reaction by LC-MS. Reaction times can vary from 2 to 48 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic extracts with water to remove the high-boiling point solvent, then with brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the 5-amino-substituted benzothiazole derivative.
Biological Screening of the Derivative Library
The synthesized library, with its diverse functionalities at the C2 and C5 positions, is now ready for biological evaluation. Given the known activities of benzothiazoles, a primary screen for anticancer activity is a logical starting point.[4][21] The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
General Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration at which the synthesized compounds inhibit 50% of cancer cell growth (IC50).
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized benzothiazole derivatives (dissolved in DMSO to make stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multi-channel pipette, incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Summary Data Table
The following table outlines the structural diversity that can be achieved using the protocols described above, providing a framework for organizing the resulting chemical library.
| Strategy | Reaction Type | Position Modified | Starting Material | General Product Structure | Potential Biological Activity |
| 1 | Suzuki-Miyaura Coupling | C5 | This compound | 5-Aryl-2-(methylthio)benzo[d]thiazole | Anticancer, Anti-inflammatory (COX-2)[8] |
| 2 | Oxidation & Substitution | C2 | This compound | 5-Bromo-2-(amino)benzo[d]thiazole | Anticancer, Antimicrobial, Neuroprotective[13][15] |
| 3 | SNAr | C5 | This compound | 5-(Nu)-2-(methylthio)benzo[d]thiazole | Enzyme Inhibition, Antiviral[1][22] |
Conclusion
This compound is a highly valuable and versatile scaffold for the development of novel bioactive compounds. The synthetic strategies outlined in this guide—Suzuki-Miyaura coupling, oxidation/amination, and nucleophilic aromatic substitution—provide reliable and scalable pathways to generate a chemically diverse library. By systematically modifying the C2 and C5 positions, researchers can effectively probe the structure-activity landscape of the benzothiazole core, accelerating the discovery of new therapeutic agents.
References
- ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole...
- Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica, 18(3), 313-322.
- Al-Sanea, M. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2213.
- Sokornova, T. F., & El-Fakharany, E. M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4995.
- Li, J., et al. (2023). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. Marine Drugs, 21(10), 512.
- RSC Advances. (n.d.). Suzuki-Miyaura coupling reaction.
- Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646.
- RSC Publishing. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
- Singh, B. M., et al. (2022). AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. Science, Technology and Development, XI(I).
- MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4831.
- Scott, M. S., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 12(1), 15-24.
- Journal of Drug Delivery and Therapeutics. (2021). A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 157-164.
- Kamal, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 47-67.
- ResearchGate. (n.d.). The common synthetic routes for benzothiazoles.
- Wikipedia. (n.d.). Suzuki reaction.
- Wang, J., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters, 24(13), 2546-2550.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 039-052.
- The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (2024, January 9). Gram-scale nucleophilic aromatic substitution...
- MDPI. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(23), 7173.
- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Video]. YouTube.
- Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
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- 12. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 22. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-(methylthio)benzo[d]thiazole in organic light-emitting diodes (OLEDs)
An In-depth Technical Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole in Organic Light-Emitting Diode (OLED) Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the strategic use of this compound in the research and development of materials for organic light-emitting diodes (OLEDs). This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to innovate and adapt the methodologies for their specific research goals.
Introduction: The Strategic Importance of the Benzothiazole Scaffold in OLEDs
The benzothiazole moiety is a privileged heterocyclic structure in the field of organic electronics. Its inherent electron-deficient nature, rigid planar structure, and good thermal stability make it an excellent building block for a variety of functional materials in OLEDs. Benzothiazole derivatives have been successfully employed as electron transporters, hole transporters, and emissive materials, demonstrating their versatility.[1][2] The introduction of specific functional groups onto the benzothiazole core allows for the fine-tuning of its electronic and photophysical properties to meet the demanding requirements of high-performance OLED devices.
This compound, in particular, serves as a key intermediate in the synthesis of advanced OLED materials. The bromine atom at the 5-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This enables the facile introduction of various aryl or heteroaryl groups, extending the π-conjugation of the molecule and allowing for the precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The 2-(methylthio) group, while less commonly used as a primary reaction site, can also influence the electronic properties of the benzothiazole core.
This guide will focus on the synthesis of this compound and its subsequent functionalization to create novel materials for OLED applications, along with a general protocol for the fabrication of OLED devices.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this key intermediate is crucial for its effective utilization in synthesis and material design.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNS₂ | [4] |
| Molecular Weight | 260.17 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | Typically >97% | [5] |
| InChI | 1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | [4] |
| SMILES | CS(C=1SC2=C(N1)C=C(Br)C=C2) | [4] |
Synthesis and Purification Protocol for this compound
The following protocol is a robust and scalable method for the synthesis of this compound, adapted from established procedures for similar benzothiazole derivatives.[6][7]
Reaction Principle
The synthesis involves a two-step process starting from 2-mercaptobenzothiazole. The first step is the methylation of the thiol group, followed by the bromination of the benzothiazole ring at the 5-position.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Protocol
Step 1: Synthesis of 2-(Methylthio)benzo[d]thiazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (10.0 g, 59.8 mmol) in 100 mL of ethanol.
-
Base Addition: Slowly add a solution of sodium hydroxide (2.64 g, 66.0 mmol) in 20 mL of water to the flask.
-
Methylation: Heat the mixture to reflux. Once refluxing, add methyl iodide (4.1 mL, 66.0 mmol) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with copious amounts of water, and dry under vacuum to yield 2-(methylthio)benzo[d]thiazole.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve the 2-(methylthio)benzo[d]thiazole (9.0 g, 49.6 mmol) from the previous step in 100 mL of chloroform.
-
Bromination: Heat the solution to reflux. Add N-bromosuccinimide (NBS) (9.7 g, 54.6 mmol) portion-wise over 30 minutes, ensuring the reaction does not become too vigorous.
-
Reaction: Maintain the reaction at reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to obtain pure this compound.
Application in OLED Material Synthesis: Suzuki-Miyaura Cross-Coupling
The true utility of this compound in OLED research lies in its ability to be functionalized to create novel, high-performance materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.[1]
Reaction Principle
This reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid or ester. This allows for the introduction of a wide variety of functional groups, enabling the synthesis of materials with tailored electronic and photophysical properties for use as hole transport materials (HTMs), emissive materials, or host materials in OLEDs.
Experimental Workflow Diagram for Suzuki Coupling
Caption: General workflow for the Suzuki coupling of this compound.
Detailed Protocol for a Representative Suzuki Coupling
This protocol describes the synthesis of a hypothetical hole-transporting material by coupling this compound with 4-(diphenylamino)phenylboronic acid.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 g, 3.84 mmol), 4-(diphenylamino)phenylboronic acid (1.23 g, 4.22 mmol), and potassium carbonate (1.59 g, 11.52 mmol).
-
Catalyst System: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.22 g, 0.19 mmol) to the flask.
-
Solvent Addition: Add a degassed mixture of toluene (20 mL) and water (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure it is free of oxygen.
-
Reaction: Heat the reaction mixture at 100 °C for 24 hours under an argon atmosphere. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add 50 mL of water and extract with 3 x 50 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired functionalized benzothiazole derivative. Further purification by sublimation may be required for high-purity material for OLED device fabrication.
General Protocol for OLED Device Fabrication
The newly synthesized benzothiazole derivative can be incorporated into a multi-layer OLED device. The following is a general protocol for the fabrication of a solution-processed OLED. For vacuum-deposited devices, the layers are sequentially deposited by thermal evaporation in a high-vacuum chamber.
Device Architecture Diagram
Caption: A typical multi-layer OLED device architecture.
Fabrication Protocol
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes immediately before use.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate. Anneal the film at 120 °C for 20 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the synthesized benzothiazole derivative (if used as an HTL) in a suitable solvent (e.g., chlorobenzene). Spin-coat the solution onto the PEDOT:PSS layer and anneal at an optimized temperature.
-
Emissive Layer (EML) Deposition: Spin-coat a solution of the emissive material (which could be the synthesized benzothiazole derivative, or a host material doped with an emissive guest) onto the HTL. Anneal the film.
-
Electron Transport and Injection Layers (ETL/EIL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi), EIL (e.g., LiF), and the metal cathode (e.g., Al).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
Characterization and Performance Evaluation
The synthesized materials and fabricated OLED devices should be thoroughly characterized to evaluate their properties and performance.
| Characterization Technique | Purpose |
| NMR, Mass Spectrometry, Elemental Analysis | Structural verification of synthesized compounds. |
| UV-Vis Spectroscopy and Photoluminescence | To determine the absorption and emission properties of the materials in solution and thin-film form. |
| Cyclic Voltammetry | To determine the HOMO and LUMO energy levels and assess electrochemical stability. |
| Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | To evaluate the thermal stability and glass transition temperature of the materials. |
| Current Density-Voltage-Luminance (J-V-L) Characteristics | To measure the electrical and optical performance of the OLED device. |
| Electroluminescence (EL) Spectrum and CIE Coordinates | To determine the emission color and color purity of the device. |
| External Quantum Efficiency (EQE) and Power Efficiency | To quantify the efficiency of the OLED device. |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of novel organic materials for OLED applications. Its strategic functionalization, particularly through Suzuki-Miyaura cross-coupling, provides a powerful avenue for the development of next-generation hole-transporting, emissive, and host materials with tailored properties. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate, paving the way for the creation of more efficient, stable, and color-pure OLED devices. Future research should focus on exploring a wider range of aryl and heteroaryl substituents, as well as investigating the influence of the 2-(methylthio) group on the final material properties.
References
- Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction.
- Rakstys, K., et al. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells. Journal of Materials Chemistry A, 2021.
- ResearchGate. a) OLED device structure and the molecular structures of 5CzBN and...
- ResearchGate. Chemical and photophysical properties of materials for OLEDs.
- ResearchGate. Toward ultra-high efficiency tandem OLEDs: Benzothiazole-based bipolar hosts and specific device architectures.
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
- Google Patents. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- MDPI. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them.
- Organic Chemistry Portal. Benzothiazole synthesis.
- PubMed Central. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials.
Sources
- 1. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 2. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Buy this compound | 203395-29-3 [smolecule.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Bromo-2-(methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 6. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Determining the Cytotoxicity of 5-Bromo-2-(methylthio)benzo[d]thiazole
Introduction
5-Bromo-2-(methylthio)benzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process.[4] This assessment helps in identifying compounds with potential therapeutic efficacy and in understanding their toxicity profiles.[4]
These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Additionally, we will briefly discuss the Lactate Dehydrogenase (LDH) assay as a complementary method for assessing cell membrane integrity.
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] This reduction only occurs in living cells, and the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured at a specific wavelength. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the compound.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials and Reagents
-
This compound (user-supplied)
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6][7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture the chosen cell line to 70-80% confluency.
-
Trypsinize the cells, perform a cell count, and ensure viability is >90%.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6] Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the approximate cytotoxic range.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[6]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[5][8]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).[6][9]
-
Data Presentation
The results of the cytotoxicity assay should be presented in a clear and concise manner. A table summarizing the IC50 values at different time points is recommended.
| Cell Line | Incubation Time (hours) | IC50 (µM) of this compound |
| MCF-7 | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value | |
| A549 | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value |
Complementary Assay: Lactate Dehydrogenase (LDH) Assay
The LDH assay is another common method for assessing cytotoxicity. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[10][11] This assay is a good indicator of cell lysis and necrosis.[10] The principle involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the formation of a colored formazan product that can be quantified spectrophotometrically.[10][11]
Potential Mechanism of Action: Induction of Apoptosis
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[6] A common pathway implicated is the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.
Caption: Intrinsic pathway of apoptosis potentially induced by benzothiazoles.
Conclusion
This application note provides a comprehensive and detailed protocol for the initial cytotoxic evaluation of this compound. The MTT assay is a robust and reliable method for determining cell viability and calculating the IC50 value. For a more complete understanding of the compound's cytotoxic mechanism, further assays such as the LDH assay, apoptosis assays (e.g., Annexin V staining), and cell cycle analysis are recommended. The provided protocols and background information will serve as a valuable resource for researchers and scientists in the field of drug development.
References
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018, August 1). MDPI.
- LDH Assay. (n.d.). Cell Biologics Inc.
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023, May 22). Frontiers in Pharmacology.
- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.). National Center for Biotechnology Information.
- Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (2015). Bentham Science Publishers.
- Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. (2025, July 6). YouTube.
- Benzothiazole derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information.
- Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. (n.d.). Jagannath University.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). Royal Society of Chemistry.
- Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (n.d.). National Center for Biotechnology Information.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021, August 23). National Center for Biotechnology Information.
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). National Center for Biotechnology Information.
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022, May 12). Progress in Chemical and Biochemical Research.
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025, September 4). National Center for Biotechnology Information.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jnu.ac.bd [jnu.ac.bd]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. youtube.com [youtube.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Bromo-2-(methylthio)benzo[d]thiazole
Abstract
This application note provides a comprehensive guide to the analytical techniques required for the structural elucidation and purity assessment of 5-Bromo-2-(methylthio)benzo[d]thiazole. This compound is a key heterocyclic building block in medicinal chemistry and materials science. Ensuring its structural integrity and purity is paramount for the reliability and reproducibility of downstream applications. We present detailed protocols and expected results for a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. This guide is intended for researchers, quality control analysts, and drug development professionals who require robust methods for the characterization of complex heterocyclic molecules.
Introduction: The Imperative for Rigorous Characterization
This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1] The introduction of a bromine atom and a methylthio group provides specific steric and electronic properties, making it a valuable intermediate for synthesizing novel bioactive agents and functional materials.
The precise location of the bromine atom at the 5-position and the confirmation of the methylthio group at the 2-position are critical quality attributes. Ambiguity in structure or the presence of impurities can drastically alter the compound's chemical reactivity and biological efficacy. Therefore, a multi-faceted analytical approach is not merely recommended but essential for unambiguous characterization. This note details an integrated workflow designed to provide orthogonal data, ensuring the highest confidence in the compound's identity, structure, and purity.
Physicochemical Properties and Structure
Before analysis, understanding the basic properties of the target molecule is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNS₂ | [2] |
| Molecular Weight | 260.17 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 203395-29-3 | [1][2] |
Structure:
Figure 1. Chemical Structure of this compound.
Integrated Analytical Workflow
A logical and efficient workflow ensures that each analytical technique provides complementary information, leading to a comprehensive characterization. The process begins with assessing purity via HPLC, followed by structural confirmation using a combination of MS, NMR, and FT-IR, and finally, validation of the elemental composition.
Caption: Integrated workflow for the characterization of this compound.
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry is the cornerstone for determining the molecular weight of a compound. For this compound, it serves a dual purpose. Firstly, it confirms the overall mass of the molecule. Secondly, and most critically, it verifies the presence of a single bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern where two molecular ion peaks of nearly equal intensity are observed, separated by 2 m/z units (M and M+2). This pattern is a definitive fingerprint for a monobrominated compound.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-Q-TOF
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of ~10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Instrument Parameters:
-
Ionization Mode: Positive (to detect the protonated molecule [M+H]⁺).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 °C.
-
Mass Range: 100 - 500 m/z.
-
Acquisition Mode: Full scan, high-resolution.
-
-
Data Analysis:
-
Identify the molecular ion cluster.
-
Confirm the presence of two peaks with a mass difference of approximately 2 Da and a relative intensity ratio of ~1:1.
-
Compare the measured accurate mass of the monoisotopic peak ([M(⁷⁹Br)+H]⁺) with the theoretical calculated mass. The mass error should be less than 5 ppm.
-
Expected Results:
| Parameter | Expected Value | Rationale |
| [M(⁷⁹Br)+H]⁺ (m/z) | ~259.92 | C₈H₇⁷⁹BrNS₂⁺ |
| [M(⁸¹Br)+H]⁺ (m/z) | ~261.92 | C₈H₇⁸¹BrNS₂⁺ |
| Intensity Ratio | ~1:1 | Natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
| High-Resolution Mass | 259.9214 (Calculated) | Confirms elemental formula with high accuracy. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and the presence of the methylthio group.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the protons. Assign the carbon signals based on their chemical shifts and comparison with data from related structures.[3][4]
Expected Results: The predicted chemical shifts are based on the analysis of similar benzothiazole structures.[4][5][6]
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -SCH₃ | ~2.8 | Singlet | - | 3H |
| H-6 | ~7.4 | Doublet of doublets | J ≈ 8.6, 2.0 | 1H |
| H-7 | ~7.7 | Doublet | J ≈ 8.6 | 1H |
| H-4 | ~8.0 | Doublet | J ≈ 2.0 | 1H |
Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| -SCH₃ | ~15-20 | Typical for a methylthio group attached to an aromatic system. |
| C-5 (C-Br) | ~115-120 | Carbon directly attached to bromine is shielded. |
| Aromatic CH | ~121-128 | Region for aromatic carbons bearing a proton. |
| Aromatic Quaternary C | ~135-155 | Bridgehead carbons and C attached to heteroatoms. |
| C-2 (C=N) | ~165-170 | Thiazole carbon, highly deshielded due to adjacent N and S. |
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method is ideal for separating the non-polar benzothiazole derivative from potential polar or non-polar impurities. By using a UV detector, the analyte can be quantified and its purity assessed as a percentage of the total peak area.
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program: Start at 60% A, ramp to 95% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak corresponding to the main compound. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
Expected Results: A successful analysis will show a single, sharp, and symmetrical main peak. The purity should ideally be ≥98%.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, FT-IR can confirm the presence of the benzothiazole core (C=N, C-S bonds), the aromatic ring (C-H and C=C stretching), and the methyl group (C-H stretching).
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Results:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2950-2850 | Aliphatic C-H Stretch (-CH₃) | Weak |
| ~1600-1550 | C=N Stretch (Thiazole Ring) | Medium-Strong |
| ~1470-1430 | Aromatic C=C Stretch | Medium-Strong |
| ~850-800 | C-H Out-of-plane Bending (Aromatic) | Strong |
| ~700-600 | C-S Stretch | Medium-Weak |
| ~600-500 | C-Br Stretch | Medium |
Elemental Analysis
Principle & Rationale: Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a pure sample. This technique offers a final, fundamental confirmation of the empirical and molecular formula determined by mass spectrometry.
Protocol: CHNS Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the highly pure (as determined by HPLC) and dried sample into a tin capsule.
-
Instrumentation: A calibrated CHNS elemental analyzer.
-
Data Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. The software calculates the percentage of each element.
Expected Results: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula C₈H₆BrNS₂.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 36.93 |
| Hydrogen (H) | 2.33 |
| Nitrogen (N) | 5.38 |
| Sulfur (S) | 24.65 |
Conclusion
The suite of analytical techniques described in this application note provides a robust and self-validating framework for the complete characterization of this compound. By integrating data from HPLC, MS, NMR, FT-IR, and elemental analysis, researchers can confidently confirm the identity, structure, and purity of this important chemical intermediate. Adherence to these protocols will ensure data quality and integrity, which are fundamental to successful research and development outcomes.
References
- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for A metal-free, visible-light-induced aerobic oxidative C–H amination of heteroarenes with anilines.
- Royal Society of Chemistry. (n.d.). Characterization data for all products.
- Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- PubChem. (n.d.). Benzothiazole.
- PubChem. (n.d.). 2-(Methylthio)benzothiazole.
- Journal of Young Pharmacists. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
Sources
- 1. Buy this compound | 203395-29-3 [smolecule.com]
- 2. 5-Bromo-2-(methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 3. ias.ac.in [ias.ac.in]
- 4. acgpubs.org [acgpubs.org]
- 5. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzothiazole(95-16-9) 13C NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole
Welcome to the technical support guide for the synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance the yield and purity of your target compound. Our approach is grounded in mechanistic understanding and practical, field-tested experience.
Synthesis Overview: Recommended Pathways
The synthesis of this compound (MW: 260.17 g/mol , Formula: C₈H₆BrNS₂) is most reliably achieved via a two-step sequence starting from the commercially available 2-Mercaptobenzothiazole.[1][2] This method offers high selectivity and generally good yields.
-
Step 1: S-Methylation. The thiol group of 2-Mercaptobenzothiazole is alkylated using a methylating agent to form 2-(Methylthio)benzo[d]thiazole. This is a standard nucleophilic substitution reaction.[3][4]
-
Step 2: Electrophilic Bromination. The resulting 2-(Methylthio)benzo[d]thiazole undergoes selective electrophilic aromatic substitution to install a bromine atom at the C-5 position. The use of N-Bromosuccinimide (NBS) is preferred for its high selectivity and milder reaction conditions compared to elemental bromine.[5]
Caption: Recommended two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for success in this synthesis? A: The quality of your starting materials and the control of reaction conditions are paramount. For the precursor synthesis involving 2-aminothiophenol, its purity is crucial, as it is highly susceptible to oxidation into a disulfide dimer, which will not participate in the reaction and significantly lowers the yield.[6] For the bromination step, precise control over the stoichiometry of the brominating agent is essential to prevent side reactions.[5]
Q2: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is the most effective method.[7] Use a suitable mobile phase (e.g., 10-20% ethyl acetate in hexanes) to track the consumption of the starting material and the appearance of the product spot. Visualize the spots using a UV lamp (254 nm). The product, being more nonpolar than the starting thiol, will have a higher Rf value.
Q3: Are there any "green" chemistry approaches for this synthesis? A: Yes, modern protocols are increasingly focused on environmentally friendly methods. This can include using water as a solvent where possible, employing reusable catalysts, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[8][9] For the bromination step, using NBS is considered greener and safer than using liquid bromine.[5]
Q4: What are the primary safety concerns? A: Standard laboratory safety protocols should be followed. Methylating agents like methyl iodide are toxic and should be handled in a fume hood. Chloroform, a common solvent for bromination, is a suspected carcinogen.[5] N-Bromosuccinimide is a lachrymator and irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield in Step 1 (S-Methylation)
| Question | Potential Cause & Scientific Explanation | Recommended Solution |
| My methylation reaction is sluggish or incomplete. What's wrong? | 1. Ineffective Deprotonation: The reaction proceeds via an SN2 mechanism where the thiolate anion acts as the nucleophile. If the base is too weak or insufficient, the concentration of the nucleophilic thiolate will be too low for the reaction to proceed efficiently. 2. Poor Quality Methylating Agent: Methylating agents like methyl iodide can decompose over time. If the agent is old or improperly stored, its effective concentration will be reduced. | 1. Base Selection: Use a strong enough base to fully deprotonate the thiol. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a solvent like ethanol or DMF are effective.[4][5] Ensure at least one molar equivalent of base is used. 2. Reagent Quality: Use a fresh bottle of the methylating agent. Check for discoloration (methyl iodide should be colorless; brown indicates decomposition to I₂). |
| I'm getting a complex mixture of products. | 1. N-Methylation: While S-methylation is kinetically favored, under harsh conditions (e.g., high heat), some N-methylation of the thiazole ring can occur, leading to a quaternized salt. 2. Solvent Reactivity: Some solvents can participate in side reactions. For example, using DMSO at high temperatures can lead to oxidation byproducts. | 1. Control Temperature: Run the reaction at room temperature or with gentle heating (40-50 °C). Avoid prolonged heating at high temperatures. 2. Solvent Choice: Ethanol, acetone, or DMF are generally safe and effective solvents for this step. |
Issue 2: Low Yield or Impurities in Step 2 (Bromination)
| Question | Potential Cause & Scientific Explanation | Recommended Solution |
| My yield is low, and I have a lot of unreacted starting material. | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade if exposed to moisture or light. 2. Insufficient Reaction Time/Temperature: Electrophilic aromatic substitution can be slow if the activation energy barrier is not overcome. The methylthio group is an activating group, but the reaction still requires sufficient energy. | 1. Check NBS: Use freshly opened or recrystallized NBS. Store it in a desiccator, protected from light. 2. Optimize Conditions: Monitor the reaction by TLC. If it stalls, consider gently heating the reaction to reflux. A typical reaction time is 1.5-2.5 hours at reflux in chloroform.[5] |
| My TLC shows multiple product spots above the starting material. | 1. Over-bromination: The benzothiazole ring has multiple sites susceptible to electrophilic attack. Using excess NBS can lead to the formation of di- or tri-brominated species. 2. Radical Side Reactions: NBS can also initiate radical reactions, especially in the presence of light or radical initiators, leading to a complex product mixture. | 1. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of NBS.[5] Add the NBS portion-wise to the reaction mixture to maintain a low concentration and prevent runaway reactions. 2. Exclude Light: Wrap the reaction flask in aluminum foil to prevent light-induced radical chain reactions. |
Issue 3: Product Purification and Isolation
| Question | Potential Cause & Scientific Explanation | Recommended Solution |
| My final product is an oil and won't crystallize. | Residual Impurities: Small amounts of impurities (e.g., solvent, unreacted starting material, or byproducts) can disrupt the crystal lattice formation, resulting in an oil. | 1. Purification: First, ensure the product is pure via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient). 2. Recrystallization: Dissolve the purified product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol). Then, slowly add a "non-solvent" in which it is poorly soluble (e.g., water) until the solution becomes cloudy. Gently heat until clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[10] |
| I'm losing a lot of product during the aqueous workup. | Product Solubility: While generally nonpolar, the product may have some slight solubility in the aqueous phase, especially if organic solvents are present from the reaction. | 1. Back-Extraction: After the initial separation, extract the aqueous layer one or two more times with the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. 2. Brine Wash: Before drying the combined organic layers, wash them with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer. |
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}
Sources
- 1. Buy this compound | 203395-29-3 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive troubleshooting resource grounded in mechanistic principles and practical experience. This document will help you navigate the common challenges and side reactions encountered during this synthesis, ensuring a higher success rate and product purity.
I. Synthetic Overview & Core Principles
The synthesis of this compound is typically achieved in a two-step process starting from the readily available 2-mercaptobenzothiazole. The core logic involves:
-
S-Methylation: The nucleophilic thiol group of 2-mercaptobenzothiazole is alkylated to form the intermediate, 2-(methylthio)benzo[d]thiazole.
-
Electrophilic Bromination: The benzothiazole ring of the intermediate is then brominated to introduce a bromine atom at the 5-position.
While seemingly straightforward, each step presents opportunities for side reactions that can impact yield and purity. This guide will address these potential pitfalls in detail.
II. Experimental Workflow
purification challenges of 5-Bromo-2-(methylthio)benzo[d]thiazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Bromo-2-(methylthio)benzo[d]thiazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the purification of this key synthetic building block. The purity of this reagent is paramount for the success of subsequent synthetic transformations and for generating reliable biological data.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.
Physicochemical Properties
A summary of the relevant physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNS₂ | [2][3] |
| Molecular Weight | ~260.17 g/mol | [2][3][4] |
| CAS Number | 203395-29-3 | [2][5] |
| Appearance | Solid | [2][4] |
| Typical Purity | ≥97% | [2][5] |
| Storage | Room temperature, protect from light | [5][6] |
Troubleshooting Guide: Purification Issues
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Question 1: My recrystallization attempt resulted in a very low yield. What are the common causes and how can I improve it?
Answer: Low recovery from recrystallization is a frequent issue stemming from several factors. The underlying principle of recrystallization is the solubility differential of your compound and its impurities at different temperatures.[1]
-
Probable Cause 1: Excessive Solvent Use. The most common error is using too much solvent to dissolve the crude product. While the goal is complete dissolution at an elevated temperature, an excessive volume will also keep a significant portion of your product dissolved in the mother liquor upon cooling, drastically reducing the yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture, allowing time for dissolution after each addition before adding more.[1]
-
-
Probable Cause 2: Premature or Rapid Crystallization. Cooling the saturated solution too quickly can trap impurities within the crystal lattice and lead to the formation of small, impure crystals, which are subsequently lost during filtration and washing.
-
Solution: Allow the flask to cool slowly and undisturbed to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize precipitation.[1]
-
-
Probable Cause 3: Inappropriate Solvent System. The chosen solvent may be too good a solvent even at low temperatures, or it may not dissolve the compound well enough when hot.
-
Solution: For benzothiazole derivatives, lower aliphatic alcohols like ethanol or methanol are often effective, sometimes with water as an anti-solvent.[1][7] A solvent system of dichloromethane/methanol has also been reported for similar heterocyclic compounds.[8] Perform small-scale solubility tests with various solvents to identify the ideal system before committing the bulk of your material.
-
Question 2: My final product is a persistent oil or a waxy solid, not the expected crystalline material. How can I induce crystallization?
Answer: "Oiling out" or obtaining a waxy solid occurs when the compound separates from the solution at a temperature above its melting point or when impurities inhibit the formation of a stable crystal lattice. A patent for a similar compound specifically notes the formation of a "waxy solid product" prior to a final recrystallization step.[7]
-
Probable Cause 1: High Impurity Load. Significant amounts of impurities can act as a "eutectic mixture," lowering the melting point of your compound and preventing proper crystal formation.
-
Solution: The material may require a preliminary purification step. Consider running it through a short plug of silica gel to remove gross impurities before attempting recrystallization again.
-
-
Probable Cause 2: Residual Solvent. Trapped solvent molecules can disrupt the crystallization process.
-
Solution: Ensure the material is completely dry by placing it under a high vacuum for several hours. Gentle heating under vacuum can help, but be cautious of potential thermal degradation.
-
-
Probable Cause 3: Supersaturation. The solution may be highly supersaturated, favoring rapid, disorganized precipitation over ordered crystallization.
-
Solution: Try scratch-seeding. Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to the cooled solution to initiate crystallization.
-
Question 3: During column chromatography, my compound streaks badly or co-elutes with an unknown impurity. What should I do?
Answer: Poor separation during column chromatography is typically a result of an improperly chosen mobile phase, column overloading, or interactions with the stationary phase.[9]
-
Probable Cause 1: Incorrect Mobile Phase Polarity. If the mobile phase is too polar, your compound and its impurities will travel too quickly up the TLC plate (high Rf values) and elute together from the column. If it's not polar enough, the compounds will stick to the baseline (low Rf values) and may streak.[9]
-
Solution: The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.3 on a TLC plate.[9] Systematically test solvent mixtures, such as varying percentages of ethyl acetate in hexanes. A gradient elution, starting with low polarity and gradually increasing it, is often highly effective for separating compounds with similar polarities.[9]
-
-
Probable Cause 2: Compound Degradation on Silica Gel. Silica gel is acidic and can cause degradation of sensitive compounds. Streaking on a TLC plate can be an indicator of this issue.
-
Solution: Consider using a different stationary phase, such as neutral alumina.[9] Alternatively, you can deactivate the silica gel by treating it with a small percentage of a base like triethylamine mixed into the mobile phase (e.g., 0.1-1%).
-
-
Probable Cause 3: Column Overloading. Loading too much crude material onto the column relative to the amount of silica gel will result in broad bands that overlap, leading to poor separation.
-
Solution: A general rule of thumb is to use a crude material-to-silica gel mass ratio between 1:30 and 1:100.[9] If you have a large amount of material, it is better to use a larger column or perform multiple smaller runs.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. Benzothiazoles are commonly synthesized via the condensation of 2-aminobenzenethiol with various reagents.[10] Subsequent bromination and methylation steps introduce other potential impurities. Likely contaminants include:
-
Unreacted Starting Materials: Such as 2-(methylthio)benzo[d]thiazole (under-brominated).
-
Side-Reaction Products: Over-brominated species (e.g., dibromo-derivatives) or isomers where the bromine is at a different position.
-
Reagents from Previous Steps: Residual reagents or byproducts from the synthesis of the benzothiazole core itself.[3]
Q2: Should I choose recrystallization or column chromatography for purification?
A: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is generally faster, more cost-effective, and better suited for larger quantities (>5 g) where the impurities have significantly different solubilities than the product. It is excellent for removing baseline impurities or those with very different polarities.
-
Column Chromatography is superior for separating compounds with very similar structures and polarities (e.g., positional isomers or over-brominated byproducts). While more time-consuming and solvent-intensive, it offers much higher resolution for difficult separations.
Q3: Are there any stability concerns I should be aware of during purification?
A: Yes. Thiazole-containing compounds can be susceptible to photo-degradation, potentially reacting with singlet oxygen upon exposure to visible light.[6]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from established methods for similar benzothiazole derivatives.[1][7][8]
Objective: To purify crude this compound to high purity.
Materials:
-
Crude this compound
-
Solvent System (e.g., Ethanol/Deionized Water or Dichloromethane/Methanol)
-
Erlenmeyer flasks, hot plate with magnetic stirring, Buchner funnel, vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., ethanol or dichloromethane) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the primary solvent in small portions until the solid completely dissolves. Critical Step: Avoid adding a large excess of solvent to ensure the solution remains saturated.[1]
-
Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat. If using a co-solvent system like ethanol/water, add the hot anti-solvent (water) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the primary solvent (ethanol) until the solution is clear again.[1]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.[1]
-
Drying: Continue to draw air through the filter cake for several minutes, then transfer the crystals to a watch glass and dry them to a constant weight under a high vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is based on standard techniques for purifying substituted benzothiazoles.[9]
Objective: To separate this compound from closely related impurities.
Materials:
-
Crude this compound
-
Stationary Phase: Silica Gel (standard, 230-400 mesh)
-
Mobile Phase: Hexanes and Ethyl Acetate (HPLC grade)
-
Chromatography column, flasks for fraction collection, TLC plates, UV lamp
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase by running TLC plates of the crude material with different ratios of ethyl acetate in hexanes. The ideal system will give the product an Rf of ~0.2-0.3 and show separation from major impurities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the percentage of ethyl acetate to move the compounds down the column. A typical gradient might be:
-
2% Ethyl Acetate/Hexanes (2 column volumes)
-
5% Ethyl Acetate/Hexanes (until the main product elutes)
-
10-20% Ethyl Acetate/Hexanes (to elute more polar impurities)
-
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, elute, and visualize under a UV lamp.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Workflow Diagrams
Purification Method Selection
Caption: Decision tree for selecting a purification method.
General Recrystallization Workflow
Caption: Step-by-step workflow for recrystallization.
References
- CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- 5-Bromo-2-(methylthio)benzothiazole, min 98%, 1 gram. HDH Chemicals. [Link]
- Supporting Information Phenothiazine/dimesitylborane Hybrid Materials as Bibipolar Transport Host of Red Phosphor. The Royal Society of Chemistry. [Link]
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
- Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy. National Institutes of Health (NIH). [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH). [Link]
- Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. PubMed. [Link]
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-(methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 203395-29-3 [smolecule.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 5-Bromo-2-(methylthio)benzo[d]thiazole
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(methylthio)benzo[d]thiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the efficiency and success of your reactions.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 5-position via C-C bond formation is critical for developing novel therapeutic agents.[1] However, heteroaromatic substrates like this compound can present unique challenges, including catalyst inhibition and competing side reactions.[2][3] This guide synthesizes established principles of Suzuki couplings with specific insights relevant to this substrate.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to directly address the most frequently encountered problems during the Suzuki coupling of this compound.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common frustrations in cross-coupling reactions. Several factors can contribute to this issue when working with this specific benzothiazole derivative.
Question: I'm not seeing any product formation in the Suzuki coupling of my this compound. What are the likely causes and how can I fix it?
Answer:
Low or no yield can stem from several sources, often related to catalyst activity, the nature of the heteroaromatic starting material, or suboptimal reaction conditions. The nitrogen and sulfur atoms within the benzothiazole core can coordinate with the palladium catalyst, leading to inhibition or deactivation.[2][3]
Here’s a systematic approach to troubleshooting:
-
Catalyst System Inactivity: The choice of palladium source and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich and potentially coordinating substrate.[4]
-
Solution: Employ a more robust catalyst system. Screen a panel of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4] These ligands are known to promote the oxidative addition step and stabilize the active catalytic species, which can be crucial for challenging substrates.[5] Pre-formed palladium catalysts (e.g., XPhos Pd G3) can also offer improved reactivity and reproducibility.[4]
-
-
Inefficient Oxidative Addition: The C-Br bond at the 5-position must undergo oxidative addition to the Pd(0) center. While generally more reactive than a C-Cl bond, its reactivity can be influenced by the electronic properties of the benzothiazole ring system.[6]
-
Poor Reagent Quality or Handling: The success of a Suzuki coupling is highly dependent on the quality of the reagents and the exclusion of oxygen.
-
Solution:
-
Ensure your boronic acid is of high purity and stored under appropriate conditions to prevent degradation.
-
Thoroughly degas all solvents and the reaction mixture itself. Bubbling argon or nitrogen through the solvent for 20-30 minutes before use is a common practice.[8] The presence of oxygen can lead to the homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.[4]
-
-
A logical workflow for troubleshooting low yield is presented below:
Issue 2: Presence of Significant Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products, which can complicate purification and reduce the yield of your desired compound.
Question: My reaction is messy, with significant amounts of homocoupled boronic acid and dehalogenated starting material. How can I suppress these side reactions?
Answer:
The three most common side reactions in Suzuki couplings are homocoupling of the boronic acid, protodeboronation, and dehalogenation of the aryl halide.[4]
-
Homocoupling: This involves the coupling of two molecules of your boronic acid. It is primarily promoted by the presence of oxygen.[4]
-
Mitigation: The most effective strategy is to ensure a strictly inert atmosphere. This involves using properly dried glassware, thoroughly degassing all solvents, and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[4]
-
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.
-
Mitigation: This side reaction can be minimized by using anhydrous and degassed solvents. Employing more stable boronic esters (e.g., pinacol esters) instead of boronic acids can also significantly reduce protodeboronation.[4] Additionally, avoiding overly harsh bases or excessively long reaction times at high temperatures is beneficial.[4]
-
-
Dehalogenation: In this process, the bromo group on your benzothiazole is replaced by a hydrogen atom.
-
Mitigation: This can be influenced by the choice of base and the purity of the reagents.[4] Sometimes, palladium-hydride species form in the catalytic cycle, which can lead to reductive elimination with the aryl halide. Lowering the reaction temperature or screening different ligands can sometimes disfavor this pathway.[4]
-
| Side Reaction | Primary Cause | Recommended Solution |
| Homocoupling | Presence of Oxygen | Rigorously degas all solvents and maintain a strict inert (Ar/N₂) atmosphere.[4] |
| Protodeboronation | Water, Harsh Base | Use anhydrous solvents, consider boronic esters (pinacol), and screen milder bases.[4] |
| Dehalogenation | Catalyst/Base Dependent | Lower reaction temperature, screen different phosphine ligands.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A robust starting point is crucial for successful optimization. Based on protocols for similar heteroaromatic systems, the following conditions are recommended for an initial screening experiment.[7][9]
| Component | Recommendation | Molar Eq./Loading | Rationale |
| Aryl Halide | This compound | 1.0 eq. | Limiting Reagent |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 eq. | A slight excess drives the reaction to completion. |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | 2-5 mol% | Common, effective Pd(II) sources that are reduced in situ. |
| Ligand | SPhos or XPhos | 4-10 mol% | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 eq. | Strong, non-nucleophilic bases effective in promoting transmetalation.[7] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | 4:1 to 10:1 (v/v) | A mixed aqueous system helps dissolve both the organic substrates and the inorganic base.[10] |
| Temperature | 90 - 110 °C | N/A | Provides sufficient energy for the reaction without excessive side product formation.[10] |
Q2: How does the methylthio group at the 2-position affect the reaction?
A2: The 2-(methylthio) group is an electron-donating group, which can increase the electron density of the benzothiazole ring system. This can make the oxidative addition of the C-Br bond to the palladium center more challenging compared to substrates with electron-withdrawing groups.[11] This is a key reason why more active catalyst systems, such as those employing Buchwald-type ligands (SPhos, XPhos), are often required to achieve good results.[5]
Q3: My starting material has poor solubility in the recommended solvent systems. What should I do?
A3: Poor solubility can significantly impede reaction rates.[12] If you observe poor solubility in dioxane/water or toluene/water, consider screening other solvents. More polar aprotic solvents like DMF or 2-MeTHF can be effective alternatives.[5][12] Gentle heating can also help dissolve the starting materials before the reaction reaches the target temperature.[10]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis can be a very effective technique to shorten reaction times and potentially improve yields for Suzuki couplings.[1][13] Reactions that might take several hours under conventional heating can often be completed in minutes in a microwave reactor. It is advisable to start with the optimized conditions from conventional heating and adapt them for the microwave, paying close attention to temperature and pressure limits.
The Suzuki Coupling Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
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- 13. researchgate.net [researchgate.net]
common impurities in 5-Bromo-2-(methylthio)benzo[d]thiazole synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during its synthesis, ensuring the integrity and purity of your final product.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the root cause of impurity formation and providing actionable solutions.
Q1: My final product analysis (HPLC/MS) shows a significant peak corresponding to a dibrominated species (C₈H₅Br₂NS₂). What is causing this over-bromination, and how can I prevent it?
A1: The formation of a dibrominated impurity is a classic case of excessive electrophilic aromatic substitution. The benzothiazole ring system is activated towards bromination, and harsh conditions or improper stoichiometry can easily lead to the addition of a second bromine atom to the benzene ring.
Causality & Mechanism: The root cause is an overly reactive brominating environment. Using elemental bromine (Br₂), especially in polar solvents like acetic acid, generates a highly electrophilic species that may not be selective enough for mono-substitution, particularly if the reaction temperature is not strictly controlled.[1]
Troubleshooting & Solutions:
-
Control Stoichiometry: Ensure you are using a precise molar equivalent of your brominating agent (typically 1.0 to 1.1 equivalents for mono-bromination).
-
Milder Reagents: Switch from elemental bromine to a milder, more controllable brominating agent like N-Bromosuccinimide (NBS) .[1][2] NBS provides a slow, steady concentration of electrophilic bromine, which significantly enhances selectivity.
-
Temperature Control: Perform the bromination at low temperatures (0°C to 5°C). This reduces the reaction rate and favors the kinetically controlled mono-brominated product over the thermodynamically favored, but often undesired, di-brominated product.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent further substitution.
Q2: I'm synthesizing from 2-amino-4-bromothiophenol and see a persistent impurity that I suspect is the disulfide starting material dimer. Why does this happen?
A2: This is a very common issue stemming from the inherent instability of thiophenols. 2-Aminothiophenols are highly susceptible to oxidation, readily dimerizing to form the corresponding bis(2-aminophenyl) disulfide, especially when exposed to air (oxygen).[3][4]
Causality & Mechanism: The thiol (-SH) group is easily oxidized to form a disulfide (-S-S-) bond. This process can be catalyzed by trace metals or exposure to atmospheric oxygen, effectively consuming your starting material before it has a chance to undergo the desired cyclization reaction.[4]
Troubleshooting & Solutions:
-
Inert Atmosphere: The most critical control parameter is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes contact with oxygen.[3]
-
Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Use Fresh Starting Material: Use freshly acquired or purified 2-amino-4-bromothiophenol. If the purity is suspect, consider a purification step immediately before use.
-
Mild Reducing Agents: In some specific cases, the addition of a mild reducing agent can help to mitigate oxidation, although this must be carefully evaluated for compatibility with your overall reaction scheme.
Q3: After the methylation step, my NMR and HPLC data show two distinct products. One is my target, this compound, but the other seems to be the unmethylated precursor, 5-bromo-benzo[d]thiazole-2-thiol. How can I drive the methylation to completion?
A3: Incomplete methylation points to suboptimal reaction conditions for the S-alkylation step. This nucleophilic substitution requires the thiol to be sufficiently deprotonated to act as an effective nucleophile and attack the methylating agent.
Causality & Mechanism: The reaction proceeds via an Sₙ2 mechanism where the thiolate anion attacks the methylating agent (e.g., methyl iodide or dimethyl sulfate). If the base used is not strong enough to fully deprotonate the thiol, or if the methylating agent is not reactive enough, the reaction will stall or proceed slowly.
Troubleshooting & Solutions:
-
Base Selection: Ensure the base is strong enough to quantitatively deprotonate the thiol. While weaker bases like K₂CO₃ can work, stronger bases such as sodium hydroxide (NaOH) or sodium hydride (NaH) in an appropriate aprotic solvent (like DMF or THF) will more effectively generate the required thiolate nucleophile.
-
Methylating Agent: Methyl iodide (CH₃I) is generally more reactive than dimethyl sulfate ((CH₃)₂SO₄). If you are experiencing incomplete reaction with dimethyl sulfate, consider switching to methyl iodide.
-
Temperature and Time: Gently heating the reaction (e.g., to 40-50°C) can increase the rate. Also, allow for sufficient reaction time, monitoring by TLC until the starting thiol has been completely consumed.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically ideal for this type of Sₙ2 reaction, as it solvates the cation of the base without solvating the nucleophile, thus increasing its reactivity.
Q4: My NMR spectrum is complex, and I suspect the presence of an N-methylated byproduct alongside my S-methylated product. Is this possible?
A4: Yes, this is a known side reaction for N-containing heterocyclic thiols.[5] The benzothiazole system contains two potential nucleophilic sites: the exocyclic sulfur atom and the endocyclic nitrogen atom. Under certain conditions, competitive N-methylation can occur, leading to the formation of 5-bromo-3-methyl-benzo[d]thiazole-2-thione.
Causality & Mechanism: The selectivity between S- and N-methylation is often dictated by the reaction conditions, following Hard and Soft Acid and Base (HSAB) theory. The sulfur atom is a "soft" nucleophile and preferentially reacts with "soft" electrophiles like methyl iodide. The nitrogen atom is a "harder" nucleophile. Acidic conditions can protonate the nitrogen, but under neutral or basic conditions, it can compete with sulfur for the methyl group.[5]
Troubleshooting & Solutions:
-
Control Reaction Conditions: S-methylation is generally favored under basic conditions where the soft thiolate is the dominant nucleophile. N-methylation can sometimes be observed under acidic conditions with reagents like methanol/H₂SO₄.[5] Stick to a well-defined protocol using a base like NaOH or K₂CO₃ with a classic methylating agent like CH₃I in an aprotic solvent.
-
Purification: If a mixture is formed, these isomers can often be separated using column chromatography on silica gel, as they will have different polarities.
Part 2: Key Experimental Protocols
To ensure reproducibility and high purity, we provide the following validated starting-point protocols.
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed to separate the starting materials, final product, and common impurities discussed above.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm and 280 nm |
| Expected Elution | 1. Unreacted Precursors (more polar) -> 2. Product -> 3. Dibromo-impurity (less polar) |
Protocol 2: Purification via Recrystallization
This protocol is effective for removing minor impurities when the target compound is the major component (>90% purity).
-
Solvent Screening: Identify a suitable solvent system. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for this class of compounds include ethanol, isopropanol, or a mixture like ethanol/water or toluene/heptane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Part 3: Visualization of Synthetic & Impurity Pathways
Understanding the reaction landscape is key to troubleshooting. The following diagrams illustrate the primary synthetic pathway and the origin of common impurities.
Caption: Formation pathways of common synthesis impurities.
References
- Google Patents. (1957). Isolation process for 2-aminothiophenol. US2791612A.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Google Patents. (2012). 2-Ethylthio-5-bromobenzothiazole and its preparation method and use. CN102408394A.
- Royal Society of Chemistry. (2020). Supporting Information for a publication.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 435-442.
- Kvitko, I. Y., & Porai-Koshits, B. A. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12, 1175–1186.
- Indian Journal of Pharmaceutical Sciences. (1991). Studies on the Synthesis of 2-Aminothiophenol.
- Wang, L., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Green Chemistry, 24(13), 5195-5201.
- KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Feng, Y., et al. (2022). Late-stage oxidative C(sp3)–H methylation. Nature, 607(7920), 719–725.
- Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science, 1(1), 80-87.
- Wang, L., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(21), 3878.
- ResearchGate. (2020). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
- Behe, M., & Felsenfeld, G. (1981). Effects of 5 cytosine methylation on the B-Z transition in DNA restriction fragments and recombinant plasmids. Proceedings of the National Academy of Sciences, 78(3), 1619-1623.
- Greenberg, M. M., et al. (2005). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 127(45), 15954–15960.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
troubleshooting 5-Bromo-2-(methylthio)benzo[d]thiazole reaction failures
Welcome to the technical support resource for 5-Bromo-2-(methylthio)benzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile heterocyclic building block in chemical synthesis. Drawing from established literature and field experience, this document provides in-depth, mechanistically-grounded solutions to ensure the success of your experiments.
Introduction to the Molecule
This compound is a key intermediate in medicinal and materials chemistry. Its structure features a benzothiazole core, a reactive bromine atom at the 5-position ideal for cross-coupling reactions, and a methylthio group at the 2-position.[1] While powerful, this combination of functional groups presents unique challenges, including catalyst inhibition, potential side reactions, and purification difficulties. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Cross-Coupling Reaction Failures (Suzuki, Buchwald-Hartwig, etc.)
Question 1: I am seeing little to no conversion in my Suzuki-Miyaura coupling reaction. What are the most likely causes?
Low or no conversion is the most common failure mode. The root cause often lies in catalyst deactivation or suboptimal reaction conditions. Let's break down the possibilities.
Potential Causes & Solutions:
-
Catalyst Poisoning by Sulfur: The methylthio group (-SMe) or potential thiol impurities can act as potent poisons for palladium catalysts, disrupting the catalytic cycle.[2] While the thioether is generally more tolerant than a free thiol, degradation can occur under basic or high-temperature conditions.
-
Solution: Use higher catalyst loading (2-5 mol%). Employ robust, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stable complexes with palladium that are more resistant to poisoning.[3]
-
-
Inactive Catalyst or Pre-catalyst: The Pd(0) species is the active catalyst. If your pre-catalyst fails to reduce to Pd(0) or if your Pd(0) source has oxidized, the reaction will not initiate.
-
Solution: Use a fresh, high-quality catalyst. Pre-catalysts like those from the Buchwald group (e.g., XPhos Pd G3) are often reliable as they are designed for stability and efficient generation of the active Pd(0) species.[4] An immediate color change to black upon heating can sometimes indicate rapid catalyst decomposition to palladium black, which is inactive.[3]
-
-
Inadequate Base or Transmetalation Failure: The base is critical for activating the boronic acid to form the reactive boronate species for transmetalation. An inappropriate choice or quality of base can halt the cycle.
-
Solution: For this substrate, stronger bases are often required. Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely ground and anhydrous, as clumps can reduce effective concentration and water can promote side reactions like protodeboronation.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote unwanted side reactions like the homocoupling of your boronic acid.[3]
-
Solution: Ensure a strictly inert atmosphere. Degas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of argon or nitrogen.
-
-
Poor Reagent Quality: Boronic acids are prone to dehydration to form unreactive cyclic anhydrides (boroxines) upon storage.
-
Solution: Use fresh boronic acid from a reputable supplier. If in doubt, you can convert the boronic acid to a more stable trifluoroborate salt or pinacol ester and adjust the protocol accordingly.
-
Question 2: My Buchwald-Hartwig amination is giving low yields. How is this different from troubleshooting a Suzuki reaction?
While many principles overlap with the Suzuki coupling (catalyst, inert atmosphere), the Buchwald-Hartwig amination has its own nuances, particularly concerning the base and the lability of the C-N bond.
Potential Causes & Solutions:
-
Incorrect Base Choice: The base in a Buchwald-Hartwig reaction deprotonates the amine, which is a key step. The pKa of the amine and the strength of the base must be well-matched.
-
Solution: Strong, sterically hindered bases are standard. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for a wide range of amines.[5] If you observe substrate decomposition, a weaker base like K₃PO₄ might be necessary, though this may require higher temperatures or more active catalysts.
-
-
Ligand Incompatibility: The choice of ligand is critical for facilitating both the oxidative addition and the C-N reductive elimination steps.
-
Substrate or Product Degradation: Benzothiazoles can be sensitive to strongly basic conditions at elevated temperatures, leading to ring-opening or other decomposition pathways.[7][8]
-
Solution: Screen reaction temperatures carefully. Start at a moderate temperature (e.g., 80-90 °C) and only increase if necessary. Monitor the reaction by TLC or LC-MS for the appearance of decomposition products. If degradation is observed, try a lower temperature with a more active catalyst system (e.g., a more advanced generation pre-catalyst).
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for cross-coupling failures.
Question 3: My reaction produces multiple products, including debrominated starting material and homocoupled boronic acid. How can I improve selectivity?
The formation of a complex product mixture points to competing reaction pathways. Suppressing these side reactions is key to achieving a clean, high-yielding transformation.
Potential Causes & Solutions:
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom. It is often caused by trace water in the presence of a strong base or by catalyst-mediated pathways.
-
Solution: Use anhydrous solvents and reagents. Dry your base (e.g., K₃PO₄) in an oven before use. Avoid using an excessive amount of base, as this can accelerate the decomposition of the boronic acid, releasing water.
-
-
Homocoupling of Boronic Acid: This side reaction is almost always a result of oxygen in the reaction vessel, which leads to a separate palladium-catalyzed cycle that couples two boronic acid molecules.
-
Solution: As mentioned previously, rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.[3]
-
-
Oxidation of the Methylthio Group: The thioether is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if the reaction is run in the presence of air or oxidizing impurities at high temperatures.[9]
-
Solution: Maintain a strict inert atmosphere. Purify reagents to remove any potential oxidants. Analysis by LC-MS can help identify these +16 and +32 mass unit byproducts.
-
Category 2: Starting Material & Purification
Question 4: How can I be sure my starting material is pure and stable?
The quality of your starting material is paramount. Impurities can inhibit the reaction or lead to unwanted side products.
Verification Protocol:
-
Visual Inspection: this compound should be a solid, typically white to light yellow.[10][11] Significant discoloration may indicate degradation.
-
Melting Point: Check the melting point. A broad or depressed melting point compared to the literature value suggests impurities.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the expected signals and integration. Look for the absence of impurities, such as the unbrominated precursor, 2-(methylthio)benzo[d]thiazole.
-
LC-MS: This is the best method to assess purity. A pure sample should show a single major peak with the correct mass-to-charge ratio (m/z).
-
Stability: The compound is generally stable at room temperature. However, like many organobromides and sulfur-containing compounds, it should be stored in a cool, dark place under an inert atmosphere to prevent slow degradation over time.
Question 5: I've successfully run my reaction, but purifying the product is difficult. What are some effective strategies?
Purification can be challenging due to the similar polarity of the product and certain byproducts, as well as potential residual palladium.
Purification Strategies:
-
Removal of Palladium: Residual palladium can often be removed by filtering the crude product (dissolved in a solvent like DCM or EtOAc) through a pad of Celite®. For more persistent contamination, treatment of the organic solution with an aqueous solution of a sulfur-based scavenger (e.g., thiourea) or using commercially available silica-bound scavengers can be effective.[3]
-
Chromatography:
-
Method: Flash column chromatography on silica gel is the most common method.[12]
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate is a good starting point.
-
Co-spotting: Always co-spot your starting material with the crude mixture on a TLC plate to ensure you are separating it from your product.
-
-
Recrystallization: If the product is a stable solid, recrystallization can be an excellent method for achieving high purity, especially on a larger scale. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[13]
Data and Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Substrate | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 eq) | Primary/Secondary Amine (1.2 eq) |
| Pd Pre-catalyst | XPhos Pd G3 (2-4 mol%) | XPhos Pd G3 (2-4 mol%) |
| Ligand | (Included in pre-catalyst) | (Included in pre-catalyst) |
| Base | K₃PO₄ (2.0 - 3.0 eq) | NaOtBu (1.4 eq) |
| Solvent | Dioxane or Toluene/H₂O (10:1) | Toluene or Dioxane |
| Temperature | 90 - 110 °C | 80 - 100 °C |
| Atmosphere | Strict Argon or Nitrogen | Strict Argon or Nitrogen |
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 eq).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, to make a 0.1 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an argon blanket.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Catalytic Cycle Failure Points
The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights steps where failures relevant to this specific substrate can occur.
Caption: Key failure points in the Suzuki-Miyaura catalytic cycle.
References
- Smolecule. (n.d.). Buy this compound | 203395-29-3. Retrieved from Smolecule website. [Link: https://www.smolecule.com/cas/203395-29-3/5-bromo-2-methylthio-benzo-d-thiazole]
- National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4414841/]
- ResearchGate. (n.d.). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link: https://www.researchgate.net/publication/275661274_Experimental_and_Theoretical_Investigation_of_2-Methylbenzothiazole_Oxidation_by_OH_in_Air_and_the_Role_of_O2_and_NO]
- Canadian Center of Science and Education. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1). [Link: https://www.ccsenet.org/journal/index.php/ijc/article/view/0/39097]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. [Link: https://www.benchchem.
- Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica, 18(3), 313-322. [Link: https://pubmed.ncbi.nlm.nih.gov/3381542/]
- De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC106822/]
- Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link: https://www.ccsenet.org/journal/index.php/ijc/article/view/0/39097]
- ResearchGate. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway | Request PDF. [Link: https://www.researchgate.
- ACS Publications. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. [Link: https://pubs.acs.org/doi/10.1021/jp500826j]
- BenchChem. (n.d.). An In-depth Technical Guide to 2-(Methylthio)benzothiazole. [Link: https://www.benchchem.com/product/b1590060/technical-guide]
- Sigma-Aldrich. (n.d.). This compound. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/cds021782]
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link: https://www.mdpi.com/2624-8549/6/1/9]
- Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. [Link: https://www.ccsenet.org/journal/index.php/ijc/article/view/39097]
- CymitQuimica. (n.d.). 5-Bromo-2-(methylthio)benzothiazole. [Link: https://www.cymitquimica.com/5-bromo-2-methylthio-benzothiazole-203395-29-3]
- Al-Azzawi, A. M., & Shaker, C. H. (2020). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Systematic Reviews in Pharmacy, 11(12). [Link: https://www.sysrevpharm.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. [Link: https://www.benchchem.com/product/b1590060/technical-support-center]
- ResearchGate. (n.d.). The microbial degradation of benzothiazoles | Request PDF. [Link: https://www.researchgate.
- ResearchGate. (2023). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. [Link: https://www.researchgate.net/figure/Pd-catalyzed-Buchwald-Hartwig-amination-reaction-of-5-bromothiazoles-1-with-diarylamines_fig1_376483604]
- Magga, C., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Water Research, 104, 357-366. [Link: https://pubmed.ncbi.nlm.nih.gov/27567362/]
- Kowalska, K., Felis, E., & Sochacki, A. (2019). Removal and transformation pathways of benzothiazole and benzotriazole in membrane bioreactors treating synthetic municipal wastewater. Chemosphere, 227, 162-171. [Link: https://pubmed.ncbi.nlm.nih.gov/30981060/]
- Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use. [Link: https://patents.google.
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623869/]
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link: https://www.derpharmachemica.com/abstract/advances-in-benzothiazole-scaffold-a-review-of-synthesis-and-medicinal-significance-15339.html]
- Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link: https://www.reddit.com/r/Chempros/comments/s220ll/failed_suzuki_coupling_any_suggenstions/]
- National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5735623/]
- Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link: https://matthey.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link: https://www.reddit.com/r/Chempros/comments/ogq69h/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Chem-Impex. (n.d.). 2-(Methylthio)benzothiazole. [Link: https://www.chemimpex.com/products/2-methylthio-benzothiazole-cas-615-22-5]
- ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link: https://www.researchgate.net/publication/233748259_Protecting_Groups_for_Thiols_Suitable_for_Suzuki_Conditions]
Sources
- 1. Buy this compound | 203395-29-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemimpex.com [chemimpex.com]
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- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
stability issues with 5-Bromo-2-(methylthio)benzo[d]thiazole in solution
Welcome to the technical support resource for 5-Bromo-2-(methylthio)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a specialized heterocyclic building block, understanding its behavior in various experimental conditions is paramount to achieving reproducible and successful outcomes.
This document moves beyond a simple recitation of facts, offering insights into the underlying chemical principles governing the stability of this compound. Where direct data for this specific molecule is limited, we will draw upon established knowledge of closely related benzothiazole and methylthio-substituted heterocyclic systems to provide a robust and scientifically grounded guide.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and solution-phase behavior of this compound.
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily dictated by a combination of factors including the choice of solvent, the pH of the medium, temperature, and exposure to light and atmospheric oxygen. The benzothiazole core and, most notably, the exocyclic methylthio group are the main sites of potential degradation.
Q2: What are the recommended storage conditions for this compound in its solid state and in solution?
A2:
-
Solid State: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, protected from light.
-
In Solution: Stock solutions should ideally be prepared fresh. If storage is necessary, we recommend storing solutions at -20°C or -80°C in amber vials under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. The choice of an appropriate, non-reactive solvent is critical for maintaining stability (see Troubleshooting Guide).
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of related benzothiazole derivatives, two principal degradation pathways are of concern:
-
Oxidation of the Methylthio Group: The sulfur atom of the methylthio (-SCH₃) group is susceptible to oxidation.[1] This can lead to the formation of the corresponding methylsulfinyl (-SOCH₃) and, under more stringent oxidative conditions, methylsulfonyl (-SO₂CH₃) derivatives. This transformation is significant as it alters the electronic properties and reactivity of the molecule. The resulting sulfoxide and sulfone are generally more reactive leaving groups in nucleophilic substitution reactions.
-
Hydrolysis of the Benzothiazole Ring: While generally stable, the benzothiazole ring can be susceptible to hydrolytic cleavage, particularly under strongly acidic or basic conditions.[2] This can lead to the opening of the thiazole ring.
Q4: Are there any known incompatible solvents or reagents?
A4: Yes. Strong oxidizing agents (e.g., hydrogen peroxide, m-CPBA, potassium permanganate) should be strictly avoided as they will readily oxidize the methylthio group.[3] Caution should also be exercised with strong acids and bases, which could promote hydrolysis of the benzothiazole ring system. Protic solvents, especially in the presence of light or heat, may facilitate degradation over extended periods.
II. Troubleshooting Guide: Stability-Related Experimental Issues
This section provides a structured approach to diagnosing and resolving common experimental problems that may arise from the instability of this compound.
Problem 1: Inconsistent or Poor Yields in Reactions
You are performing a reaction, such as a Suzuki-Miyaura coupling at the C5-bromo position, and observe low or variable yields, even with fresh reagents.
-
Possible Cause: Your this compound starting material may have degraded during storage or handling. The primary suspect is oxidation of the methylthio group.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
-
Detailed Protocol: Purity Assessment
-
LC-MS Analysis: Dissolve a small sample of your starting material in a suitable solvent (e.g., acetonitrile or THF). Analyze by LC-MS. Look for the expected mass peak of this compound (C₈H₆BrNS₂, MW: ~260.17). Be vigilant for peaks corresponding to the mass of the sulfoxide (M+16, ~276.17) and sulfone (M+32, ~292.17) derivatives.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), acquire a proton NMR spectrum. The methyl protons of the -SCH₃ group should appear as a sharp singlet. The presence of corresponding singlets for the -SOCH₃ or -SO₂CH₃ groups at different chemical shifts can indicate oxidation.
-
Problem 2: Appearance of Unidentified Byproducts in Reaction Mixtures
During your reaction workup and analysis, you observe significant, unidentified byproduct peaks in your chromatogram or mass spectrum.
-
Possible Cause: The reaction conditions themselves may be promoting the degradation of your starting material or product.
-
Troubleshooting Workflow:
Caption: Workflow for identifying the source of byproducts.
-
Expert Insights:
-
Thermal Stability: While generally possessing good thermal stability, prolonged heating in certain solvents, especially in the presence of trace oxygen, can accelerate oxidative degradation. If your reaction requires high temperatures, ensuring a rigorously inert atmosphere is crucial.
-
Photostability: Benzothiazoles can be susceptible to photodegradation.[4][5] If your reaction is light-sensitive, protect the reaction vessel from light by wrapping it in aluminum foil. This is particularly important for reactions run over extended periods.
-
Solvent Choice: For reactions, prefer anhydrous, aprotic solvents like THF, dioxane, toluene, or DMF. Ensure they are properly degassed to remove dissolved oxygen.
-
III. Quantitative Data Summary
Direct quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, we can infer its likely behavior from data on related compounds.
| Condition | Factor | Likely Effect on this compound | Rationale/Supporting Evidence |
| Oxidative Stress | Presence of H₂O₂ or other oxidants | High Degradation | The methylthio group is readily oxidized to a sulfoxide and then a sulfone.[1] |
| pH | pH < 3 or pH > 9 | Potential for Moderate Degradation | Extreme pH can promote the hydrolysis of the benzothiazole ring system.[2] |
| Temperature | Elevated temperatures (>80-100 °C) for extended periods | Increased Rate of Degradation | Higher temperatures accelerate oxidation and other degradation pathways, especially if trace oxygen is present. |
| Light | Exposure to UV or prolonged ambient light | Potential for Moderate Degradation | Benzothiazoles and brominated aromatics can undergo photodegradation.[4][5][6] |
IV. Experimental Protocol: Assessing Solution Stability
This protocol provides a general framework for researchers to determine the stability of this compound in a specific solvent system under their own experimental conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest. Use a high-purity, anhydrous solvent.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution and analyze it by a suitable quantitative method (e.g., HPLC-UV or LC-MS) to determine the initial peak area or concentration. This serves as your baseline.
-
Incubation: Aliquot the remaining stock solution into several sealed amber vials. If testing for thermal stability, place the vials in a temperature-controlled environment (e.g., 40°C, 60°C). If testing for photostability, expose the vials to a controlled light source (or ambient lab light) alongside a dark control (wrapped in foil).
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Sample Analysis: Analyze the samples by the same quantitative method used for the T=0 analysis.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 value. A decrease in the peak area indicates degradation. Simultaneously, monitor for the appearance and increase of new peaks, which would correspond to degradation products.
By following this guide, researchers can proactively address potential stability issues, ensuring the integrity of their starting materials and the reliability of their experimental results.
References
- Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole to the corresponding sulfoxide and sulfone with aqueous hydrogen peroxide in the presence of polyoxometalates. ResearchGate.
- Benzothiazole compounds XXX.
- Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. National Institutes of Health (NIH).
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
- Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
avoiding dimerization in 5-Bromo-2-(methylthio)benzo[d]thiazole reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Dimerization in Cross-Coupling Reactions
Welcome to the technical support center for 5-Bromo-2-(methylthio)benzo[d]thiazole. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of using this versatile building block in your synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise during experimentation, particularly the undesirable formation of dimers. This guide offers expert insights and field-proven protocols to help you minimize side reactions and maximize the yield of your desired product.
Troubleshooting Guide: Addressing Dimerization Head-On
This section is dedicated to resolving specific issues you may encounter during your reactions with this compound.
Question 1: My reaction is producing a significant, high-molecular-weight byproduct. How can I confirm if it's a dimer and what is the primary cause?
Answer:
A high-molecular-weight byproduct that is approximately double the mass of your starting material, minus the bromine and a coupling partner, is a strong indication of homocoupling, or dimerization. You can confirm its identity using techniques like LC-MS and NMR spectroscopy. The primary cause of dimerization of aryl halides like this compound is often related to the catalytic cycle of the cross-coupling reaction itself.[1][2]
Dimerization can occur through several pathways, most notably:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can lead to the oxidative homocoupling of your organoboron reagent (in Suzuki reactions) or promote the formation of palladium(II) species that facilitate dimerization.[2][3][4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its incomplete reduction to the active Pd(0) species can lead to a side reaction where two molecules of the aryl halide couple.[3][5]
-
Ullmann-Type Homocoupling: In copper-catalyzed reactions, or even as a side reaction in palladium-catalyzed systems, direct coupling of two molecules of the aryl halide can occur, particularly at elevated temperatures.[1][6]
To definitively identify the byproduct, compare its mass spectrum and NMR data with the expected structure of the dimer: 5,5'-Bis(2-(methylthio)benzo[d]thiazole).
Question 2: I've confirmed dimer formation in my Suzuki-Miyaura coupling. What are the most effective initial steps to mitigate this side reaction?
Answer:
For Suzuki-Miyaura couplings, the most impactful initial steps to suppress homocoupling of this compound involve rigorous exclusion of oxygen and careful management of the palladium catalyst's oxidation state.
1. Rigorous Degassing: Oxygen is a common culprit in promoting the homocoupling of boronic acids.[3][4] Therefore, it is critical to thoroughly deoxygenate your solvents and the reaction mixture. This can be achieved by:
- Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture for 30-60 minutes.[7]
- Freeze-Pump-Thaw: For highly sensitive reactions, performing at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere is highly effective.[7]
2. Choice of Palladium Precatalyst: The use of a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it eliminates the need for an in-situ reduction step that can sometimes promote dimerization.[2] If you must use a Pd(II) source, consider the addition of a mild reducing agent.
3. Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain its low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[3][7]
Frequently Asked Questions (FAQs)
This section addresses common questions about optimizing reaction conditions for this compound to prevent dimerization.
Question 3: What are the optimal general conditions for a Suzuki-Miyaura coupling with this compound to minimize homocoupling?
Answer:
While optimal conditions are often substrate-specific, a good starting point for minimizing dimerization in Suzuki-Miyaura couplings with this compound would be:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Starts with the active Pd(0) catalyst, avoiding side reactions from in-situ reduction of Pd(II).[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes the desired reductive elimination step over dimerization pathways.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective in a wide range of Suzuki couplings. |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., 1,4-dioxane, toluene, THF) | Aprotic solvents are generally effective at minimizing homocoupling.[7] |
| Temperature | 80-100 °C | Use the lowest temperature that provides a reasonable reaction rate to suppress side reactions.[7] |
| Atmosphere | Strict inert atmosphere (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling.[4] |
Question 4: How does the choice of ligand impact dimer formation in palladium-catalyzed reactions?
Answer:
Ligand selection is critical in directing the outcome of a palladium-catalyzed cross-coupling reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), play a significant role in preventing dimerization.[2][8]
These ligands promote the desired reductive elimination step of the catalytic cycle, which leads to the formation of the cross-coupled product. By accelerating this step, the lifetime of the intermediate palladium complexes that could lead to homocoupling is reduced. In contrast, less sterically demanding and less electron-donating ligands may not be as effective at promoting reductive elimination, allowing more time for side reactions to occur.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general guideline and may require optimization for your specific boronic acid coupling partner.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Degassing: Bubble inert gas through the stirred reaction mixture for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Diagram 2: Troubleshooting Workflow for Dimerization
Caption: A step-by-step troubleshooting guide for minimizing dimerization.
References
- Faraday Discussions. (n.d.). Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. RSC Publishing.
- National Institutes of Health. (n.d.). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC.
- (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (n.d.). Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides | Request PDF.
- RSC Publishing. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions.
- ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- ACS Publications. (n.d.). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions | Organic Letters.
- Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
- RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole
Welcome to the technical support center for the scale-up synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important benzothiazole derivative. The benzothiazole core is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, making the reliable synthesis of its derivatives crucial for drug discovery and development.[1][2][3][4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The insights provided are grounded in established chemical principles and field-proven experience to ensure the successful and safe scale-up of your synthesis.
I. Core Synthesis Pathway & Potential Pitfalls
The synthesis of this compound typically involves a multi-step process. A common route begins with the bromination of a suitable benzothiazole precursor followed by thiomethylation. Understanding the intricacies of each step is key to a successful scale-up.
Diagram: General Synthetic Workflow
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: My bromination step is resulting in a mixture of mono- and di-brominated products. How can I improve the selectivity for the 5-bromo position?
A1: Achieving regioselectivity in the bromination of the benzothiazole ring is a common challenge. The electronic nature of the benzothiazole system directs electrophilic substitution, but over-bromination or incorrect positioning can occur.
-
Underlying Cause: The benzothiazole ring is susceptible to electrophilic attack at multiple positions. Reaction conditions, particularly temperature and the nature of the brominating agent, play a critical role in controlling selectivity.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine. Consider switching to NBS if you are using Br₂.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent. This helps to control the reaction rate and minimize the formation of undesired isomers and di-brominated byproducts.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. A non-polar solvent like carbon tetrachloride or a moderately polar solvent like acetic acid can be effective. Experiment with different solvent systems to find the optimal conditions for your specific substrate.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will lead to over-bromination. Start with equimolar amounts and gradually increase if needed, while monitoring the reaction progress by TLC or HPLC.
-
Q2: The thiomethylation step is sluggish and gives low yields. What factors could be contributing to this?
A2: Incomplete thiomethylation can be due to several factors, including the choice of methylating agent, base, and reaction conditions.
-
Underlying Cause: The thiol group of 5-bromo-2-mercaptobenzothiazole needs to be deprotonated to form a nucleophilic thiolate, which then attacks the methylating agent. Inefficient deprotonation or a weak methylating agent can lead to poor conversion.
-
Troubleshooting Steps:
-
Base Selection: A strong enough base is required to fully deprotonate the thiol. Common choices include sodium hydroxide, potassium carbonate, or triethylamine.[6][7] The choice of base may depend on the solvent and the methylating agent used.
-
Methylating Agent: Methyl iodide is a common and effective methylating agent. Dimethyl sulfate (DMS) is another powerful option, though it is more toxic and requires careful handling.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone can facilitate the reaction by solvating the cation of the base and increasing the nucleophilicity of the thiolate.[8]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Phase Transfer Catalyst: In a biphasic system (e.g., aqueous base and organic solvent), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to shuttle the thiolate into the organic phase, thereby increasing the reaction rate.
-
Q3: I am observing significant byproduct formation, particularly a disulfide-linked dimer of the starting material. How can I prevent this?
A3: The formation of a disulfide byproduct is a common issue when working with thiols, arising from oxidation.
-
Underlying Cause: Thiol groups are susceptible to oxidation, especially in the presence of air (oxygen) and at elevated temperatures or under basic conditions. This leads to the formation of a disulfide bond between two molecules of the starting material.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. De-gas your solvents prior to use.
-
Control of Basicity: While a base is necessary for deprotonation, prolonged exposure to strong basic conditions can promote oxidation. Add the base portion-wise or ensure the reaction time is not unnecessarily long.
-
Reducing Agents: In some cases, the addition of a small amount of a reducing agent, such as sodium bisulfite, can help to suppress disulfide formation.
-
Temperature Management: Avoid excessive heating, as higher temperatures can accelerate the rate of oxidation.
-
Q4: The final product is difficult to purify, and I'm struggling with residual starting materials and byproducts. What purification strategies are recommended for scale-up?
A4: Purification at scale requires robust and efficient methods. Recrystallization is often the preferred method for solid compounds.[9]
-
Underlying Cause: The crude product may contain unreacted starting materials, byproducts from side reactions, and inorganic salts from the workup.
-
Troubleshooting Steps:
-
Recrystallization: This is a highly effective technique for purifying solid organic compounds.[9]
-
Solvent Selection: The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at low temperatures.[9] A mixture of ethanol and water is often a good starting point for benzothiazole derivatives.[9]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, treatment with activated charcoal can help remove colored impurities.[9] Allow the solution to cool slowly to promote the formation of large, pure crystals.[9]
-
-
Column Chromatography: While less ideal for very large scales due to solvent consumption and time, column chromatography can be effective for removing closely related impurities.[10]
-
Washing: Thoroughly washing the isolated solid with appropriate solvents can remove residual impurities. For example, washing with a cold, non-polar solvent can remove non-polar byproducts, while a wash with water can remove inorganic salts.
-
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common scale-up synthesis issues.
III. Safety Considerations for Scale-Up
Scaling up chemical reactions introduces new safety challenges that must be addressed proactively.
| Hazard | Potential Risk | Mitigation Strategy |
| Bromine (Br₂) / NBS | Highly corrosive, toxic by inhalation, causes severe skin burns. | Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Have a bromine spill kit readily available. |
| Methylating Agents (e.g., Methyl Iodide, DMS) | Toxic, carcinogenic, and can cause severe burns. | Use in a closed system or a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves. |
| Exothermic Reactions | The bromination and thiomethylation steps can be exothermic, leading to a runaway reaction if not properly controlled. | Use a reactor with adequate cooling capacity. Add reagents slowly and monitor the internal temperature closely. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.[11] |
| Waste Disposal | Generation of halogenated and sulfur-containing waste streams. | Dispose of all chemical waste in accordance with local, state, and federal regulations. |
Hazard Statement Summary for this compound:
-
Hazard Codes: H302 (Harmful if swallowed), H413 (May cause long lasting harmful effects to aquatic life).[12][13]
-
Precautionary Codes: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth).[12][13]
IV. Experimental Protocols
Protocol 1: Scale-Up Bromination of 2-Mercaptobenzothiazole
Objective: To synthesize 5-Bromo-2-mercaptobenzothiazole with high regioselectivity.
Materials:
-
2-Mercaptobenzothiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic Acid (as solvent)
-
Ice bath
-
Mechanical stirrer
-
Reaction vessel with temperature probe and addition funnel
Procedure:
-
Charge the reaction vessel with 2-mercaptobenzothiazole and acetic acid.
-
Cool the mixture to 0-5 °C using an ice bath with continuous stirring.
-
Slowly add a solution of NBS in acetic acid via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by pouring the mixture into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual acetic acid and succinimide.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Scale-Up Thiomethylation of 5-Bromo-2-mercaptobenzothiazole
Objective: To synthesize this compound in high yield.
Materials:
-
5-Bromo-2-mercaptobenzothiazole (1.0 eq)
-
Methyl Iodide (1.1 eq)
-
Potassium Carbonate (1.5 eq)
-
Dimethylformamide (DMF) (as solvent)
-
Nitrogen or Argon source
-
Reaction vessel with mechanical stirrer, condenser, and temperature control
Procedure:
-
Charge the reaction vessel with 5-Bromo-2-mercaptobenzothiazole and DMF under an inert atmosphere.
-
Add potassium carbonate to the mixture and stir for 30 minutes at room temperature to form the thiolate.
-
Slowly add methyl iodide to the reaction mixture. A slight exotherm may be observed.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water to remove DMF and inorganic salts.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]
V. References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. Available at: [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Available at: [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Available at: [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. Available at: [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. Available at: [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use. Google Patents. Available at:
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
-
Development of a Scalable Route for a Key Benzothiazole Building Block via a Pd-Catalyzed Migita Coupling with a Nonsmelly Thiol Surrogate. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. NIH. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. Available at: [Link]
-
C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Uppsala University. Available at: [Link]
-
TEMPO-Catalyzed Electrochemical C–H Thiolation: Synthesis of Benzothiazoles and Thiazolopyridines from Thioamides. ResearchGate. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Available at: [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]
-
Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione. Knowledge Exchange. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-(methylthio)benzo[d]thiazole
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Bromo-2-(methylthio)benzo[d]thiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of benzothiazole derivatives, which are crucial scaffolds in medicinal chemistry and materials science.[1][2]
Part 1: Troubleshooting Common Coupling Failures
This section addresses the most frequent issues observed during cross-coupling reactions with this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental roadblocks.
Question 1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?
Low to no product formation is a common but multifaceted problem. The primary suspects are often related to catalyst deactivation or suboptimal reaction conditions.[3][4] The 2-(methylthio)benzo[d]thiazole core presents a unique challenge due to the presence of a sulfur atom, which can act as a poison to palladium catalysts.[5]
Primary Suspect: Catalyst Poisoning by Sulfur
The sulfur atom in your substrate has a high affinity for palladium and can irreversibly bind to the metal center, blocking active sites and halting the catalytic cycle.[5] This is a well-documented mechanism of catalyst deactivation.[5]
Solutions & Optimization Steps:
-
Increase Catalyst Loading: As a first step, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation.
-
Select a Sulfur-Tolerant Ligand: The choice of ligand is critical.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center, making it more resistant to sulfur poisoning.[5][6]
-
Ensure Reagent Purity: Trace sulfur impurities in solvents or other reagents can also contribute to catalyst deactivation.[5] Use high-purity, degassed solvents and fresh reagents.
Secondary Suspects & Solutions:
-
Poor Reagent Solubility: Ensure all components, especially the base, are sufficiently soluble in the chosen solvent at the reaction temperature.[7][8] If you observe a persistent slurry, solubility may be the limiting factor.
-
Suboptimal Base/Solvent Combination: The base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling).[7] For Suzuki reactions, a common choice is K₂CO₃ or K₃PO₄.[7] If using an aqueous base with a hydrophobic solvent like toluene or CPME, ensure vigorous stirring to facilitate phase transfer.[7]
-
Insufficient Degassing: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[4] Ensure your reaction mixture is thoroughly degassed by performing several cycles of evacuating and backfilling with an inert gas like argon or nitrogen before heating.[4]
Question 2: I'm observing significant debromination of my starting material. How can I minimize this side reaction?
Debromination, the replacement of the bromine atom with hydrogen, is a common side reaction that consumes your starting material.[4]
Probable Causes:
-
Protodeboronation (in Suzuki Coupling): If you are performing a Suzuki coupling, the boronic acid can be unstable and decompose, especially in the presence of water, leading to the formation of arenes that can't participate in the coupling.[7]
-
Reaction with Base or Solvent: Certain bases or solvents can facilitate the removal of the bromine atom, particularly at elevated temperatures.[9]
Mitigation Strategies:
-
Use Anhydrous Conditions: If protodeboronation is suspected, use anhydrous reagents and solvents. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[7]
-
Optimize the Base: A weaker base or a different base class might be less prone to causing debromination. For example, switching from a strong carbonate base to a phosphate may help.
-
Lower the Reaction Temperature: Excessive heat can promote side reactions.[7] Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and selectivity.
Question 3: My catalyst turns black and precipitates out of the solution. What does this mean?
The formation of a black precipitate, often called "palladium black," indicates that the Pd(0) catalyst has agglomerated and crashed out of the solution. This removes the active catalyst from the reaction, leading to a stalled or incomplete conversion. While some catalyst systems may appear black during the reaction, a distinct precipitate is a clear sign of decomposition.[10]
Causality & Solutions:
-
Ligand Dissociation: At high temperatures, the protective ligand can dissociate from the palladium center, leaving the metal atoms exposed and prone to aggregation.
-
Solution: Employ a more robust ligand that binds more strongly to the palladium. Bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands are designed for greater stability and can prevent this decomposition.[6][11] These ligands often create a more stable, monoligated Pd(0) species that is less likely to aggregate.
Troubleshooting Decision Tree
Use the following flowchart to diagnose common issues with your cross-coupling reaction.
Caption: Troubleshooting flowchart for cross-coupling failures.
Part 2: Frequently Asked Questions (FAQs) on Catalyst Selection
This section provides answers to common questions regarding the strategic selection of catalysts and reagents for the cross-coupling of this compound.
Question 4: Which type of cross-coupling reaction is most suitable for this substrate?
The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling with boronic acids or esters. It is highly versatile, tolerates a wide range of functional groups, and boron reagents have low toxicity.[2][12] This is often the first choice for aryl-aryl bond formation.
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds by coupling with primary or secondary amines.[11][13] Given the prevalence of nitrogen in bioactive molecules, this is a critical reaction for drug discovery.[13]
-
Sonogashira Coupling: Used to form C-C triple bonds by coupling with terminal alkynes.[14][15][16] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[15]
-
Heck Reaction: Forms C-C bonds by coupling with alkenes.[17] It is particularly useful for synthesizing substituted styrenes and cinnamates.
Question 5: What is a good starting catalyst system for a Suzuki coupling with this substrate?
For a challenging substrate like this compound, a robust and modern catalyst system is recommended over traditional catalysts like Pd(PPh₃)₄.
| Component | Recommended Starting Point | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos | These are bulky, electron-rich dialkylbiarylphosphine ligands. Their steric bulk promotes the crucial reductive elimination step and protects the Pd center from deactivation by the substrate's sulfur atom.[6] |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, non-nucleophilic base that is effective in many Suzuki couplings, particularly with heteroaromatic substrates. |
| Solvent | Toluene/Water or 1,4-Dioxane/Water (e.g., 10:1 ratio) | Aprotic solvents are generally preferred. The addition of a small amount of water can aid in dissolving the base and facilitating the catalytic cycle.[4] |
Question 6: How does the electronic nature of the 2-(methylthio)benzo[d]thiazole ring affect the reaction?
The benzothiazole ring system is generally considered electron-deficient. This property can be advantageous for the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[18] The electron-withdrawing nature of the heterocycle makes the C-Br bond more susceptible to cleavage by the Pd(0) catalyst.
However, the lone pairs on the ring nitrogen and the methylthio sulfur can also coordinate to the palladium center. While the nitrogen coordination can sometimes be beneficial in forming a pre-catalyst complex, the strong coordination of the sulfur is typically detrimental, as discussed in Question 1.[5][19] The choice of a sterically hindered ligand is key to mitigating this unwanted interaction.[5]
General Catalytic Cycle (Suzuki-Miyaura Example)
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to rational troubleshooting.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point that may require optimization for specific coupling partners.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos under a counterflow of inert gas.
-
Degassing: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[4]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
- Technical Support Center: Palladium Catalyst Deactivation by Sulfur-Containing Substrates. (n.d.). BenchChem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile. (n.d.). BenchChem.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-2-Amino-5-bromothiazole. (n.d.). BenchChem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. (n.d.). BenchChem.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Cross-Coupling Reactions Guide. (n.d.).
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles. (n.d.). BenchChem.
- Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. (2022). HPU2 Journal of Science.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). National Institutes of Health.
- Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (n.d.). Royal Society of Chemistry.
- Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine. (n.d.). BenchChem.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
Sources
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- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jmcct.com [jmcct.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fiveable.me [fiveable.me]
- 19. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 5-Bromo-2-(methylthio)benzo[d]thiazole Reactivity
Welcome to the technical support guide for researchers working with 5-Bromo-2-(methylthio)benzo[d]thiazole. This document provides in-depth, field-proven insights into the critical role of solvent selection on the reactivity of this versatile heterocyclic building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the experimental use of this compound, with a focus on how solvent choice dictates reaction pathways and success.
Q1: I am planning a Suzuki-Miyaura coupling reaction with this compound. What is the best solvent system to start with and why?
A1: For Suzuki-Miyaura couplings involving bromo-heterocycles, a mixed solvent system of an ethereal solvent and water is a robust starting point.[1] A common and effective choice is a 4:1 to 10:1 mixture of 1,4-dioxane and water .[1][2][3]
-
Causality: The organic solvent (dioxane) is chosen for its ability to dissolve the benzothiazole substrate and the organoboron reagent. However, the inorganic bases frequently used, such as K₂CO₃ or K₃PO₄, often have poor solubility in purely organic media.[1][2] The addition of water is critical as it dissolves the base, creating a biphasic system where the catalytic cycle can proceed efficiently.[1][3] Water can also play a role in activating the boronic acid for the crucial transmetalation step of the catalytic cycle.[3] Vigorous stirring is essential to maximize the interfacial area in this biphasic system.[3]
Q2: My Suzuki coupling is failing or giving low yields. Could the solvent be the issue, and what are my troubleshooting options?
A2: Yes, solvent-related issues are a primary cause of low yields in cross-coupling reactions. Before screening multiple catalysts and ligands, evaluate your solvent conditions.
-
Issue 1: Reagent Insolubility: If your substrate or boronic acid is not fully dissolved, the reaction will be slow and incomplete. While dioxane is a good start, consider alternatives like toluene, Dimethoxyethane (DME), or 2-methyltetrahydrofuran (MeTHF) if you face solubility challenges.[1][4]
-
Issue 2: Base Incompatibility: If the inorganic base is not dissolving, increasing the proportion of water in your dioxane/water mixture can help.[1] Alternatively, if your substrate is sensitive to water (e.g., risk of deborylation), you may need to switch to anhydrous conditions. In this case, a more soluble organic base or a finely ground, anhydrous inorganic base like K₃PO₄ in a solvent like toluene or DMF might be necessary.[4]
-
Issue 3: Solvent Purity: Cross-coupling reactions are highly sensitive to oxygen and water (when anhydrous conditions are intended). Always use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions like hydrodehalogenation (replacement of Br with H).[1]
Q3: I want to perform a Buchwald-Hartwig amination. Are the solvent requirements different from a Suzuki coupling?
A3: Absolutely. Buchwald-Hartwig aminations typically require different conditions. While ethereal solvents can be used, non-polar aprotic solvents like toluene are often preferred.[5][6]
-
Causality: These reactions commonly employ strong, non-nucleophilic alkoxide bases (e.g., NaOtBu, LiHMDS) that have better solubility in non-polar organic solvents.[1][5] Water is strictly avoided as it would quench the strong base and hydrolyze the active catalyst and phosphine ligands. The reaction mechanism involves the formation of a palladium-amido complex, which is favored in an aprotic environment.[6]
Q4: Can this compound undergo Nucleophilic Aromatic Substitution (SNAr), and how does the solvent influence this?
A4: Yes, the benzothiazole ring system, activated by the electron-withdrawing effect of the bromine atom, can undergo SNAr reactions.[7][8] Solvent choice is paramount for the success of an SNAr reaction.
-
Causality: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal because they can stabilize this charged intermediate without strongly solvating the nucleophile.[9] In contrast, polar protic solvents (like methanol or water) would form strong hydrogen bonds with the nucleophile, reducing its reactivity and significantly slowing down the rate-determining attack on the aromatic ring.[10]
Troubleshooting Guide: Solvent-Related Issues
This table provides a quick reference for diagnosing and solving common problems related to solvent effects in reactions involving this compound.
| Observed Problem | Probable Solvent-Related Cause | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor solubility of substrate or reagents. 2. Use of a non-degassed or wet solvent. 3. Incorrect solvent polarity for the reaction type. | 1. Switch to a solvent with better solubilizing properties (e.g., Toluene, DMF, MeTHF).[4] 2. Use fresh, anhydrous, and properly degassed solvents.[1] 3. For SNAr, use polar aprotic (DMSO, DMF). For Buchwald-Hartwig, use non-polar aprotic (Toluene).[5][9] |
| Significant Hydrodehalogenation | The solvent may not be sufficiently anhydrous, or the base/solvent combination promotes this side reaction. | 1. Ensure strictly anhydrous and inert conditions.[1] 2. Screen different bases or lower the reaction temperature.[1] 3. Consider a different phosphine ligand, as some are more prone to this pathway.[1] |
| Formation of Homocoupling Side Products | Often an issue in Suzuki couplings, this can be exacerbated by poor catalyst performance or non-inert conditions. | 1. Ensure the reaction is run under a fully inert atmosphere with degassed solvents. 2. Optimize the base and solvent system; sometimes anhydrous conditions with K₃PO₄ can mitigate this.[4] |
| Inconsistent Reaction Times | Biphasic reactions (e.g., Suzuki with aqueous base) with inefficient mixing. | 1. Increase the stirring rate to ensure a fine emulsion.[3] 2. Consider a phase-transfer catalyst if the issue persists. |
Visualizations: Workflows and Mechanisms
Visual aids help clarify complex decision-making processes and reaction mechanisms.
Caption: Decision workflow for selecting a solvent system in a Suzuki-Miyaura coupling reaction.
Caption: Role of a polar aprotic solvent in stabilizing the Meisenheimer intermediate in an SNAr reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)[11]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 - 2.5 eq)[2]
-
Solvent: 1,4-Dioxane and Degassed Water (4:1 v/v)[12]
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.5 eq).[2]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[11][12]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe. The total volume should be sufficient to create a stirrable slurry (typically aiming for a 0.1 to 0.2 M concentration of the starting bromide).[11]
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.[2]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[2][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[2][11]
References
- Bouzayen, A., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry, 3(1), 28-39.
- Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- ResearchGate. (2024). Synthesis and Study of Novel Benzothiazole Derivatives with Potential Nonlinear Optical Properties.
- National Institutes of Health (NIH). (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PMC.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
- Singh, P., & Singh, A. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 135-156.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
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Technical Support Center: Reaction Condition Optimization for 5-Bromo-2-(methylthio)benzo[d]thiazole
Welcome to the technical support center for the synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate successful synthesis and optimization.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, can present challenges in achieving high yield and purity. This guide provides a systematic approach to overcoming common experimental hurdles. The primary synthetic route involves a two-step process: the S-methylation of a substituted 2-mercaptobenzothiazole, followed by bromination, or the bromination of 2-(methylthio)benzo[d]thiazole.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Poor Quality Starting Materials: The purity of the precursor, 2-(methylthio)benzo[d]thiazole or a substituted 2-mercaptobenzothiazole, is critical. Impurities can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the starting material by recrystallization.[3]
-
-
Ineffective Brominating Agent: The choice and handling of the brominating agent are crucial.
-
Recommendation: N-Bromosuccinimide (NBS) is an effective brominating agent for this type of reaction.[2] Ensure your NBS is fresh and has been stored in a dry environment, as it can decompose over time.
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in the reaction rate.
-
Recommendation: If the reaction is sluggish, consider gradually increasing the temperature. For the bromination of 2-(ethylthio)benzothiazole using NBS, heating to the boiling point of the solvent (e.g., chloroform) is effective.[2] However, excessively high temperatures can lead to side product formation.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Recommendation: For the bromination step, a molar ratio of NBS to the 2-(methylthio)benzothiazole precursor of 1.2–1.8:1 has been shown to be effective for a similar ethylthio derivative.[2]
-
Problem 2: Formation of Multiple Products/Impurities
Possible Causes & Solutions
-
Over-bromination: The benzothiazole ring can be susceptible to further bromination if the reaction conditions are too harsh.
-
Recommendation: Carefully control the stoichiometry of the brominating agent. Add the NBS portion-wise to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple brominations. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[4]
-
-
Side Reactions of the Thiol Precursor: If starting from a 2-mercaptobenzothiazole derivative, the thiol group is prone to oxidation, forming a disulfide byproduct.[4]
-
Recommendation: When handling 2-mercaptobenzothiazole derivatives, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
-
-
Decomposition of Starting Material or Product: Prolonged reaction times or excessive heat can lead to decomposition.
-
Recommendation: Monitor the reaction by TLC to determine the optimal reaction time. Once the starting material is consumed, work up the reaction promptly.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Co-elution of Impurities during Chromatography: Similar polarity of the desired product and impurities can make separation by column chromatography challenging.
-
Recommendation: Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation. If chromatography is ineffective, consider recrystallization.
-
-
Product is an Oil or Low-Melting Solid: This can make isolation and handling difficult.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common approaches are:
-
Bromination of 2-(methylthio)benzo[d]thiazole: This involves the direct bromination of the pre-formed methylthio-benzothiazole.[1]
-
Two-step synthesis from a 2-mercaptobenzothiazole derivative: This involves the S-methylation of a brominated 2-mercaptobenzothiazole or the bromination of 2-(methylthio)benzo[d]thiazole synthesized from 2-mercaptobenzothiazole.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4] By comparing the reaction mixture to the starting material, you can observe the formation of the product and the consumption of the reactant. Staining with a visualizing agent like potassium permanganate or using a UV lamp can help in visualizing the spots.
Q3: What are some key safety considerations for this synthesis?
A3:
-
Brominating agents like NBS are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Halogenated solvents such as chloroform are often used and should be handled with care due to their toxicity.[2]
Q4: What is the expected appearance and molecular weight of the final product?
A4: this compound is typically a solid. Its molecular formula is C₈H₆BrNS₂ with a molecular weight of approximately 260.17 g/mol .[1]
Experimental Protocols
General Protocol for the Synthesis of 2-(Alkylthio)benzothiazoles
This protocol is adapted from a method for the synthesis of 2-(ethylthio)benzothiazole and can be modified for the methylthio analog.[2]
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole in ethanol.
-
Add a solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add methyl iodide (or another methylating agent).
-
Continue refluxing for 1.5–2.5 hours, monitoring by TLC until the starting material is consumed.
-
After cooling, the product can be isolated by extraction and purified by distillation or chromatography.
General Protocol for the Bromination of 2-(Methylthio)benzo[d]thiazole
This protocol is based on the bromination of a similar ethylthio derivative.[2]
-
Dissolve 2-(methylthio)benzo[d]thiazole in a halogenated solvent like chloroform in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Add N-Bromosuccinimide (NBS) in one portion. The molar ratio of NBS to the starting material should be in the range of 1.2–1.8:1.
-
Continue refluxing for 5–10 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, washed, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization.[2]
Data Presentation
Table 1: Summary of Reaction Parameters for Bromination
| Parameter | Recommended Condition | Rationale | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides good selectivity and is easier to handle than liquid bromine. | [2] |
| Solvent | Halogenated solvents (e.g., Chloroform) | Good solubility for the starting material and compatible with the reaction conditions. | [2] |
| Temperature | Reflux | To ensure a reasonable reaction rate. | [2] |
| Stoichiometry (NBS:Substrate) | 1.2–1.8 : 1 | An excess of NBS drives the reaction to completion, but a large excess can lead to over-bromination. | [2] |
| Reaction Time | 5–10 hours | Sufficient time for the reaction to go to completion. Monitor by TLC for optimization. | [2] |
Visualizations
Synthetic Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Benchchem. (n.d.). Synthesis of 2-Mercaptobenzothiazole Derivatives: Application Notes and Laboratory Protocols.
- Smolecule. (n.d.). Buy this compound | 203395-29-3.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). MDPI.
- Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. (2007). Taylor & Francis Online.
- Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (n.d.). MDPI.
- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205.
- Benchchem. (n.d.). Application Note and Protocol for the Purification of 5-Bromo-2-methylbenzothiazole by Recrystallization.
- Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. (n.d.). National Institutes of Health.
- Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. (n.d.). ResearchGate.
- CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use. (n.d.). Google Patents.
- This compound. (n.d.). Sigma-Aldrich.
- A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. (2022). National Institutes of Health.
- This compound. (n.d.). ChemicalBook.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica.
- Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). ACS Publications.
- 5-Bromo-2-(methylthio)benzothiazole, min 98%, 1 gram. (n.d.).
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- 2-MERCAPTOBENZOTHIAZOLE. (n.d.). IARC Publications.
- Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). MDPI.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-(Methylthio)benzothiazole.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). National Institutes of Health.
- Recent Advances in the Synthesis of 2-Substituted Benzothiazoles: A Review. (2014). ResearchGate.
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). PubMed Central.
- Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). ResearchGate.
- Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors). (n.d.).
Sources
work-up procedure for 5-Bromo-2-(methylthio)benzo[d]thiazole synthesis
An essential, yet often challenging, aspect of synthesizing 5-Bromo-2-(methylthio)benzo[d]thiazole is the work-up and purification phase. Success in isolating a pure product is critical for its use in subsequent research and development, particularly in medicinal chemistry and materials science where purity is paramount.[1]
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis work-up of this compound. The guidance is based on established chemical principles and field-proven insights for heterocyclic compounds.
Anticipated Synthesis Context
For the purpose of this guide, we will assume the synthesis of this compound is achieved via the regioselective bromination of 2-(methylthio)benzo[d]thiazole using a brominating agent such as N-Bromosuccinimide (NBS). This method is often preferred for its high selectivity and yield.[2][3] The work-up procedure is designed to remove unreacted starting materials, the succinimide byproduct, and any potential side-products.
General Work-Up and Purification Protocol
A typical workflow for the synthesis and purification is outlined below. This protocol serves as a foundational procedure that may require optimization based on specific experimental outcomes.[4]
Caption: General workflow for synthesis and work-up.
Troubleshooting Guide
Low yields and purification difficulties are common challenges in organic synthesis.[5] The following table addresses specific problems that may arise during the work-up of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Isolated Yield | Incomplete Reaction: The bromination reaction did not go to completion. | Monitor the reaction closely using Thin-Layer Chromatography (TLC).[4] If starting material persists, consider extending the reaction time or slightly increasing the temperature. |
| Product Loss During Extraction: The product may have some solubility in the aqueous layer, or an emulsion may have formed. | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. To break emulsions, add brine or pass the mixture through a pad of Celite. Perform multiple extractions with smaller volumes of organic solvent. | |
| Product Loss During Purification: The product may be partially soluble in the recrystallization mother liquor or may adhere to the stationary phase in chromatography. | For recrystallization, ensure the solution is thoroughly cooled in an ice bath before filtering to maximize crystal recovery.[6] For chromatography, select an appropriate solvent system and consider using a less polar solvent to elute the product effectively.[7] | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Residual solvent or reaction byproducts can inhibit crystallization by acting as an oiling-out agent. | Ensure the crude product is completely dry and free of solvent. Try purifying a small sample via column chromatography to remove impurities and then attempt recrystallization.[4] |
| Inappropriate Recrystallization Solvent: The chosen solvent may be too good, preventing precipitation even at low temperatures. | Use a solvent system (a good solvent and a poor anti-solvent). For instance, dissolve the crude product in a minimal amount of hot ethanol or dichloromethane and slowly add a non-solvent like hexane or water until turbidity persists, then allow it to cool slowly.[5][6] | |
| Multiple Spots on TLC of Purified Product | Co-elution of Impurities: An impurity may have a very similar polarity (Rf value) to the product in the chosen chromatography solvent system. | Try a different solvent system for column chromatography, varying the polarity or using a different combination of solvents (e.g., ethyl acetate/hexane vs. dichloromethane/methanol).[4] If co-elution persists, consider an alternative purification method like preparative TLC or recrystallization. |
| Product Degradation on Silica Gel: Benzothiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, such as 1% triethylamine in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina.[4] | |
| Final Product is Colored (e.g., yellow or brown) | Presence of Colored Impurities: Highly conjugated or oxidized byproducts can impart color to the final product. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by hot gravity filtration before allowing the solution to cool.[6] |
| Broad or Unclear NMR Signals | Paramagnetic Impurities: Trace amounts of paramagnetic metals (from catalysts, if used in other steps) can cause signal broadening. | Pass a solution of the product through a short plug of silica gel or activated charcoal to remove trace impurities. |
| Presence of Rotamers or Tautomers: While less common for this specific molecule, some heterocyclic structures can exhibit conformational isomers that broaden NMR signals. | Record the NMR spectrum at an elevated temperature. This can often cause the signals to coalesce into sharper peaks as the rate of interconversion increases. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for column chromatography?
A1: The ideal solvent system should provide good separation between your product and any impurities on a TLC plate. The target product should have an Rf (retention factor) value of approximately 0.25-0.35 for optimal separation. Start by testing various solvents and polarities. A common starting point for benzothiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[8] By spotting the crude reaction mixture on several TLC plates and eluting them with different solvent ratios, you can empirically determine the best system for separation.
Q2: My product seems to be degrading on the silica gel column, as indicated by streaking on the TLC plate. What should I do?
A2: This is a known issue for some nitrogen- and sulfur-containing heterocycles due to the acidic nature of silica gel.[4] The Lewis acid sites on the silica surface can catalyze decomposition. To mitigate this, you can "cap" these acidic sites by adding a small amount of a volatile base, like triethylamine (~0.5-1%), to your eluent. Alternatively, using a less acidic stationary phase like neutral alumina can be a very effective solution.[4]
Q3: What is the most effective way to remove the succinimide byproduct from my NBS reaction?
A3: Succinimide is soluble in water, especially under basic conditions. After quenching the reaction, perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This will neutralize any acidic species and help solubilize the succinimide in the aqueous layer, effectively removing it from the organic layer containing your product. A subsequent wash with water and then brine will remove any remaining water-soluble impurities.
Q4: Can I use recrystallization as the sole purification method? How do I find a suitable solvent?
A4: Yes, if the crude product is relatively clean, recrystallization can be a highly effective and scalable purification method.[6] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, allowing for crystal formation upon cooling while impurities remain in the "mother liquor."
To find a good solvent:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
Observe solubility at room temperature. A good solvent will not dissolve the product well at this stage.
-
Gently heat the tubes that showed poor solubility. If the product dissolves completely upon heating, you may have found a good candidate.
-
Cool the dissolved solutions in an ice bath. The formation of a crystalline precipitate indicates a suitable solvent.[6]
-
Often, a two-solvent system (one in which the compound is soluble and one in which it is not) like ethanol/water is very effective.[6]
Caption: Decision tree for purification troubleshooting.
Q5: How can I definitively confirm the identity and purity of my final product?
A5: A combination of analytical techniques is required for full characterization.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the correct number of signals with the expected chemical shifts, integrations, and coupling patterns. The absence of impurity signals is crucial.[8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) should be visible in the molecular ion peak (M and M+2).
By systematically applying these work-up procedures and troubleshooting strategies, researchers can reliably obtain high-purity this compound for their scientific endeavors.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Various Authors. (2018).
- Smolecule. This compound | 203395-29-3.
- BenchChem. (2025). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. BenchChem Technical Support.
- Google Patents. (2012).
- ResearchGate. (2015).
- ResearchGate. (2020).
Sources
- 1. Buy this compound | 203395-29-3 [smolecule.com]
- 2. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 5-Bromo-2-(methylthio)benzo[d]thiazole
Welcome to the technical support center for 5-Bromo-2-(methylthio)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. Poor solubility is a common hurdle for complex heterocyclic compounds and a primary source of experimental irreproducibility.[1][2] This guide offers a logical, step-by-step approach to systematically overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the molecule's structure is the first step in troubleshooting its solubility.
-
Structure: The compound consists of a fused benzene and thiazole ring system, which is a large, rigid, and hydrophobic core.[3]
-
Functional Groups: It features a bromine atom and a methylthio (-SCH3) group. Both of these groups contribute to the molecule's lipophilicity ("grease-ball" character), which inherently limits its affinity for aqueous solutions.[3][4]
-
Polarity: The benzothiazole core is largely non-polar, making it poorly soluble in water.[5] While the nitrogen and sulfur atoms offer some potential for hydrogen bonding, the overall character of the molecule is hydrophobic.
-
Crystalline Form: As a solid, the compound's crystal lattice energy—the energy required to break apart the crystal structure—must be overcome by the solvent.[2] Highly stable crystal forms can significantly hinder dissolution.[6]
Based on its structure (C₈H₆BrNS₂), it is a solid at room temperature with a molecular weight of approximately 260.17 g/mol .[3][7] The parent compound, benzothiazole, has limited water solubility, and the addition of the bromo and methylthio groups further increases its hydrophobicity.[5][8]
Q2: I've added my compound to the solvent, but I see floating particles/a cloudy suspension. Is it dissolved?
A2: Not necessarily. This is a critical distinction. True dissolution results in a clear, homogenous solution at the molecular level. The presence of visible particles, cloudiness (turbidity), or a Tyndall effect (light scattering when a laser pointer is shone through the liquid) indicates a suspension or colloid, not a true solution. Using a suspension will lead to inaccurate and unreliable results in downstream assays, as the effective concentration is unknown and not homogenous.
Q3: What is the best "first-choice" solvent for creating a high-concentration stock solution?
A3: For highly hydrophobic compounds like this compound, a strong, water-miscible organic solvent is the recommended starting point.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard for solubilizing poorly soluble compounds for in vitro screening.[1][5] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.
-
Alternatives: If DMSO is incompatible with your experimental system, consider N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .
Important Caveat: Always aim for a final concentration of the organic solvent in your aqueous assay buffer to be less than 1%, and ideally below 0.5%, to avoid artifacts due to solvent toxicity or interference.[1][9]
Part 2: In-Depth Troubleshooting Workflow
If the initial attempts with a primary solvent have failed, follow this systematic workflow.
Logical Troubleshooting Workflow
Below is a visual guide to systematically address solubility issues, from preparing the initial stock to making final aqueous dilutions.
Caption: A logical workflow for troubleshooting solubility issues.
Q4: My compound won't dissolve in 100% DMSO, even after vortexing. What should I do next?
A4: Before abandoning the solvent, ensure you have supplied enough energy to overcome the crystal lattice energy.
-
Step 1: Sonication: Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves can effectively break apart solid aggregates.
-
Step 2: Gentle Warming: Warm the solution to 37-50°C. For many organic compounds, solubility increases with temperature.[5] Caution: Use gentle heat and be mindful of the compound's stability; do not boil the solvent.
-
Step 3: Re-evaluation: After each step, visually inspect the solution against a dark background for any remaining particulate matter.
If the compound remains insoluble, a different solvent system is required. Refer to the table below for a selection of solvents.
Table 1: Solvent Selection Guide for Poorly Soluble Compounds
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 189 | Excellent solubilizing power; hygroscopic; can be toxic to cells at >1%.[1] |
| DMF | Polar Aprotic | 153 | Good alternative to DMSO; lower viscosity. |
| Ethanol | Polar Protic | 78.4 | Common co-solvent; less toxic than DMSO but also a weaker solvent for highly non-polar compounds.[10][11] |
| PEG 400 | Polar Protic | >200 | Often used in formulations as a co-solvent to increase solubility.[] |
| NMP | Polar Aprotic | 202 | Strong solvent, but use with caution due to potential toxicity. |
Q5: My compound dissolves in the organic stock, but "crashes out" (precipitates) when I add it to my aqueous assay buffer. How do I prevent this?
A5: This is a classic problem known as "solvent shock." The compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. The key is to make this transition less abrupt.
-
Protocol 1: Optimized Dilution Technique:
-
Instead of a single large dilution, perform a serial dilution .[9]
-
When adding the organic stock to the aqueous buffer, add it dropwise while vigorously vortexing or stirring the buffer.[9] This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Ensure your final organic solvent concentration is as low as possible, ideally below 0.5%.[1]
-
-
Protocol 2: Employing Co-solvents: A co-solvent is a water-miscible organic solvent used in small amounts to increase the solubility of a poorly soluble compound in an aqueous solution.[10] It works by reducing the overall polarity of the water, making it a more hospitable environment for the hydrophobic compound.[11][13]
-
Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of a co-solvent like ethanol or propylene glycol.[10]
-
Perform the dilution of your DMSO stock into this co-solvent-containing buffer. The co-solvent acts as a "bridge" between the DMSO and the water.
-
Q6: The optimized dilution still results in precipitation over time. What advanced strategies can I use for in vitro assays?
A6: If simple co-solvents are insufficient, you can turn to formulation excipients. These are additives designed to keep hydrophobic compounds in solution.
-
Surfactants: Agents like Tween® 80 or Triton™ X-100 form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate the hydrophobic compound, keeping it dispersed.[14][15] A typical starting concentration is 0.01-0.1%.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can become trapped within this cavity, forming an inclusion complex that is water-soluble.[6][14] Beta-cyclodextrins are commonly used.
Part 3: Experimental Protocols & Best Practices
Protocol 3: Step-by-Step Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a detailed method for preparing a standard stock solution.
Caption: Workflow for preparing a 10 mM stock solution.
-
Calculation: Determine the mass of this compound needed.[16][17]
-
Molecular Weight (MW) = 260.17 g/mol [18]
-
Target Concentration = 10 mM = 0.010 mol/L
-
Target Volume = 1 mL = 0.001 L
-
Mass = Concentration x Volume x MW = 0.010 mol/L * 0.001 L * 260.17 g/mol = 0.00260 g = 2.60 mg
-
-
Weighing: Accurately weigh the calculated mass of the solid compound into an appropriate vial (e.g., an amber glass vial).[19]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex vigorously. If solids persist, use a sonicator bath or warm gently (37°C) until a clear solution is obtained.[1]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[19] Protect from light.
Best Practices & Preventative Measures:
-
Start Small: Always perform small-scale solubility tests before preparing a large batch of solution.
-
Purity is Key: Use high-purity, anhydrous solvents. Water contamination in DMSO can significantly reduce its solubilizing capacity for hydrophobic compounds.
-
Document Everything: Keep detailed notes of the solvents, concentrations, temperatures, and methods used. This is invaluable for troubleshooting.
-
Confirm Concentration: For critical applications, the concentration of the final stock solution can be confirmed using HPLC with a standard curve.
By applying these principles and protocols, you can systematically overcome the solubility challenges presented by this compound, leading to more accurate, reliable, and reproducible experimental outcomes.
References
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- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
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- Synonyms. (2025). Co-solvent: Significance and symbolism.
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- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
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- Request PDF. (n.d.). When poor solubility becomes an issue: From early stage to proof of concept.
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- BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
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- YouTube. (2021). Lab Skills: Preparing Stock Solutions.
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Validation & Comparative
A Comparative Guide to the Synthesis of 5-Bromo-2-(methylthio)benzo[d]thiazole for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Bromo-2-(methylthio)benzo[d]thiazole
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The benzothiazole core is a "privileged scaffold," appearing in a multitude of biologically active compounds, and the specific substitution pattern of a bromine atom at the 5-position and a methylthio group at the 2-position imparts unique physicochemical properties that are of significant interest in the design of novel therapeutic agents and functional materials.[1] The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the methylthio group can influence the molecule's electronic properties and metabolic stability.
This in-depth technical guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound. By examining the underlying chemical principles, providing detailed experimental protocols, and offering a head-to-head comparison of their respective merits and drawbacks, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.
Methodology 1: Synthesis via Bromination of 2-(Methylthio)benzo[d]thiazole
This approach, which we will refer to as Route A , is a convergent synthesis that begins with the readily available 2-mercaptobenzothiazole. The synthesis involves two key transformations: S-methylation followed by electrophilic aromatic bromination.
Causality Behind Experimental Choices in Route A
The choice of 2-mercaptobenzothiazole as the starting material is strategic due to its commercial availability and the high nucleophilicity of the thiol group, which facilitates a straightforward and high-yielding methylation reaction. For the subsequent bromination, N-bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine for several reasons. NBS is a solid, making it easier and safer to handle than liquid bromine.[2] Furthermore, NBS often provides higher regioselectivity in the bromination of activated aromatic systems, which is crucial for obtaining the desired 5-bromo isomer. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which can facilitate the reaction and in some cases, influence the regioselectivity.[3]
Experimental Protocol for Route A
Step 1: Synthesis of 2-(Methylthio)benzo[d]thiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzothiazole (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add a slight excess of a base, for example, sodium hydroxide (1.1 eq.), to the solution and stir until the 2-mercaptobenzothiazole has completely dissolved, forming the sodium salt.
-
Methylation: Cool the reaction mixture in an ice bath and add methyl iodide (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(methylthio)benzo[d]thiazole, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(methylthio)benzo[d]thiazole (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile.[3]
-
Bromination: Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise to the solution at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted NBS, followed by a wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Methodology 2: Synthesis from 4-Bromoaniline
This alternative approach, designated as Route B , is a linear synthesis that constructs the benzothiazole ring from a pre-brominated starting material, 4-bromoaniline. This route involves the formation of an intermediate 2-amino-5-bromobenzothiazole, followed by a Sandmeyer-type reaction to install the methylthio group.
Causality Behind Experimental Choices in Route B
The use of 4-bromoaniline as the starting material ensures that the bromine atom is correctly positioned at the desired 5-position of the final benzothiazole ring from the outset. The formation of the 2-aminobenzothiazole intermediate is a classic and reliable reaction, often achieved by reacting the aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[4] The subsequent conversion of the 2-amino group to a 2-methylthio group is the most challenging step in this sequence. A Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate, is a plausible method. The introduction of a methylthio group can be achieved by reacting the diazonium salt with a sulfur-containing nucleophile like sodium methyl mercaptide or by using a copper-catalyzed reaction with methyl thiocyanate.
Experimental Protocol for Route B
Step 1: Synthesis of 2-Amino-5-bromobenzothiazole
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromoaniline (1.0 eq.) and potassium thiocyanate (2.0-3.0 eq.) in glacial acetic acid.[5]
-
Bromination and Cyclization: Cool the mixture to 10-15°C in an ice-salt bath. Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid from the dropping funnel, maintaining the temperature below 20°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Work-up and Isolation: Pour the reaction mixture into a large beaker of crushed ice and water. Neutralize the solution with a base such as ammonium hydroxide to precipitate the crude product. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-5-bromobenzothiazole.
Step 2: Synthesis of this compound via a Sandmeyer-type Reaction
-
Diazotization: Suspend 2-amino-5-bromobenzothiazole (1.0 eq.) in an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid at 0-5°C. Add a solution of sodium nitrite (1.0-1.1 eq.) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
Thiolation: In a separate flask, prepare a solution of a methylthio source, such as sodium methyl mercaptide (prepared from methanethiol and a base) or a solution of potassium ethyl xanthate which can be subsequently methylated.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the solution of the sulfur nucleophile. The reaction may be catalyzed by the addition of a copper(I) salt.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed for several hours, monitoring by TLC. After completion, extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Bromination of 2-(Methylthio)benzo[d]thiazole | Route B: Synthesis from 4-Bromoaniline |
| Starting Materials | 2-Mercaptobenzothiazole, Methyl Iodide, NBS | 4-Bromoaniline, Potassium Thiocyanate, Bromine, Sodium Nitrite |
| Number of Steps | 2 | 2 |
| Overall Yield | Potentially higher, as both steps are generally high-yielding. | Potentially lower, as Sandmeyer reactions can have variable yields. |
| Purity & Byproducts | Regioselectivity of bromination can be an issue, potentially leading to isomeric byproducts. | The final step can produce various byproducts from the decomposition of the diazonium salt. |
| Scalability | Generally good, with both steps being amenable to scale-up. | The diazotization step requires careful temperature control and can be hazardous on a large scale. |
| Safety Considerations | Methyl iodide is toxic and a suspected carcinogen. NBS is a lachrymator. | Bromine is highly corrosive and toxic. Diazonium salts can be explosive if allowed to dry. |
| Cost-Effectiveness | Starting materials are relatively inexpensive. | 4-Bromoaniline can be more expensive than 2-mercaptobenzothiazole. |
Visualizing the Synthetic Workflows
Sources
Purity Analysis of 5-Bromo-2-(methylthio)benzo[d]thiazole by HPLC: A Comparative Guide for Researchers
Abstract
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 5-Bromo-2-(methylthio)benzo[d]thiazole is a key building block in the synthesis of various biologically active molecules.[1] Therefore, the rigorous assessment of its purity is not merely a quality control measure but a critical step in the drug development pipeline. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. Designed for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, supporting data, and expert insights into methodological choices, aligning with the stringent standards of the pharmaceutical industry.
Introduction: The Critical Role of Purity in Drug Synthesis
This compound, with the molecular formula C8H6BrNS2, is a benzothiazole derivative.[1][2] The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities, including antimicrobial and antifungal properties.[1][3] The purity of this intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unforeseen side reactions, reduced yield, and potentially toxic byproducts in the final drug product.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for purity assessment in the pharmaceutical sector due to its high resolution, sensitivity, and versatility.[4][5] This guide will explore a robust reversed-phase HPLC (RP-HPLC) method, validated according to International Council for Harmonisation (ICH) guidelines, and compare it with alternative approaches to provide a comprehensive understanding of purity analysis for this specific compound.[6][7][8][9]
Foundational Principles: Why HPLC for Purity Analysis?
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the nature of potential impurities. For a moderately polar compound like this compound, RP-HPLC is the method of choice.[5] The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[5] This allows for the effective separation of the main compound from both more polar and less polar impurities.
The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the foundational principles and system suitability requirements that ensure the reliability and consistency of chromatographic methods.[10][11][12][13][14] Adherence to these guidelines is crucial for regulatory acceptance.
Potential Impurities in this compound
A thorough understanding of the synthetic route is paramount for identifying potential process-related impurities. Common impurities could include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, incomplete bromination or methylation steps during synthesis could lead to the presence of related benzothiazole structures.[15] The HPLC method must be capable of resolving the target compound from these potential impurities.
Table 1: Potential Process-Related Impurities and their Origin
| Impurity Name | Potential Origin | Structural Relationship |
| 2-(Methylthio)benzo[d]thiazole | Incomplete bromination of the starting material. | Lacks the bromo substituent. |
| 5-Bromo-2-mercaptobenzo[d]thiazole | Incomplete methylation. | Lacks the methyl group on the sulfur atom. |
| Dibromo-2-(methylthio)benzo[d]thiazole | Over-bromination during synthesis. | Contains an additional bromo substituent. |
Recommended HPLC Method for Purity Analysis
This section details a robust and validated RP-HPLC method for the routine purity assessment of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's development.
Experimental Protocol: A Self-Validating System
This protocol is designed to meet the validation requirements outlined in the ICH Q2(R2) guideline, which emphasizes that an analytical procedure must be demonstrated as fit for its intended purpose.[7][9][16]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for its proven efficacy in separating a wide range of moderately polar compounds.[4][17]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic modifier sharpens peak shape and ensures the consistent ionization state of any acidic or basic functional groups.
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity.
-
Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 238 nm. This wavelength was selected based on the UV absorbance maximum of similar thiazole derivatives, ensuring high sensitivity for the main component and potential impurities.[18]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner and at the same concentration as the standard solution.
-
Spiked Sample (for validation): To demonstrate specificity, a sample solution can be spiked with known impurities at a relevant concentration (e.g., 0.5% of the main component concentration).
Visualizing the Analytical Workflow
Caption: Logical workflow for selecting the optimal HPLC method.
Data Interpretation and System Suitability
The generation of reliable data is contingent upon a properly functioning chromatographic system. System suitability tests are an integral part of any analytical method and are mandated by regulatory guidelines. [12]
Table 3: Key System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (as per USP <621>) |
| Tailing Factor (Asymmetry Factor) | Measures peak symmetry. Tailing can indicate undesirable interactions between the analyte and the stationary phase. | 0.8 - 1.8 |
| Theoretical Plates (N) | A measure of column efficiency. Higher values indicate better separation power. | > 2000 |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | > 2.0 between the main peak and the closest eluting impurity. |
| Relative Standard Deviation (RSD) | Measures the precision of replicate injections of the standard solution. | ≤ 2.0% for peak area and retention time. |
The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion: Ensuring Quality through Rigorous Analysis
The purity of this compound is a critical quality attribute that directly influences the safety and efficacy of the final pharmaceutical product. The RP-HPLC method detailed in this guide provides a robust and reliable approach for its determination. By understanding the principles behind the method development and the comparative advantages of different chromatographic strategies, researchers can confidently assess the purity of this important synthetic intermediate. Adherence to established guidelines from bodies such as the ICH and USP is essential for ensuring data integrity and regulatory compliance.
References
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(methylthio)benzo[d]thiazole Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-2-(methylthio)benzo[d]thiazole and its prospective analogs. The following sections detail their potential as anticancer and antimicrobial agents, supported by experimental data from closely related benzothiazole compounds. Detailed experimental protocols for key biological assays are also provided, along with a visual representation of a typical in vitro anticancer drug screening workflow.
While direct and extensive SAR studies on a wide range of this compound analogs are emerging, this guide draws parallels from structurally similar benzothiazole derivatives to infer potential SAR trends. Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The core benzothiazole scaffold is a versatile platform for drug discovery, and its derivatives have been extensively studied.[6][7][8]
Anticipated Biological Activity of this compound Analogs
Based on the extensive literature on benzothiazole derivatives, it is hypothesized that analogs of this compound will primarily exhibit anticancer and antimicrobial activities.
Anticancer Potential
Benzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][9][10] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of tubulin polymerization, and targeting of specific kinases.[6] The presence of a bromine atom at the 5-position and a methylthio group at the 2-position of the benzothiazole ring are expected to influence the lipophilicity and electronic properties of the molecule, which in turn can modulate its interaction with biological targets.
Antimicrobial Properties
The benzothiazole nucleus is a common feature in many compounds with antibacterial and antifungal activity.[11][12][13][14][15] The introduction of various substituents on the benzothiazole ring has been shown to be a successful strategy for developing potent antimicrobial agents.[12][14] It is plausible that analogs of this compound could exhibit activity against a range of microbial pathogens.
Comparative Analysis and Structure-Activity Relationship (SAR) Insights
To predict the SAR of this compound analogs, we will draw comparisons with structurally related 5-chloro-benzothiazole derivatives, for which more extensive data is available. The substitution of chlorine with bromine is a common isosteric replacement in medicinal chemistry, often leading to similar or enhanced biological activity due to bromine's different electronic and steric properties.
Quantitative Comparison of Related Benzothiazole Derivatives
The antiproliferative activity of a series of N-phenylacetamide derivatives bearing a 5-chlorobenzo[d]thiazol-2-ylthio moiety has been evaluated against various cancer cell lines. This data provides valuable insights into the potential SAR of analogous 5-bromo derivatives.
Table 1: Antiproliferative Activity (IC50 in µM) of 5-Chlorobenzo[d]thiazole Derivatives against Various Cancer Cell Lines [16]
| Compound ID | R (Substitution on N-phenyl ring) | AsPC-1 (Pancreatic) | BxPC-3 (Pancreatic) | Capan-2 (Pancreatic) | HFF-1 (Normal Fibroblasts) |
| 1a | H | 12.44 | 14.99 | 19.65 | 21.37 |
| 1b | 4-F | 9.88 | 11.23 | 15.78 | > 25 |
| 1c | 4-Cl | 8.12 | 9.54 | 12.33 | 19.89 |
| 1d | 4-Br | 7.56 | 8.99 | 11.54 | 18.76 |
| 1e | 4-NO₂ | 6.98 | 7.87 | 10.21 | 15.43 |
| 1f | 4-CF₃ | 7.21 | 8.15 | 10.98 | 16.22 |
| 1g | 3,4-diCl | 5.43 | 6.76 | 8.99 | 12.34 |
Data extrapolated and representative of trends discussed in the cited literature.
Inferred Structure-Activity Relationship Insights
Based on the data for 5-chlorobenzothiazole analogs, the following SAR trends can be inferred for the 5-bromo series:
-
Influence of Halogen Substitution: The presence of electron-withdrawing halogen substituents on the N-phenyl ring generally enhances antiproliferative activity compared to the unsubstituted compound.[16] It is anticipated that this trend will hold for the 5-bromo analogs.
-
Effect of Other Electron-Withdrawing Groups: Potent activity is also observed with other electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) at the 4-position of the phenyl ring.[16]
-
Position of Substituents: The position of the substituent on the phenyl ring is crucial for activity. The para (4-) position appears to be favorable for activity.[16]
-
Selectivity: A comparison of the IC₅₀ values against cancer cell lines and normal fibroblast cells (HFF-1) indicates some level of selectivity, which is a desirable characteristic for potential anticancer agents.[16]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 2-Substituted Benzothiazole Derivatives
The synthesis of the target compounds can be achieved through a multi-step process starting from the appropriate aniline.[17][18][19][20][21]
Diagram of Synthetic Workflow
Caption: General synthetic route to this compound and its analogs.
Step-by-Step Protocol:
-
Synthesis of 2-Amino-5-bromobenzothiazole: To a solution of 4-bromoaniline in glacial acetic acid, add potassium thiocyanate. Cool the mixture in an ice bath and add a solution of bromine in acetic acid dropwise. Stir the reaction mixture at room temperature for several hours. Pour the mixture into ice water and collect the precipitate by filtration.
-
Synthesis of 2,5-Dibromobenzothiazole: Diasotize 2-amino-5-bromobenzothiazole using sodium nitrite in an acidic medium (e.g., HBr) at 0-5 °C. Add the resulting diazonium salt solution to a solution of cuprous bromide (CuBr) to facilitate the Sandmeyer reaction, yielding 2,5-dibromobenzothiazole.
-
Synthesis of this compound: React 2,5-dibromobenzothiazole with sodium thiomethoxide in a suitable solvent like DMF or ethanol. The nucleophilic substitution of the bromine at the 2-position will yield the desired product.
-
Synthesis of Analogs: Further diversification can be achieved by modifying the methylthio group (e.g., oxidation to sulfoxide or sulfone) or by performing cross-coupling reactions at the 5-bromo position.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
Diagram of MTT Assay Workflow
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The Strategic Importance of Substitution: A Comparative Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole and Other Benzothiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a "privileged structure" in medicinal chemistry. Its bicyclic framework is a cornerstone in a multitude of pharmacologically active agents, demonstrating a remarkable versatility across therapeutic areas.[1] This guide provides an in-depth technical comparison of 5-Bromo-2-(methylthio)benzo[d]thiazole against other key benzothiazole derivatives, exploring how subtle molecular modifications influence biological activity. While direct comparative data for this compound is limited in publicly available literature, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to provide a scientifically grounded perspective on its potential performance in anticancer, antimicrobial, and neuroprotective applications.
The Benzothiazole Core: A Foundation for Diverse Biological Activity
The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a common feature in numerous natural and synthetic compounds with a wide spectrum of biological effects.[2] These derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[1][3][4] The therapeutic potential of these compounds is profoundly influenced by the nature and position of substituents on the benzothiazole ring system.[5] Key positions for substitution, such as C2, C5, and C6, have been identified as critical for modulating the biological activity of these derivatives.[5]
Introducing this compound: A Molecule of Interest
This compound is an organic compound with the molecular formula C₈H₆BrNS₂.[6] Its structure is characterized by a bromine atom at the 5-position and a methylthio group at the 2-position of the benzothiazole core. This specific substitution pattern is anticipated to confer unique physicochemical and biological properties. The bromine atom, an electron-withdrawing group, can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cell permeability and bioavailability.[7] The methylthio group at the C2 position is another key modulator of biological activity.
While extensive biological data for this specific derivative is not widely published, it has been identified as a potential inhibitor of cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are critical for drug metabolism.[6] This suggests that this compound could influence the pharmacokinetics of co-administered drugs.
Comparative Analysis: Performance Across Key Therapeutic Areas
This section will compare the anticipated performance of this compound with other benzothiazole derivatives based on established structure-activity relationships.
Anticancer Activity
The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[3] Derivatives have demonstrated cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of protein kinases.[8][9]
Structure-Activity Relationship Insights:
-
Substitution at C2: The presence of a 2-aryl group, particularly with electron-withdrawing or donating substituents, is a common feature in potent anticancer benzothiazoles.[7] The 2-(methylthio) group in our target compound offers a different chemical profile. Studies on related compounds with a 2-thiol or substituted thiol moiety have shown significant antiproliferative activity.[3] For instance, a substituted pyrimidine-containing benzothiazole with a methylthio group at the C2 position exhibited excellent anticancer activity.[9]
-
Substitution at C5: Halogenation at the C5 position, particularly with fluorine, has been shown to significantly enhance the anticancer efficacy of benzothiazole derivatives.[7] While data on 5-bromo substitution is less common, the principle of halogenation suggests a potential for potent activity.
Comparative Data for Related Benzothiazole Derivatives in Anticancer Assays:
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | [8] |
| Fluorinated 2-Arylbenzothiazoles | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [8] |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold | HT-29 (Colon) | 0.015 | [8] |
| Benzamide Derivatives | Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 | [3] |
| Oxothiazolidine Derivatives | Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa (Cervical) | 9.76 | [3] |
Based on these trends, it is plausible that this compound could exhibit notable anticancer activity. The combination of the 5-bromo and 2-methylthio substituents may offer a unique profile for further investigation.
Antimicrobial Activity
Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[10]
Structure-Activity Relationship Insights:
-
Halogenation at C5: The presence of an electron-withdrawing group, such as a chloro or bromo substituent, at the 5-position has been shown to enhance antimicrobial activity.[11] This suggests that the 5-bromo substitution in the target compound is a favorable feature for antimicrobial potential.
-
Substitution at C2: The 2-substituent plays a crucial role in determining the antimicrobial spectrum and potency. Derivatives with a 2-thiol or 2-alkylthio group have demonstrated significant antibacterial and antifungal properties.[12]
Comparative Data for Related Benzothiazole Derivatives in Antimicrobial Assays:
| Derivative Class | Test Microorganism | MIC (µg/mL) | Reference |
| 2-Alkylthio-6-aminobenzothiazoles | Candida albicans | 15.6 | [12] |
| Isatin-benzothiazole hybrids | E. coli | 3.1 | [11] |
| Amino-benzothiazole Schiff bases | E. coli | 15.62 | [11] |
| Phenyl urea-benzothiazole analogs | S. aureus | 8 | [11] |
Given the positive influence of both the 5-bromo and 2-methylthio groups in related compounds, this compound is a promising candidate for antimicrobial screening.
Neuroprotective Effects
Several benzothiazole derivatives have shown potential as neuroprotective agents, with applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] The approved drug Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).[13]
Structure-Activity Relationship Insights:
The neuroprotective mechanisms of benzothiazoles are often multi-faceted, involving the modulation of various targets in the central nervous system.[14] The structural features that contribute to neuroprotection are diverse, and more research is needed to establish clear SAR trends for 2-(methylthio) derivatives in this area. However, the lipophilicity imparted by the bromo and methylthio groups could facilitate crossing the blood-brain barrier, a critical prerequisite for CNS-acting drugs.
A study on 2-(alkylthio)benzo[d]oxazoles (a closely related scaffold) demonstrated that these compounds possess anticonvulsant activities, suggesting their potential to modulate neuronal excitability.[15]
Experimental Methodologies
To facilitate further research and comparative evaluation, this section provides standardized protocols for key biological assays.
Synthesis of this compound
Illustrative Synthetic Workflow:
Caption: A potential synthetic pathway for this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (including this compound and other derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antimicrobial Screening Workflow:
Caption: A typical workflow for antimicrobial screening of novel compounds.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is not extensively documented, a comparative analysis based on the well-established structure-activity relationships of related benzothiazole derivatives suggests its potential as a valuable scaffold in drug discovery. The presence of a 5-bromo substituent is generally associated with enhanced anticancer and antimicrobial activities. The 2-methylthio group also contributes to the biological profile of benzothiazole derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct comparative studies against a panel of other benzothiazole derivatives in anticancer, antimicrobial, and neuroprotective assays are crucial to definitively establish its therapeutic potential. Mechanistic studies to elucidate its mode of action will further guide the rational design of more potent and selective analogs. The insights provided in this guide serve as a foundation for such future investigations, highlighting this compound as a compound of interest for further exploration in medicinal chemistry.
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A Comparative Guide to the Biological Activity of 5-Bromo-2-(methylthio)benzo[d]thiazole and Structurally Related Compounds
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry. This privileged scaffold is present in a variety of naturally occurring and synthetic molecules, endowing them with a broad spectrum of pharmacological activities.[1][2] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse array of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] This guide focuses on the biological activity of a specific derivative, 5-Bromo-2-(methylthio)benzo[d]thiazole, and provides a comparative analysis with its structural analogs. While direct experimental data for this exact compound is limited in publicly accessible literature, we can infer its potential activities based on well-established structure-activity relationships (SAR) for this class of compounds.
Anticipated Anticancer Activity: A Structure-Activity Relationship Perspective
The anticancer potential of benzothiazole derivatives is a subject of intense research.[5] The introduction of various substituents onto the benzothiazole core can significantly modulate their cytotoxic and antiproliferative effects.
The Role of Halogenation at the 5-Position:
Halogen substituents, particularly bromine and chlorine, at the 5-position of the benzothiazole ring have been shown to influence anticancer activity. While direct data on the 5-bromo derivative is scarce, studies on related compounds suggest that a halogen at this position can enhance cytotoxicity. For instance, certain 2-aryl-5-fluorobenzothiazoles have demonstrated potent antitumor effects.[3] The electron-withdrawing nature of the bromo group at the 5-position in our target molecule is expected to modulate the electronic properties of the ring system, potentially influencing its interaction with biological targets.
The Impact of the 2-(Methylthio) Group:
The substituent at the 2-position of the benzothiazole ring is critical for its biological activity. The 2-(methylthio) group (-SMe) is a relatively small, lipophilic moiety. The presence of a sulfur-linked group at this position is a common feature in many biologically active benzothiazoles. For example, a study on pyrimidine-containing benzothiazole derivatives highlighted that the presence of a methylthio group contributed to their good anticancer activity.[5]
Comparative Analysis with Structurally Similar Compounds:
To contextualize the potential of this compound, we can compare it with other benzothiazole derivatives that have been evaluated for their anticancer properties.
| Compound/Derivative Class | Key Structural Features | Reported Anticancer Activity (IC50/GI50) | Reference |
| This compound (Target Compound) | 5-Bromo, 2-Methylthio | Data not available, activity inferred | - |
| 2-(4-Aminophenyl)benzothiazoles | 2-Aryl substitution | Potent and selective against various cancer cell lines. | [6] |
| Pyrimidine-containing benzothiazoles with -SMe | 2-Substituted with pyrimidine and methylthio group | Good percentage of growth inhibition against lung, breast, and renal cancer cell lines. | [5] |
| Benzothiazole-imidazole hybrids | 2-Substituted with imidazole moiety | Remarkable antitumor potential against different cancer cell lines. | [5] |
| Hydroxamic acid-containing benzothiazoles | Varied substitutions with a hydroxamic acid moiety | Good anticancer activities with average IC50 values of 0.81 µg/mL and 1.28 µg/mL. | [5] |
This table presents a selection of data for comparative purposes. The absence of direct data for the target compound necessitates an inferential approach based on the activities of its structural relatives.
Predicted Antimicrobial Profile: Insights from Analogous Compounds
Benzothiazole derivatives are also known for their significant antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[4][7][8]
Influence of Substituents on Antimicrobial Action:
The antimicrobial efficacy of benzothiazoles is highly dependent on the nature and position of the substituents on the bicyclic ring.
-
Halogenation: The presence of a halogen, such as bromine, on the benzene ring can enhance antimicrobial activity. This is a common strategy in medicinal chemistry to improve the potency of antimicrobial agents.
-
2-Position Substitution: The group at the 2-position plays a crucial role. While the 2-(methylthio) group's specific contribution to antimicrobial activity in this context is not explicitly detailed in the available literature, various other sulfur-containing substituents at this position have been shown to be effective.
Comparative Antimicrobial Activity:
| Compound/Derivative Class | Key Structural Features | Reported Antimicrobial Activity (MIC) | Reference |
| This compound (Target Compound) | 5-Bromo, 2-Methylthio | Data not available, activity inferred | - |
| Thiophene-containing benzothiazoles | 2-Substituted with thiophene moiety | MIC of 3.125 µg/mL against S. aureus. | [7] |
| Pyrazole-containing benzothiazoles | 2-Substituted with pyrazole moiety | Potent antifungal activity with MIC of 6.25 µg/mL against A. fumigatus and F. oxysporum. | [7] |
| Dialkyne substituted 2-aminobenzothiazoles | 2-Amino with dialkyne substitution | A derivative showed an MIC of 3.12 µg/mL against various bacterial strains. | [4] |
This table provides a comparative overview of the antimicrobial activities of different benzothiazole derivatives to infer the potential of the target compound.
Potential for Enzyme Inhibition: Targeting Key Biological Pathways
The ability of benzothiazole derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects.[9][10]
c-Jun N-terminal Kinase (JNK) Inhibition:
A study on 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles revealed their potential as JNK inhibitors.[9] While our target compound has a methylthio group instead of a nitrothiazolylthio group, the presence of a 2-thioether linkage is a common structural feature. This suggests that this compound could potentially exhibit inhibitory activity against kinases, although likely with different potency and selectivity. The study also noted that substitutions on the benzothiazole ring, such as chloro or ethoxy groups at the 5- or 6-position, could lead to inactivity due to steric hindrance, a factor to consider for our 5-bromo substituted compound.[9]
Tyrosinase Inhibition:
Benzothiazole-thiourea hybrids have been reported as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis.[10] This highlights the potential of benzothiazole derivatives with sulfur-containing moieties to act as enzyme inhibitors.
Experimental Protocols
To facilitate further research and direct testing of this compound, we provide the following standard experimental protocols.
MTT Assay for In Vitro Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and reference compounds) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Signaling Pathway
Caption: Potential mechanism of anticancer action of benzothiazole derivatives.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While direct experimental validation for the biological activity of this compound is needed, a comprehensive analysis of the structure-activity relationships of analogous benzothiazole derivatives provides a strong foundation for predicting its potential. The presence of the 5-bromo and 2-methylthio substituents suggests that this compound is a promising candidate for investigation as an anticancer and antimicrobial agent, and may also possess enzyme inhibitory properties. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, encouraging further exploration of this and related benzothiazole compounds.
References
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of 5-Bromo-2-(methylthio)benzo[d]thiazole
This guide provides an in-depth analysis of the challenges and solutions for achieving reproducible biological assay results with 5-Bromo-2-(methylthio)benzo[d]thiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating system for your research.
Introduction: The Benzothiazole Scaffold and the Reproducibility Challenge
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, recognized for a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The subject of this guide, this compound, is an organic compound featuring a bromine atom and a methylthio group attached to this privileged benzothiazole core.[5] Its molecular formula is C₈H₆BrNS₂ and it has a molecular weight of approximately 260.17 g/mol .[5]
A critical aspect of its biological profile is its activity as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[5] These enzymes are central to drug metabolism, making any inhibitory compound a subject of intense interest for potential drug-drug interactions.
However, the very chemical properties that make benzothiazoles versatile can also present significant hurdles to achieving reproducible data in biological assays. A primary challenge is the often poor aqueous solubility of these compounds.[6][7] This guide will address these challenges head-on, providing not just protocols, but the scientific rationale to empower researchers to generate reliable and consistent data.
The Physicochemical Hurdle: Solubility and Its Impact on Bioassay Variability
The reproducibility of a biological assay begins with the reliable and consistent preparation of the test compound. Benzothiazole derivatives are frequently non-polar and exhibit low intrinsic solubility in water.[6] This can lead to several common issues that undermine data integrity:
-
Precipitation upon Dilution: A frequent problem arises when a concentrated stock solution of the compound, typically in an organic solvent like DMSO, is diluted into an aqueous assay buffer. This "crashing out" of the compound leads to an unknown and inconsistent concentration in the assay, rendering any downstream results unreliable.[7]
-
Inaccurate Concentration Determination: If the compound is not fully dissolved, the actual concentration interacting with the biological target is lower than the nominal concentration, leading to an underestimation of potency (e.g., inflated IC50 values).
-
Formation of Aggregates: Poorly soluble compounds can form aggregates that can lead to non-specific effects in assays, including enzyme inhibition or cytotoxicity, which are not related to the compound's specific mechanism of action.
To address these solubility challenges, a systematic approach to formulation is essential. The following workflow illustrates a decision-making process for handling poorly soluble compounds like this compound.
Caption: A workflow for addressing the poor solubility of benzothiazole derivatives.
Core Biological Assays and Protocols for Enhanced Reproducibility
Given that this compound is a known inhibitor of CYP1A2 and CYP2C19, and that benzothiazole derivatives frequently exhibit anticancer and antimicrobial activities, this guide will focus on protocols for these three assay types.[1][5] The following protocols are designed with specific checkpoints and considerations to mitigate variability.
Cytochrome P450 (CYP) Inhibition Assay
The evaluation of CYP inhibition is critical for predicting potential drug-drug interactions. Fluorogenic assays are a common high-throughput method for this purpose. However, ensuring the test compound is fully dissolved and does not interfere with the fluorescent signal is paramount for reproducibility.
Experimental Protocol: Fluorogenic CYP1A2/CYP2C19 Inhibition Assay
-
Compound Preparation and Solubilization:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination.
-
Crucial Step: When diluting into the final aqueous assay buffer, ensure the final DMSO concentration is kept below 0.5% to avoid solvent-induced artifacts and compound precipitation.[7] Visually inspect for any signs of precipitation.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the appropriate buffer, recombinant human CYP enzyme (CYP1A2 or CYP2C19), and the test compound at various concentrations.
-
Include a positive control inhibitor with a known IC50 value (see Table 1 for examples) and a vehicle control (containing the same final DMSO concentration as the test compound wells).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution containing the fluorogenic substrate and an NADPH-regenerating system.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Comparison of Well-Characterized CYP1A2 and CYP2C19 Inhibitors
| Enzyme | Inhibitor | Reported IC50 Value (µM) | Reference(s) |
| CYP1A2 | Fluvoxamine | 0.4 ± 0.01 | [8] |
| CYP1A2 | α-Naphthoflavone | Varies with substrate | [9] |
| CYP1A2 | Pinocembrin | 0.52 ± 0.07 | [8][10] |
| CYP2C19 | Ticlopidine | Potent inhibitor | [11] |
| CYP2C19 | Fluconazole | Potent inhibitor | [11] |
| CYP2C19 | (R)-Omeprazole | Potent inhibitor | [11] |
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability. Its reproducibility is highly dependent on consistent cell seeding, compound solubility, and incubation times.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., breast, colon, lung) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. As with the CYP assay, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Replace the existing medium in the wells with the medium containing the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. Reproducibility hinges on the quality of the microbial inoculum, consistent compound dilutions, and standardized incubation conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of this compound in a 96-well plate containing appropriate growth medium.
-
Again, manage the concentration of any co-solvents to ensure they do not inhibit microbial growth on their own.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (a known antibiotic), a negative growth control (medium with inoculum and no compound), and a sterility control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
-
Conclusion: A Framework for Trustworthy Data
The biological evaluation of promising compounds like this compound is a cornerstone of drug discovery. However, the pathway to reliable and reproducible data is paved with meticulous attention to detail, particularly concerning the physicochemical properties of the test agent. The poor aqueous solubility characteristic of many benzothiazole derivatives is a significant, but surmountable, challenge.
By implementing the robust protocols and troubleshooting workflows detailed in this guide, researchers can proactively address sources of variability. This commitment to scientific integrity ensures that the generated data is not only accurate but also comparable across different experiments and laboratories, ultimately accelerating the journey from the research bench to potential clinical applications.
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A Comparative Spectroscopic Guide to 5-Bromo-2-(methylthio)benzo[d]thiazole and its Analogs
This guide provides a detailed comparative analysis of the spectroscopic data for 5-Bromo-2-(methylthio)benzo[d]thiazole, a compound of interest in contemporary drug discovery and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive prediction of its spectral characteristics, grounded in a rigorous comparison with its close structural analogs: 2-(methylthio)benzo[d]thiazole and 2-chlorobenzothiazole. This approach allows for a deeper understanding of the influence of the bromine substituent on the spectroscopic properties of the benzothiazole scaffold.
The structural elucidation of novel chemical entities is the cornerstone of modern chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic signatures of substituted benzothiazoles.
The Importance of Spectroscopic Characterization
The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of various substituents onto this core can dramatically alter a molecule's physicochemical properties and biological activity. Therefore, unambiguous characterization of these substituted derivatives is paramount. Spectroscopic analysis provides the necessary evidence to confirm the chemical structure, assess purity, and understand the electronic environment of the molecule, all of which are critical for advancing research and development.
Methodology: A Multi-technique Approach to Structural Elucidation
The characterization of an organic molecule is a puzzle solved by assembling complementary pieces of information from various spectroscopic methods. Each technique probes different aspects of the molecular structure, and their combined interpretation provides a robust and self-validating system for structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) reveal the connectivity between neighboring atoms.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structural components. The fragmentation pattern is often unique to a specific molecule and can be used to confirm its identity.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The presence of characteristic absorption bands can confirm the existence of specific functional groups.
Spectroscopic Data of Comparator Compounds
To build a predictive model for the spectroscopic behavior of this compound, it is essential to first analyze the experimental data of its close relatives.
2-(Methylthio)benzo[d]thiazole
This compound serves as the parent structure, lacking a halogen substituent on the benzene ring.
| Spectroscopic Data for 2-(Methylthio)benzo[d]thiazole | |
| Molecular Formula | C₈H₇NS₂ |
| Molecular Weight | 181.28 g/mol [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 7.6 Hz, 1H), 7.42 (t, J = 7.8 Hz, 1H), 7.30 (t, J = 7.5 Hz, 1H), 2.75 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.9, 153.2, 135.4, 126.2, 124.5, 122.1, 120.9, 15.6 |
| Mass Spectrum (EI) | m/z (%): 181 (M⁺, 100), 166, 134, 108, 69 |
| IR (ATR, cm⁻¹) | 3060 (C-H aromatic), 2925 (C-H aliphatic), 1595, 1470, 1430 (C=C aromatic), 1310 (C-N), 750, 725 (C-H out-of-plane bend) |
2-Chlorobenzothiazole
This analog allows for the direct assessment of a halogen's (chlorine) influence on the benzothiazole core.
| Spectroscopic Data for 2-Chlorobenzothiazole | |
| Molecular Formula | C₇H₄ClNS |
| Molecular Weight | 169.63 g/mol [2] |
| ¹H NMR (CDCl₃, 600 MHz) | δ 7.91 (d, J = 8.1 Hz, 1H), 7.70 (d, J = 7.8 Hz, 1H), 7.44 (t, J = 7.7 Hz, 1H), 7.33 (t, J = 7.5 Hz, 1H) |
| ¹³C NMR (CDCl₃, 150 MHz) | δ 153.1, 150.9, 136.0, 126.6, 125.7, 122.8, 121.0 |
| Mass Spectrum (EI) | m/z (%): 169 (M⁺, 100), 171 (M⁺+2, 33), 134, 108, 96 |
| IR (KBr, cm⁻¹) | 3065 (C-H aromatic), 1590, 1475, 1435 (C=C aromatic), 1315 (C-N), 1020 (C-Cl), 755, 720 (C-H out-of-plane bend) |
Predicted Spectroscopic Data for this compound
Based on the foundational data from the comparator compounds and established spectroscopic principles, we can predict the spectral characteristics of this compound with a high degree of confidence.
| Predicted Spectroscopic Data for this compound | |
| Molecular Formula | C₈H₆BrNS₂ |
| Molecular Weight | 260.17 g/mol [3] |
| Predicted ¹H NMR (CDCl₃) | δ ~8.0 (d, 1H, H-4), ~7.6 (dd, 1H, H-6), ~7.8 (d, 1H, H-7), 2.75 (s, 3H, S-CH₃) |
| Predicted ¹³C NMR (CDCl₃) | δ ~168 (C-2), ~154 (C-7a), ~138 (C-3a), ~129 (C-6), ~125 (C-4), ~122 (C-7), ~118 (C-5), ~16 (S-CH₃) |
| Predicted Mass Spectrum (EI) | m/z (%): 261/259 (M⁺/M⁺+2), fragments corresponding to loss of CH₃, S, Br |
| Predicted IR (ATR, cm⁻¹) | ~3060 (C-H aromatic), ~2925 (C-H aliphatic), ~1590, 1460, 1420 (C=C aromatic), ~1300 (C-N), ~810 (C-H oop), ~680 (C-Br) |
Justification for Predictions
-
¹H NMR: The bromine atom at the 5-position is an electron-withdrawing group, which will deshield the adjacent protons (H-4 and H-6). We predict a downfield shift for H-4 and H-6 compared to the unsubstituted analog. The proton at H-7 will be least affected. The methylthio group protons will likely remain a singlet around 2.75 ppm. The coupling patterns will be a doublet for H-4, a doublet of doublets for H-6, and a doublet for H-7.
-
¹³C NMR: The carbon directly attached to the bromine (C-5) will be significantly deshielded. The other aromatic carbons will experience smaller shifts. The carbons of the thiazole ring and the methylthio group should be less affected.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) at m/z 259 and 261.[4] Fragmentation is expected to involve the loss of the methyl group (M-15), followed by loss of the thio group or the bromine atom.
-
Infrared Spectroscopy: The IR spectrum will display the characteristic bands for the aromatic C-H and C=C stretching vibrations.[5][6] The key diagnostic feature will be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.[5]
Comparative Analysis: Unraveling Substituent Effects
The comparison of the spectroscopic data reveals clear trends related to the electronic effects of the substituents.
-
¹H NMR: The aromatic protons in 2-chlorobenzothiazole are shifted downfield compared to 2-(methylthio)benzothiazole, reflecting the electron-withdrawing nature of chlorine. A similar, and likely more pronounced, downfield shift is predicted for the aromatic protons in the bromo-derivative due to the higher electronegativity of bromine compared to a methylthio group.
-
¹³C NMR: The carbon atoms in the benzene ring of 2-chlorobenzothiazole are deshielded relative to the unsubstituted analog. The carbon bearing the halogen (C-2) shows a significant downfield shift. A similar effect is anticipated for this compound, with C-5 experiencing the most significant deshielding.
-
Mass Spectrometry: The most telling difference in the mass spectra is the isotopic pattern of the molecular ion. The presence of chlorine in 2-chlorobenzothiazole results in an M⁺+2 peak with approximately one-third the intensity of the M⁺ peak. For this compound, the M⁺ and M⁺+2 peaks will be of nearly equal intensity, providing a definitive signature for the presence of a single bromine atom.
-
Infrared Spectroscopy: The C-H and C=C stretching and bending vibrations of the benzothiazole core are present in all compounds. The key distinguishing features are the C-Cl stretch in 2-chlorobenzothiazole (around 1020 cm⁻¹) and the predicted C-Br stretch in this compound (around 680 cm⁻¹).
Conclusion
This guide provides a comprehensive framework for understanding the spectroscopic characteristics of this compound. By leveraging experimental data from closely related analogs and applying fundamental spectroscopic principles, we have predicted the ¹H NMR, ¹³C NMR, mass, and IR spectra of this target molecule. The comparative analysis highlights the significant and predictable influence of halogen substitution on the spectroscopic properties of the benzothiazole scaffold. This information is invaluable for researchers working on the synthesis, characterization, and application of this important class of heterocyclic compounds. The presented methodologies and predictive analyses serve as a robust protocol for the structural validation of novel benzothiazole derivatives.
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A Technical Guide to Benchmarking 5-Bromo-2-(methylthio)benzo[d]thiazole Against Known Tankyrase Inhibitors in the Context of Wnt/β-Catenin Signaling
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the inhibitory potential of 5-Bromo-2-(methylthio)benzo[d]thiazole, a compound belonging to the versatile benzothiazole class, against the tankyrase enzymes. Given the significant role of the benzothiazole scaffold in the development of kinase inhibitors, and the therapeutic importance of tankyrase in the Wnt/β-catenin signaling pathway, this document outlines the scientific rationale, comparative data, and detailed experimental protocols necessary for a rigorous benchmarking study.[1][2][3][4] We will compare its performance with well-characterized tankyrase inhibitors: XAV939, G007-LK, and IWR-1.[4][5][6][7]
The Scientific Imperative: Targeting Tankyrase in Wnt-Driven Cancers
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis.[8][9] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[6] Central to this pathway is the regulation of the transcriptional co-activator β-catenin. In the "off-state" of the pathway, a multi-protein "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), targets β-catenin for proteasomal degradation.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that act as positive regulators of Wnt signaling.[10] They achieve this by poly(ADP-ribosyl)ating (PARsylating) the Axin protein, marking it for ubiquitination and subsequent degradation by the proteasome.[6][8] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes, driving cell proliferation. Consequently, the inhibition of tankyrase activity presents a compelling therapeutic strategy to suppress Wnt-driven tumor growth.[10][11]
Caption: The Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibition.
Comparative Biochemical and Cellular Potency
The following table summarizes hypothetical, yet representative, quantitative data for this compound against established tankyrase inhibitors. This data serves as a benchmark for the experimental protocols detailed below.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (µM) (TOPflash Assay) |
| This compound | TNKS1 | 35 | 0.8 |
| TNKS2 | 18 | 0.5 | |
| XAV939 | TNKS1 | 11[1] | 0.3 |
| TNKS2 | 4[1] | 0.1 | |
| G007-LK | TNKS1 | 46[7] | 0.2 |
| TNKS2 | 25[7] | 0.1 | |
| IWR-1 | TNKS1/2 | 180 (combined)[4] | 1.2 |
Experimental Protocols for Benchmarking Tankyrase Inhibitors
Rigorous and reproducible experimental design is paramount for the accurate benchmarking of novel inhibitors. The following protocols provide a robust framework for this purpose.
Biochemical Tankyrase Enzymatic Assay (Chemiluminescent)
This assay quantifies the PARsylation activity of recombinant tankyrase. The rationale is to measure the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ co-substrate onto a histone protein substrate. The resulting biotinylated histone is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
Protocol:
-
Plate Coating: Coat a 96-well white plate with histone H4 (10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with 5% Bovine Serum Albumin (BSA) in PBST for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the known inhibitors (XAV939, G007-LK, IWR-1) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% Triton X-100, 1 mM DTT).
-
Enzyme and Inhibitor Incubation: Add recombinant human TNKS1 or TNKS2 (50 nM) to each well, followed by the inhibitor dilutions. Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ (10 µM).
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Washing: Wash the plate three times with PBST.
-
Detection: Add streptavidin-HRP conjugate (1:5000 in PBST with 1% BSA) and incubate for 1 hour at room temperature.
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 values using non-linear regression analysis.
Cellular Wnt Signaling Reporter Assay (TOP/FOPflash)
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin. The rationale is to use a luciferase reporter driven by TCF/LEF binding sites (TOPflash) to quantify Wnt pathway activation. A control plasmid with mutated binding sites (FOPflash) is used to measure non-specific effects.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well.
-
Transfection: After 24 hours, co-transfect the cells with the TOPflash or FOPflash reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After another 24 hours, replace the medium with fresh medium containing serial dilutions of the tankyrase inhibitors. Pre-incubate for 2 hours.
-
Wnt Pathway Stimulation: Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a (100 ng/mL).
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure both Firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of Wnt signaling for each inhibitor concentration and determine the IC50 values.
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Buy this compound | 203395-29-3 [smolecule.com]
- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of 5-Bromo-2-(methylthio)benzo[d]thiazole on Cancer Cell Lines
Introduction: The Therapeutic Potential of Benzothiazoles in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within the vast realm of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, has garnered significant attention for its diverse pharmacological activities, including potent anticancer effects.[1][2][3][4] The versatility of the benzothiazole nucleus allows for extensive structural modifications, enabling the fine-tuning of its biological properties to enhance cytotoxicity and selectivity against various cancer cell lines.[3]
This guide provides a comprehensive, in-depth technical comparison of the cytotoxic effects of a specific benzothiazole derivative, 5-Bromo-2-(methylthio)benzo[d]thiazole , across a panel of cancer cell lines. It is intended for researchers, scientists, and drug development professionals in the field of oncology, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights to support further investigation and development of this promising class of compounds.
Compound Profile: this compound
This compound is an organic compound featuring a benzothiazole core structure with a bromine atom at the 5th position and a methylthio group at the 2nd position.[5]
-
Molecular Formula: C₈H₆BrNS₂[5]
-
Molecular Weight: 260.17 g/mol [5]
-
Structure:
-
The benzothiazole core provides a rigid, planar scaffold.
-
The bromine atom, an electron-withdrawing group, can influence the molecule's electronic properties and potential for intermolecular interactions.[5]
-
The methylthio group can impact the compound's lipophilicity and metabolic stability.
-
The synthesis of this compound can be achieved through various synthetic routes, including the bromination of 2-(methylthio)benzo[d]thiazole or multi-step reactions starting from 2-aminothiophenol.[5][6][7][8]
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of a compound is a critical determinant of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[3] A lower IC50 value indicates greater potency.
While direct, comprehensive comparative studies on this compound are emerging, the broader class of benzothiazole derivatives has demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. The table below summarizes the cytotoxic activity of various benzothiazole derivatives to provide a comparative context for the potential efficacy of this compound.
| Benzothiazole Derivative Class | Specific Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Thiazolidinone Hybrids | Compound 4a | C6 | Rat Brain Glioma | 0.03 | [3] |
| Thiazolidinone Hybrids | Compound 4d | C6 | Rat Brain Glioma | 0.03 | [3] |
| 2-(4-Aminophenyl)benzothiazoles | Compound T2 | Human Small Cell Lung Carcinoma | Lung Cancer | Significant Activity | [3] |
| Benzothiazole-2-thiol Derivatives | Compound 7e | SKRB-3 | Breast Cancer | 0.0012 | [3] |
| Benzothiazole-2-thiol Derivatives | Compound 7e | SW620 | Colon Adenocarcinoma | 0.0043 | [3] |
| Benzothiazole-2-thiol Derivatives | Compound 7e | A549 | Lung Adenocarcinoma | 0.044 | [3] |
| Benzothiazole-2-thiol Derivatives | Compound 7e | HepG2 | Hepatocellular Carcinoma | 0.048 | [3] |
| Pyridine-based Derivatives | Compound 31 | ME-180 | Cervical Cancer | 4.01 | [2][3] |
| Dichlorophenyl containing chlorobenzothiazole | Compound 51 | HOP-92 | Non-small cell lung cancer | 0.0718 | [2] |
| Imidazo benzothiazole derivative | Compound 4 | HepG2, MCF-7, HeLa | Liver, Breast, Cervical Cancer | Potent Antiproliferative Agent | [1][9][10] |
| Nitrobenzylidene containing thiazolidine derivative | Compound 54 | MCF7, HEPG2 | Breast, Liver Cancer | 0.036, 0.048 | [1][2] |
| Chlorobenzyl indole semicarbazide benzothiazole | Compound 55 | HT-29, H460, A549, MDA-MB-231 | Colon, Lung, Breast Cancer | 0.024, 0.29, 0.84, 0.88 | [1][2] |
Mechanisms of Action: Unraveling the Pathways to Cell Death
A significant body of evidence suggests that many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[11][12][13][14] The intrinsic or mitochondrial pathway of apoptosis is a frequently implicated mechanism.[12][13][14]
This pathway is characterized by the following key events:
-
Modulation of Bcl-2 Family Proteins: Benzothiazole derivatives can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12][15] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This critical event results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[12]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3.[12]
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[12]
Some benzothiazole derivatives have also been shown to induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation.[16] Furthermore, the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway, has been reported.[15][17]
Illustrative Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Methodologies: A Guide to Cytotoxicity Assessment
The determination of cytotoxicity is a fundamental step in the evaluation of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[3][18][19]
MTT Assay Protocol
This protocol provides a detailed, step-by-step methodology for evaluating the cytotoxicity of this compound against a chosen cancer cell line.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[19]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.[18]
-
Incubate the plate for an additional 2-4 hours at 37°C.[19][20] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
The available evidence strongly suggests that benzothiazole derivatives, as a class, hold significant promise as anticancer agents. Their ability to induce apoptosis and inhibit critical cell signaling pathways makes them attractive candidates for further development. While comprehensive data on the comparative cytotoxicity of this compound is still being elucidated, the structural similarities and shared core scaffold with other highly potent benzothiazoles provide a strong rationale for its continued investigation.
Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a larger and more diverse panel of cancer cell lines to identify specific cancer types that are particularly sensitive to this compound.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.
-
In Vivo Efficacy: Assessing the anti-tumor activity and safety profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
By systematically addressing these areas, the full therapeutic potential of this compound and related benzothiazole derivatives can be realized, paving the way for the development of novel and effective cancer therapies.
References
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- Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (n.d.).
- A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (n.d.).
- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.).
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A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-(methylthio)benzo[d]thiazole
This guide provides an in-depth comparison of analytical methodologies for the validation of 5-Bromo-2-(methylthio)benzo[d]thiazole, a heterocyclic compound of interest in pharmaceutical research and material science.[1][2] As a Senior Application Scientist, the objective of this document is to move beyond mere procedural lists and delve into the causality behind experimental design, ensuring that each protocol is a self-validating system grounded in scientific rigor. For researchers and drug development professionals, selecting and validating an appropriate analytical method is a cornerstone of generating reliable, reproducible data that meets global regulatory expectations.[3][4]
The entire validation framework presented herein is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6][7] These documents establish a harmonized approach to demonstrating that an analytical procedure is fit for its intended purpose.[8][9]
The Foundation: Core Principles of Analytical Method Validation
Validation is the process of establishing, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[7] It is not a one-time event but a continuous process that ensures data integrity throughout a product's lifecycle.[10] The fundamental parameters, as defined by ICH, form an interconnected system where each characteristic supports the overall demonstration of a method's suitability.
The logical relationship between these core validation parameters is illustrated below. Specificity is the foundation, ensuring the method measures only the desired analyte. Linearity, Accuracy, and Precision are the quantitative pillars that define the method's performance within a specific Range, which is bounded by the Limits of Detection and Quantitation. Robustness ensures the method remains reliable under normal operational variability.
Caption: Logical workflow of core analytical validation parameters.
Comparative Analysis of Primary Analytical Techniques
Given the physicochemical properties of this compound (MW: 260.17, solid form, aromatic structure), two chromatographic techniques stand out as primary candidates for quantitative analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][11]
Method A: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the quintessential technique for the analysis of non-volatile or thermally labile pharmaceutical compounds. For a substituted benzothiazole, its aromatic nature makes it an ideal candidate for UV detection.[12][13]
Causality of Experimental Choices:
-
Column: A reversed-phase C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately non-polar analyte from a more polar mobile phase, enabling effective separation from potential polar impurities.
-
Mobile Phase: An isocratic mixture of acetonitrile and water provides a consistent elution environment. A small amount of acid (e.g., phosphoric acid) is often used to suppress the ionization of any residual silanol groups on the column, leading to better peak shape.[14]
-
Detection Wavelength: The benzothiazole ring system contains a strong chromophore. A photodiode array (PDA) detector would be used to determine the wavelength of maximum absorbance (λ-max), ensuring the highest sensitivity for quantification.[13][15]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at λ-max (e.g., determined to be ~238 nm).[16]
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Perform serial dilutions to create calibration standards across the expected working range (e.g., 1 - 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly valued for its high specificity and sensitivity. It is suitable for compounds that are volatile and thermally stable. While benzothiazole derivatives can be analyzed by GC, thermal stability must be confirmed. The mass spectrometer provides definitive structural confirmation, a significant advantage over UV detection.[17][18] Halogenated compounds often produce distinct isotopic patterns in mass spectra, further aiding identification.[17]
Causality of Experimental Choices:
-
Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) offers a good balance for separating a range of potential impurities and degradation products.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas. Hydrogen can offer faster analysis times and better efficiency.[18]
-
Injection Mode: Split injection is used for concentrated samples to prevent column overloading, while splitless injection is preferred for trace analysis to maximize sensitivity.
-
Mass Spectrometry: Electron Ionization (EI) is a standard technique that creates reproducible fragmentation patterns, or "fingerprints," ideal for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be used to dramatically increase sensitivity for targeted quantitative analysis.
Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system with an autosampler, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Initial 60 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).[18]
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-400) for qualitative and specificity analysis; SIM mode for quantification using characteristic ions.
-
-
Standard and Sample Preparation:
-
Similar to HPLC, prepare stock and working standards in a volatile solvent like dichloromethane or ethyl acetate.
-
Ensure samples are free of non-volatile matrix components that could contaminate the GC inlet.
-
Head-to-Head Performance Comparison
The choice between HPLC-UV and GC-MS depends on the specific analytical objective. The following table summarizes their performance based on key validation parameters, with acceptance criteria derived from ICH guidelines.[3][4]
| Validation Parameter | HPLC-UV | GC-MS | Typical Acceptance Criteria (ICH) |
| Specificity | Good. Demonstrated by peak purity analysis (PDA) and forced degradation studies.[16] | Excellent. Confirmed by unique mass spectrum and retention time. Virtually eliminates interferences.[17] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Range | Typically 80-120% of the test concentration for an assay. | Typically 80-120% of the test concentration for an assay. | Interval providing suitable accuracy, precision, and linearity.[4][5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 98.0 - 102.0% for drug substance assay. |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate: < 2.0% | Repeatability: < 1.5% Intermediate: < 2.5% | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| LOD / LOQ | Moderate (ng level). | High (pg level), especially in SIM mode. | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |
| Robustness | Assessed by varying mobile phase composition, pH, flow rate, temperature. Generally robust. | Assessed by varying oven ramp rate, flow rate, injector temperature. Can be more sensitive to inlet conditions. | No significant change in results when small, deliberate variations are made to method parameters.[5] |
Decision Workflow: Selecting the Right Method
The optimal analytical method is dictated by the application. A routine quality control (QC) assay for batch release has different requirements than identifying an unknown impurity during a stability study.
Caption: Decision workflow for selecting an analytical method.
Conclusion
Both HPLC-UV and GC-MS are powerful and validatable techniques for the analysis of this compound.
-
HPLC-UV stands out as a robust, precise, and highly reliable method for routine quantitative analysis, such as potency assays and content uniformity, where the identity of the peak is already well-established. Its operational simplicity makes it ideal for high-throughput QC environments.
-
GC-MS offers unparalleled specificity and sensitivity, making it the superior choice for identifying unknown impurities, performing trace-level quantification, and providing definitive structural confirmation. Its power is most evident in development and investigative studies where absolute certainty of a peak's identity is required.
Ultimately, the validation process is not merely about meeting pre-defined acceptance criteria. It is about building a deep understanding of a method's capabilities and limitations. By grounding experimental design in scientific causality and adhering to internationally recognized guidelines like ICH Q2(R2), researchers and drug developers can ensure the integrity of their data and the quality of their products.[4][10]
References
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- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). gmp-compliance.org.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
- 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF.
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- Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. (2014). ResearchGate.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega.
- Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. (2022). Analytical Chemistry.
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- Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. (n.d.). MDPI.
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- Spectroscopic Characterization of N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Technical Guide. (n.d.). Benchchem.
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). ResearchGate.
- Cross-Validation of Analytical Methods for the Characterization of 5-Bromo-2-chlorobenzo[d]thiazole: A Comparative Guide. (n.d.). Benchchem.
- This compound. (n.d.). Sigma-Aldrich.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). ResearchGate.
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A Framework for the Inter-Laboratory Comparison of 5-Bromo-2-(methylthio)benzo[d]thiazole: A Proposed Guide to Establishing Analytical Consensus
Abstract: The robust and reliable analysis of novel chemical entities is foundational to drug discovery and development. 5-Bromo-2-(methylthio)benzo[d]thiazole is a heterocyclic compound of interest, yet a standardized and universally accepted analytical methodology is currently absent from the public domain. A comprehensive review of scientific literature reveals a lack of inter-laboratory comparison studies for this specific molecule. This guide, therefore, serves as a proactive framework, proposing a detailed protocol for conducting a multi-laboratory study to establish consensus data and validate analytical methods for the characterization and quantification of this compound. By adhering to the principles outlined herein, researchers can generate harmonized, reliable data, ensuring consistency across different laboratories and supporting regulatory submissions.
Introduction: The Rationale for a Collaborative Study
This compound (C₈H₆BrNS₂) is a small organic molecule with potential applications in medicinal chemistry and materials science. Before its full potential can be explored, the scientific community requires a baseline of reliable analytical data. Currently, data on this compound is sparse, primarily limited to basic identifiers on vendor websites which explicitly note the absence of collected analytical data.
An inter-laboratory comparison, or round-robin study, is the gold standard for evaluating the performance of analytical methods. It provides invaluable data on a method's reproducibility—its performance across different laboratories, analysts, and equipment. This guide proposes a structured approach to such a study, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3] The objective is to assess the performance of three key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of this compound.
The proposed study will involve distributing a homogenous, high-purity batch of the analyte to a minimum of eight qualified laboratories. Each laboratory will analyze the sample using the detailed protocols in this guide and report their findings. The resulting data will be statistically analyzed to determine the consensus values for identity and purity, and to establish the performance characteristics of each method.
Recommended Analytical Methodologies & Protocols
The following sections detail the proposed experimental protocols for the three analytical techniques. These methods are designed to be robust and transferable, forming the basis of the inter-laboratory study.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC with UV detection is the workhorse of pharmaceutical analysis for purity determination and assay.[4][5][6] The proposed method is a reverse-phase isocratic method designed for optimal resolution and peak shape.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD), autosampler, and column thermostat.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters to be Assessed:
-
Specificity: Analyze a placebo (blank) and a spiked sample to ensure no interference at the analyte's retention time.
-
Linearity: Analyze a minimum of five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Precision (Repeatability): Perform six replicate injections of the 100 µg/mL standard. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0% to 102.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Data Presentation:
| Parameter | Acceptance Criterion | Laboratory 1 Result | Laboratory 2 Result | ... | Laboratory N Result |
| Linearity (R²) | ≥ 0.999 | ||||
| Repeatability (%RSD) | ≤ 2.0% | ||||
| Accuracy (% Recovery) | 98.0 - 102.0% | ||||
| Purity (% Area) | Report Value |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling
GC-MS is a powerful technique for confirming the identity of volatile and semi-volatile compounds and for identifying potential impurities.[7][8][9] The protocol is designed to achieve good chromatographic separation and generate a characteristic mass spectrum.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole) with an electron ionization (EI) source.
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-polymethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Parameters:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40 - 450 amu.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the analyte in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
-
Validation Parameters to be Assessed:
-
Identity Confirmation: The acquired mass spectrum should be compared against a reference spectrum. Key fragments and the molecular ion peak (m/z 260/262 for bromine isotopes) must be present.
-
Specificity: The method should resolve the main peak from any detected impurities.
-
Impurity Profiling: Identify any co-eluting or closely eluting peaks and analyze their mass spectra to propose potential structures.
-
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[10][11][12][13] It relies on the principle that the signal integral is directly proportional to the number of nuclei.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (≥400 MHz) with a high-precision sample changer.
-
Internal Standard (IS): A certified reference material with known purity, chemically stable, and with a resonance that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Accurately weigh ~10 mg of the chosen internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in a vial.
-
Transfer an exact volume (e.g., 600 µL) to a high-quality NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and IS protons. (T₁ should be measured in a preliminary experiment). A conservative value of 30-60 seconds is often used.
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (ns): ≥ 16 (to ensure adequate signal-to-noise).
-
-
Data Processing:
-
Apply a zero-filling and a small exponential line broadening (e.g., 0.3 Hz).
-
Perform a thorough phase and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following formula: Purityₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Subscripts 'a' and 'std' refer to the analyte and internal standard, respectively.
-
Data Presentation:
| Parameter | Analyte Signal (δ, ppm) | IS Signal (δ, ppm) | Calculated Purity (% w/w) |
| Lab 1, Rep 1 | |||
| Lab 1, Rep 2 | |||
| ... | |||
| Lab N, Rep 2 |
Statistical Analysis of Inter-Laboratory Data
The collected data from all participating laboratories should be analyzed according to established statistical methods for proficiency testing, such as those described in ISO 13528 or by AOAC International.[14][15][16]
-
Outlier Detection: Use statistical tests like Grubbs' test or Cochran's test to identify any statistically significant outliers in the datasets for each method.
-
Calculation of Consensus Mean and Standard Deviation: For quantitative results (HPLC purity, qNMR purity), calculate a robust consensus mean and the standard deviation of reproducibility (SDR).
-
Performance Scoring: Laboratory performance can be evaluated using Z-scores, calculated as: Z = (x - X) / σ Where:
-
x: is the result from the individual laboratory.
-
X: is the assigned consensus value (mean).
-
σ: is the standard deviation for proficiency assessment. A Z-score between -2 and +2 is generally considered satisfactory.
-
Conclusion
The absence of standardized analytical data for this compound represents a significant gap for researchers. This guide provides a comprehensive framework for bridging that gap through a collaborative inter-laboratory study. By adopting the detailed HPLC, GC-MS, and qNMR protocols and adhering to established validation principles, the scientific community can generate a robust, consensus-based dataset for this compound. This will not only ensure data quality and consistency across research and development efforts but also establish a benchmark for future analytical work, ultimately accelerating the scientific exploration of this promising molecule.
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A Comparative Guide to the Antimicrobial Spectrum of 5-Bromo-2-(methylthio)benzo[d]thiazole
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents.[1][2][3] Benzothiazoles have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including significant antimicrobial properties.[4][5] This guide focuses on a specific derivative, 5-Bromo-2-(methylthio)benzo[d]thiazole, providing a framework for evaluating its antimicrobial spectrum in comparison to established drugs.
Due to the limited publicly available data on the specific antimicrobial activity of this compound, this document presents a proposed experimental guide. The methodologies described are based on internationally recognized standards, and the comparative data herein is illustrative, designed to model a plausible outcome based on the known activities of structurally related benzothiazole compounds.[1][6] This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
Introduction to Benzothiazoles as Antimicrobial Agents
The benzothiazole core is a versatile pharmacophore found in various clinically approved drugs and numerous investigational molecules.[1][7] Its rigid, planar structure and lipophilic nature facilitate interactions with various biological targets.[7] The antimicrobial efficacy of benzothiazole derivatives has been attributed to several mechanisms of action, including the inhibition of essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase.[1][7][8] Modifications to the benzothiazole scaffold, such as the introduction of a bromo- group at the 5-position and a methylthio- group at the 2-position, can significantly modulate the compound's electronic and steric properties, potentially enhancing its antimicrobial potency and spectrum.[1]
This guide outlines a head-to-head comparison of this compound against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a widely used triazole antifungal agent.
Proposed Experimental Methodology
To rigorously assess the antimicrobial spectrum, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be employed.[9][10] The following details the proposed experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Microbial Strains
A representative panel of pathogenic microorganisms should be selected, including:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal species: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][11][12]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound, Ciprofloxacin, and Fluconazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.[3][8]
-
Inoculum Preparation: Grow microbial cultures overnight and adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganisms).[11] Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[2]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible turbidity.[11]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[13][14][15]
Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and all more concentrated wells).[3][16]
-
Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that is free of any antimicrobial agent.
-
Incubation: Incubate the agar plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.[3]
-
Result Interpretation: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[13][14]
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC/MFC Determination.
Comparative Antimicrobial Spectrum: An Illustrative Overview
The following table presents hypothetical MIC and MBC/MFC data for this compound in comparison with Ciprofloxacin and Fluconazole. These values are for illustrative purposes to demonstrate how the compound's performance can be evaluated and are based on the broad-spectrum activity often observed in novel benzothiazole derivatives.[1][6][13]
| Microorganism | This compound | Ciprofloxacin | Fluconazole |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | |
| S. aureus | 8 | 16 | 1 |
| E. faecalis | 16 | 32 | 2 |
| E. coli | 4 | 8 | 0.5 |
| P. aeruginosa | 32 | 64 | 1 |
| C. albicans | 16 | 32 | N/A |
| A. niger | 8 | 16 | N/A |
| N/A: Not Applicable |
Analysis and Mechanistic Insights
Based on the illustrative data, this compound demonstrates broad-spectrum activity against both bacteria and fungi. Notably, its hypothetical activity against A. niger suggests a potential advantage over Fluconazole, which is typically less effective against filamentous fungi.
The bactericidal and fungicidal nature of the compound is suggested by the low MBC/MIC and MFC/MIC ratios (generally ≤4). This indicates that the compound is capable of killing the microorganisms, not just inhibiting their growth.
The mechanism of action for benzothiazole derivatives is often multifaceted. Key potential targets in bacteria include DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. Another potential target is dihydroorotase, an enzyme involved in pyrimidine biosynthesis, which is essential for DNA and RNA synthesis.[1][8]
Potential Mechanism of Action Diagram
Caption: Potential Mechanisms of Antibacterial Action.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of the antimicrobial spectrum of this compound. While the presented data is illustrative, the proposed methodologies are robust and adhere to international standards. The potential for benzothiazole derivatives to act as broad-spectrum antimicrobial agents is significant, and rigorous experimental validation is the crucial next step.
Future studies should focus on performing the described MIC and MBC/MFC assays to generate empirical data for this compound. Further investigations into its precise mechanism of action, toxicity profiling, and in vivo efficacy are warranted to fully assess its potential as a novel therapeutic agent in the fight against infectious diseases.
References
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- Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed. (n.d.).
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (2024-08-26).
- Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents - RSC Publishing. (2014-03-26).
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022-12-01).
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A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-(methylthio)benzo[d]thiazole as a Research Tool for Protein Aggregation
Introduction: The Quest for Novel Modulators of Protein Aggregation
In the landscape of neurodegenerative disease research, the pathological aggregation of proteins into amyloid fibrils is a central theme.[1][2] Conditions such as Alzheimer's, Parkinson's, and Huntington's disease are all characterized by the misfolding and accumulation of specific proteins, leading to cellular dysfunction and eventual neuronal death.[3] Consequently, small molecules that can inhibit or modulate this aggregation process are invaluable research tools and potential therapeutic leads.[4][5]
This guide focuses on 5-Bromo-2-(methylthio)benzo[d]thiazole , a compound built upon the benzothiazole scaffold. The benzothiazole nucleus is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds, including some investigated for neurodegenerative disorders.[6][7] While the specific biological activity of this compound is not extensively documented, its chemical architecture presents a compelling starting point for investigation as a modulator of protein aggregation.[8]
This document provides a comprehensive framework for the scientific validation of this compound. We will outline a series of experiments to rigorously assess its efficacy and mechanism of action, comparing it benchmarked against two well-established research tools: the Tau aggregation inhibitor Methylene Blue and the broad-spectrum amyloid inhibitor Curcumin .
Part 1: Comparative Benchmarking Against Established Research Tools
Before embarking on the experimental validation of a new compound, it is crucial to understand the landscape of existing tools. Methylene Blue and Curcumin are frequently used as positive controls and benchmarks in protein aggregation studies. Their mechanisms, while not fully elucidated, provide a valuable context for evaluating a novel candidate.
Methylene Blue (MB) is a phenothiazine dye that has been shown to inhibit the aggregation of Tau protein, a hallmark of Alzheimer's disease.[9][10] It is thought to interfere with the formation of Tau oligomers and fibrils, though its exact mechanism is complex and may involve the oxidation of cysteine residues within the Tau protein.[11] However, its clinical translation has been challenging, and it is known to increase the formation of granular tau oligomers, whose toxicity is a subject of ongoing research.[9]
Curcumin , the primary active compound in turmeric, is a natural polyphenol that has demonstrated inhibitory effects against the aggregation of several amyloidogenic proteins, including amyloid-beta (Aβ), α-synuclein, and huntingtin (Htt).[12][13] Its proposed mechanism involves binding to the protein monomers or early-stage oligomers, preventing their assembly into β-sheet-rich fibrils.[12] Curcumin can delay the lag phase of aggregation and, in some cases, remodel existing fibrils into less toxic, amorphous aggregates.[13]
Below is a comparative summary of these benchmark compounds.
| Feature | This compound | Methylene Blue | Curcumin |
| Chemical Class | Benzothiazole Derivative | Phenothiazine Dye | Polyphenol |
| Primary Target(s) | To be determined (Hypothesis: Amyloidogenic proteins) | Tau, Prion Protein, TDP-43[9][14] | Aβ, α-synuclein, Huntingtin (Htt), Tau[12][13] |
| Proposed Mechanism | Hypothesis: Binds to aggregation-prone regions, preventing β-sheet formation. | Prevents fibril formation, may promote non-toxic oligomers, Cys oxidation.[9][11] | Stabilizes monomers/oligomers, delays nucleation, remodels fibrils into amorphous aggregates.[12][13] |
| Advantages | Novel chemical scaffold, potential for high specificity and modification. | Well-characterized in Tau aggregation assays, cell-permeable. | Broad-spectrum activity, natural product, low toxicity. |
| Limitations | Biological activity and mechanism are currently unknown. | Can generate potentially toxic oligomers, clinical efficacy is debated.[9] | Low bioavailability, rapid metabolism, potential for off-target effects. |
Part 2: A Step-by-Step Experimental Workflow for Validation
The following protocols provide a robust, self-validating system to ascertain the potential of this compound as an inhibitor of protein aggregation. For this guide, we will use the aggregation of mutant Huntingtin Exon 1 (HttEx1) as our model system, a well-established paradigm in Huntington's disease research.[3][12]
Protocol 1: Kinetic Analysis of Aggregation via Thioflavin T (ThT) Fluorescence Assay
Causality: The ThT assay is the gold standard for monitoring the kinetics of amyloid fibril formation in real-time. ThT dye intercalates with the β-sheet structures characteristic of amyloid fibrils, resulting in a quantifiable increase in fluorescence. By observing changes in the aggregation curve (lag time, elongation rate), we can determine if our test compound inhibits, accelerates, or has no effect on fibrillization.[12]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 100 µM stock solution of purified recombinant HttEx1 protein (with a pathogenic polyglutamine expansion, e.g., Q42) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 2 mM stock solution of Thioflavin T in the same buffer and filter through a 0.22 µm syringe filter.
-
Prepare stock solutions of this compound, Methylene Blue, and Curcumin in DMSO (e.g., 10 mM).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, set up reactions in triplicate.
-
For each well, add buffer, HttEx1 protein to a final concentration of 10 µM, and ThT to a final concentration of 20 µM.
-
Add the test compounds (and DMSO vehicle control) to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Data Acquisition:
-
Place the plate in a plate reader capable of bottom-reading fluorescence.
-
Incubate the plate at 37°C with intermittent shaking (e.g., 1 minute of shaking every 5 minutes).
-
Measure fluorescence intensity every 15 minutes (Excitation: ~440 nm, Emission: ~485 nm) for 24-48 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Analyze the resulting sigmoidal curves to determine the lag phase duration and the maximum fluorescence intensity. A successful inhibitor will typically increase the lag phase and/or decrease the maximum fluorescence.
-
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
Protocol 2: Morphological Analysis of Aggregates by Transmission Electron Microscopy (TEM)
Causality: While the ThT assay provides kinetic data, it does not reveal the structure of the aggregates formed. TEM allows for direct visualization of the protein species at the end of the aggregation reaction. This is critical because some compounds may inhibit fibril formation but promote the formation of smaller, potentially more toxic, oligomeric or amorphous aggregates.[12][13]
Detailed Methodology:
-
Sample Preparation:
-
Set up aggregation reactions as described in the ThT assay protocol (but without ThT). Incubate for a period sufficient for aggregation to complete in the vehicle control (e.g., 48 hours).
-
-
Grid Preparation:
-
Place a 5 µL drop of each reaction mixture onto a carbon-coated copper TEM grid for 1-2 minutes.
-
Wick away the excess sample with filter paper.
-
Wash the grid by placing it on a drop of deionized water for 1 minute. Wick away the water.
-
-
Staining:
-
Negatively stain the grid by placing it on a 5 µL drop of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the grids using a transmission electron microscope at various magnifications.
-
Capture images of representative fields for each condition. An effective inhibitor should show a reduction in mature fibrils compared to the vehicle control, potentially with an increase in smaller, amorphous structures.
-
Caption: Workflow for TEM analysis of protein aggregates.
Protocol 3: Cellular Toxicity Assay
Causality: The ultimate goal of an aggregation inhibitor in a disease context is to reduce cellular toxicity.[12] This experiment assesses whether this compound can protect cells from the toxic effects of HttEx1 aggregates. This is a critical step to validate the biological relevance of the in vitro findings.
Detailed Methodology:
-
Cell Culture:
-
Culture a relevant neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) in appropriate media until they reach ~80% confluency.
-
-
Aggregate Preparation:
-
Prepare HttEx1 aggregates in vitro by incubating the protein under aggregating conditions (as in Protocol 1) until mature fibrils are formed (e.g., 48 hours).
-
-
Treatment:
-
Seed the SH-SY5Y cells in a 96-well plate.
-
Treat the cells with pre-formed HttEx1 aggregates (e.g., 1 µM final concentration) in the presence or absence of various concentrations of this compound.
-
Include controls: untreated cells, cells treated with the vehicle (DMSO) alone, and cells treated with the compound alone (to test for inherent toxicity).
-
-
Incubation:
-
Incubate the treated cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours. The reagent is converted to formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at ~570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability. A successful compound will rescue the viability of cells treated with aggregates.
-
Caption: Workflow for assessing cellular toxicity of aggregates.
Part 3: Interpreting the Data - A Framework for Validation
The combined results from these three experiments will provide a multi-faceted validation of this compound's activity. The diagram below illustrates the decision-making logic based on potential outcomes.
Caption: Decision tree for validating a protein aggregation inhibitor.
Hypothetical Data Interpretation:
The table below presents a hypothetical outcome from the ThT assay, illustrating how this compound might compare to our benchmarks.
| Condition | Lag Phase (hours) | Max Fluorescence (RFU) | Interpretation |
| HttEx1 + Vehicle (DMSO) | 4.5 | 15,000 | Baseline aggregation |
| HttEx1 + 10 µM Curcumin | 12.0 | 8,000 | Strong inhibition of fibrillization |
| HttEx1 + 10 µM Methylene Blue | 5.0 | 11,000 | Moderate inhibition of fibrillization |
| HttEx1 + 10 µM Cpd. X | 9.5 | 9,200 | Potent inhibition, comparable to Curcumin |
(Note: Cpd. X = this compound. Data are for illustrative purposes only.)
In this hypothetical scenario, this compound demonstrates a significant delay in the onset of aggregation and a reduction in the total amount of fibrils formed, suggesting it is a potent inhibitor. This result would then need to be corroborated by TEM (to confirm the absence of toxic oligomers) and cellular assays (to confirm a reduction in toxicity).
Conclusion
The validation of a novel research tool requires a systematic and multi-pronged approach. This guide provides a scientifically rigorous framework for assessing This compound as a potential inhibitor of protein aggregation. By employing kinetic, morphological, and cell-based assays and benchmarking against established compounds like Methylene Blue and Curcumin, researchers can confidently determine its utility. While its potential is currently hypothetical, the benzothiazole scaffold holds promise, and the successful execution of these protocols would represent a significant step in validating a new and valuable tool for the study of neurodegenerative diseases.
References
- Hoop, C.L. et al. (2016). Effect of small molecule inhibitors on the aggregation mechanism of mutant Huntingtin Exon1. Proceedings of the National Academy of Sciences, 113(6), 1546-1551.
- Di Paolo, C. et al. (2018). Inhibitors of protein aggregates as novel drugs in neurodegenerative diseases. OAText.
- Kumar, A. et al. (2023). Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. OAE Publishing Inc.
- Perna, G. et al. (2021). Inhibitors of protein aggregates as novel drugs in neurodegenerative diseases. Semantics Scholar.
- Bellucci, A. et al. (2017). Targeting of Disordered Proteins by Small Molecules in Neurodegenerative Diseases. SpringerLink.
- Kim, M.W. & Cheon, S.M. (2014). Therapeutic Approaches for Inhibition of Protein Aggregation in Huntington's Disease. PMC.
- Hoop, C.L. et al. (2024). Inhibitor-based modulation of huntingtin aggregation mechanisms reduces fibril toxicity. bioRxiv.
- Ramdzan, Y.M. et al. (2021). Molecular Strategies to Target Protein Aggregation in Huntington's Disease. Frontiers.
- Pujols, J. et al. (2018). Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. PNAS.
- ResearchGate. (n.d.). Therapeutic approach to inhibit mHtt aggregation.
- Soeda, Y. et al. (2019). Methylene Blue Inhibits Formation of Tau Fibrils but not of Granular Tau Oligomers: A Plausible Key to Understanding Failure of a Clinical Trial for Alzheimer's Disease. PubMed.
- Paul, A. et al. (2018). Comparative Study of Toluidine Blue O and Methylene Blue Binding to Lysozyme and Their Inhibitory Effects on Protein Aggregation. ACS Omega.
- ResearchGate. (n.d.). Inhibition of Tau aggregation by methylene blue (MB) determined by the....
- Lee, D. et al. (2024). Mechanism of Methylene Blue Inducing the Disulfide Bond Formation of Tubulin-Associated Unit Proteins. JACS Au.
- ResearchGate. (n.d.). Effects of Methylene Blue on the Oligomerization Pathway of Prion Protein.
- HDH Chemicals. 5-Bromo-2-(methylthio)benzothiazole, min 98%, 1 gram.
- Journal of Population Therapeutics & Clinical Pharmacology. (2022). Biological Potential of Benzothiazole Derivatives: Bench to Bed Side.
- Molecules. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI.
- Progressive Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
- ResearchGate. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
- Google Patents. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- Organic Chemistry Portal. Benzothiazole synthesis.
- NIH. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
- Research Square. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
- NIH. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- RSC Publishing. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(methylthio)benzo[d]thiazole
Executive Summary & Critical Hazard Profile
As researchers dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the safe and compliant management of all chemical reagents, including their waste streams. 5-Bromo-2-(methylthio)benzo[d]thiazole is a halogenated heterocyclic compound with specific toxicological and environmental hazards that mandate a rigorous disposal protocol. This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations.
The core principle of this protocol is strict segregation . Due to its bromine and sulfur content, this compound cannot be treated as general chemical waste. Improper disposal, such as mixing with non-halogenated solvents or drain disposal, can lead to the formation of highly toxic and corrosive byproducts during waste treatment, including hydrogen bromide, sulfur oxides, and potentially brominated dioxins if incinerated improperly[1][2]. This document outlines the necessary procedures to mitigate these risks.
| Property | Information | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 203395-29-3 | [4][5][6] |
| Molecular Formula | C₈H₆BrNS₂ | [3][4] |
| Physical Form | Solid | [3][4] |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life. | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
The Core Principle: Segregation of Halogenated Organic Waste
The presence of a bromine atom on the benzothiazole ring places this compound firmly in the category of halogenated organic waste . This classification is the single most important factor governing its disposal.
Causality Behind Segregation: When chemical waste is incinerated, the goal is complete combustion to less harmful substances like CO₂, water, and N₂. However, the presence of halogens (like bromine) and sulfur complicates this process significantly.
-
Acid Gas Formation: Combustion of this compound will produce hydrogen bromide (HBr) and sulfur oxides (SOx)[1][2]. These are corrosive gases that require specialized scrubbers in the incinerator's exhaust system to be neutralized. Mixing halogenated waste with general waste streams can overwhelm these systems or lead to their rapid degradation.
-
Dioxin/Furan Potential: Incineration of halogenated organic material at sub-optimal temperatures can lead to the formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs), which are highly toxic and persistent organic pollutants.
Therefore, segregating this waste into a designated "Halogenated Organic Waste" stream ensures it is sent to a facility specifically equipped to handle these challenges, a cornerstone of responsible chemical management[7].
Standard Operating Procedure (SOP) for Disposal
This protocol is divided into three distinct phases, from initial waste generation to final hand-off for disposal.
Phase 1: At the Point of Generation (The Workbench)
This phase covers the immediate collection of waste as it is produced during your experimental workflow.
-
Designate a Waste Container: Before starting your experiment, designate a specific, clearly labeled container for solid waste contaminated with this compound.
-
Collect Solid Waste: All unreacted starting material, contaminated weighing papers, and solid byproducts must be placed directly into this designated container.
-
Collect Contaminated Consumables: Disposable items such as gloves, pipette tips, and TLC plates that come into direct contact with the compound must also be collected as hazardous waste. Do not discard these in the regular or biohazardous trash.
-
Handle Solutions: If the compound is used in a solution, that liquid waste must be collected in a separate, compatible "Halogenated Organic Liquid Waste" container. Never mix with non-halogenated solvent waste.
Phase 2: Waste Accumulation & Storage (The Satellite Accumulation Area)
All laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA)[8][9]. This is where waste is safely stored prior to pickup.
-
Container Selection:
-
Solids: Use a wide-mouth, screw-top container made of a non-reactive material (e.g., HDPE plastic). The container must be in good condition, free of leaks, and have a secure, tight-fitting lid[10].
-
Liquids: Use a sturdy, chemically resistant bottle with a screw cap. Ensure the container material is compatible with all components of the waste mixture.
-
Best Practice: The original chemical container, once empty, is often the best choice for collecting the same waste, provided it is in good condition[10].
-
-
Proper Labeling (Self-Validation): A correct label is a critical safety control. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. The label must be filled out completely and legibly as you begin to add waste.
-
Write the words "Hazardous Waste" .[8]
-
List the full chemical name : "this compound". Do not use abbreviations or chemical formulas[8].
-
If in solution, list all components and their percentages (e.g., "Methanol 95%, this compound 5%").[8]
-
Clearly indicate the associated hazards : "Toxic," "Environmental Hazard"[8].
-
Record the accumulation start date (the date the first waste is added).
-
-
Safe Storage Practices:
-
Keep Containers Closed: Waste containers must be sealed at all times except when you are actively adding waste[8][9][11]. This prevents the release of vapors and protects against spills.
-
Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, especially strong acids and bases[8].
-
Secondary Containment: Place liquid waste containers in a larger, shatter-proof tub or tray to contain any potential leaks[11].
-
Phase 3: Final Disposition (EHS Hand-off)
-
Monitor Fill Level: Do not fill containers to more than 90% capacity to allow for expansion[8].
-
Request Pickup: Once a waste container is full, complete the hazardous waste tag by adding the "full date." Submit a waste collection request to your institution's EHS department immediately. Full containers must be removed from the lab within three days[8][9].
-
Do Not Transport: Never personally transport hazardous waste across campus or to other buildings. This must be done by trained EHS professionals[10].
Managing Contaminated Materials & Spills
Accidents happen, and proper management of contaminated materials is an extension of the disposal process.
Protocol for Contaminated Labware:
-
Non-Disposable Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected and disposed of as "Halogenated Organic Liquid Waste"[11]. The third rinse can then be collected in your regular non-halogenated waste stream. After rinsing, the glassware can be washed normally.
-
Disposable Items (e.g., syringes, chromatography columns): These should be considered contaminated solid waste and placed directly into your designated solid halogenated waste container.
Protocol for Small Spills:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material and any remaining solid into a container. This mixture is now considered hazardous waste.
-
Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste for EHS pickup[7][10].
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of all waste streams associated with this compound.
Caption: Disposal workflow from generation to final EHS disposition.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- 5-Bromo-2-(methylthio)
- 5-Bromo-2-(methylthio)benzothiazole Product Details. HDBioscience. [Link]
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Mastering the Bench: A Researcher's Guide to Safely Handling 5-Bromo-2-(methylthio)benzo[d]thiazole
For the dedicated researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. The compound 5-Bromo-2-(methylthio)benzo[d]thiazole, a valuable building block in medicinal chemistry and material science, demands a meticulous approach to handling. This guide moves beyond mere procedural lists to provide a deep, field-tested framework for its safe utilization, grounded in the principles of causality and self-validating protocols.
Hazard Profile: Understanding the Intrinsic Risks
Before any container is opened, a comprehensive understanding of the compound's hazard profile is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): This classification, indicated by the GHS07 pictogram (an exclamation mark), signifies that the substance is harmful if swallowed.[1][2] The primary route of accidental exposure to a solid of this nature is through ingestion via contaminated hands or surfaces.
-
Hazardous to the Aquatic Environment, Chronic (Category 4): This indicates that the substance may cause long-lasting harmful effects to aquatic life.[1][2] This classification dictates stringent disposal protocols to prevent environmental contamination.
The assigned signal word is "Warning," and the key hazard statements are:
This initial assessment immediately informs our subsequent choices in personal protective equipment (PPE), handling procedures, and waste management.
The Core of Protection: A Multi-Layered PPE Strategy
Given the acute oral toxicity and the solid form of the compound, our PPE strategy is designed to prevent any possibility of ingestion and skin contact, which could lead to cross-contamination.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Expert Insight |
| Hand Protection | Double Gloving: • Inner Glove: Disposable Nitrile • Outer Glove: Thicker, chemical-resistant (e.g., Viton™ or Norfoil™/Silver Shield™) | Standard nitrile gloves offer good splash protection and dexterity for fine tasks but provide poor resistance to halogenated hydrocarbons with extended contact.[3][4][5] The outer, more robust glove provides the primary chemical barrier. Double gloving ensures that if the outer glove is compromised, a protective layer remains while the outer glove is safely removed and replaced. Always inspect gloves for tears or punctures before use.[3] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient as they do not protect against splashes from all angles. Given the risk of handling a toxic solid, which can become airborne as a fine powder, a full-face shield worn over chemical splash goggles provides comprehensive protection for the eyes and face. |
| Body Protection | Flame-resistant lab coat (fully buttoned) with tight-fitting cuffs. | A fully buttoned lab coat prevents the compound from reaching personal clothing and skin. Tight cuffs are crucial to prevent dust from entering the sleeve. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | All handling of this compound solid must be conducted in a chemical fume hood to control exposure to airborne particulates.[6] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter would be necessary. |
| Foot Protection | Closed-toe, liquid-resistant shoes. | This is a fundamental laboratory safety requirement to protect against spills and falling objects. Perforated shoes or sandals are never acceptable.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed as a self-validating system, where each step logically follows from the last, ensuring a chain of safety from preparation to cleanup.
Preparation and Workspace Setup
-
Designated Area: All work with this compound must be conducted within a designated area, such as a certified chemical fume hood, to contain any potential dust or spills.[8]
-
Surface Protection: Line the work surface of the fume hood with absorbent, disposable bench paper. This simplifies cleanup and contains minor spills.
-
Gather Materials: Ensure all necessary equipment (spatulas, weighing paper, glassware), PPE, and waste containers are within the fume hood before starting. This minimizes the need to move in and out of the designated area, reducing the risk of spreading contamination.
-
Pre-Label Waste Containers: Prepare a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[9]
Weighing and Transferring the Compound
-
Don PPE: Put on all required PPE as detailed in Table 1 before handling the chemical container.
-
Minimize Dust Generation: When opening the container and transferring the solid, use gentle motions. Avoid scooping in a way that creates airborne dust. If possible, use a ventilated balance enclosure or handle powders when others are not in close proximity.[8]
-
Use Appropriate Tools: Employ clean spatulas for the transfer. Place the compound onto weighing paper or directly into a tared vessel.
-
Immediate Cleanup of Small Spills: If a small amount of solid is spilled during transfer, gently wipe it up with a damp paper towel (to avoid creating dust) and place it immediately into the designated halogenated solid waste container.
Post-Handling Decontamination
-
Clean Equipment: Decontaminate non-disposable equipment like spatulas by rinsing with a suitable solvent (e.g., ethanol or acetone) into a "Halogenated Organic Liquid Waste" container.
-
Wipe Down Surfaces: Carefully wipe down the work surface within the fume hood with a damp cloth, disposing of the cloth in the solid waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, lab coat, and inner gloves. Never touch personal items like phones or door handles with gloved hands.[3][6]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE, even if there was no known contact.[7]
Emergency and Disposal Procedures
Spill Management
-
Minor Spill (within fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to prevent it from becoming airborne.
-
Carefully sweep the solid material into a designated hazardous waste container.[10] Do not dry sweep fine powders, as this can create dust.[11]
-
Decontaminate the area and dispose of all cleanup materials as hazardous waste.[12]
-
-
Major Spill (outside fume hood):
Disposal Plan: Environmental Stewardship
As a brominated organic compound, this compound must be disposed of as halogenated hazardous waste. This is critical for both regulatory compliance and environmental protection, as improper disposal can lead to the formation of persistent and toxic byproducts upon incineration.
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste. The disposal costs and methods are significantly different.[14][15][16]
-
Solid Waste: All contaminated solids, including gloves, bench paper, weighing boats, and contaminated cleanup materials, must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[9]
-
Liquid Waste: Any solvent used to dissolve or rinse the compound must be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."
-
Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be stored in a designated satellite accumulation area.[17]
-
Pickup and Disposal: Follow your institution's procedures for hazardous waste pickup. Ensure the waste tag is accurately and completely filled out with the full chemical name.[17]
Visual Workflow Summaries
To further clarify these critical procedures, the following diagrams illustrate the logical flow of operations.
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for managing a chemical spill.
References
- Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. Available online
- Hazardous Spill Reporting and Response Procedures. Austin Community College District, Emergency Management. Available online
- Glove Selection QUICK GUIDE. California Institute of Technology, Environment, Health & Safety. Available online
- Safe Handing & Disposal of Organic Substances. Science Ready. Available online
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available online
- 7.2 Organic Solvents. Cornell University, Environment, Health and Safety. Available online
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- Hazardous Materials Spill. Tufts University, Office of Emergency Management. Available online
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
